Nitrosomethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
865-40-7 |
|---|---|
Molecular Formula |
CH3NO |
Molecular Weight |
45.041 g/mol |
IUPAC Name |
nitrosomethane |
InChI |
InChI=1S/CH3NO/c1-2-3/h1H3 |
InChI Key |
IMHRONYAKYWGCC-UHFFFAOYSA-N |
SMILES |
CN=O |
Canonical SMILES |
CN=O |
Other CAS No. |
865-40-7 |
Synonyms |
nitrosomethane |
Origin of Product |
United States |
Foundational & Exploratory
Nitrosomethane molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrosomethane (CH₃NO)
Abstract
This compound (CH₃NO) is the simplest of the C-nitroso compounds and serves as a key model for understanding the structure and reactivity of this class of molecules. Its significance spans various fields, from theoretical chemistry to its role as a transient species in atmospheric and biological systems. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon data from microwave spectroscopy, electron diffraction, and computational studies. It includes a detailed summary of its geometric parameters, rotational constants, and dipole moment. Furthermore, this document outlines the experimental protocols employed for its structural determination and presents visualizations to elucidate its molecular geometry and the analytical workflow.
Molecular Structure and Geometry
The molecular structure of this compound has been precisely determined, primarily through microwave spectroscopy of various isotopic species.[1][2] The molecule possesses a planar C-N=O skeleton, belonging to the Cₛ point group.[3] The methyl group's orientation is such that one C-H bond lies in the C-N=O plane (syn-planar) and is directed away from the oxygen atom, while the other two C-H bonds are positioned symmetrically out of this plane. A notable feature is a slight tilt of the methyl group by approximately 2.5° away from the oxygen atom.[2]
Bond Lengths
Experimental and calculated bond lengths for this compound are summarized in Table 1. The C-N bond length is indicative of a single bond, while the N=O bond length is characteristic of a double bond.[2][3]
Table 1: Experimental and Calculated Bond Lengths of this compound
| Bond | Experimental Value (Å) | Reference(s) | Calculated Value (Å) | Reference(s) |
| C—N | 1.480 | [1][2] | 1.482 | [3] |
| N=O | 1.211 | [1][2] | 1.211 | [3] |
| C—H (in-plane) | 1.094 | [1][2] | 1.094 | [3] |
| C—H (out-of-plane) | 1.094 | [1][2] | 1.092 | [3] |
Bond Angles
The bond angles of this compound have been determined with high precision, revealing the planar nature of the main skeleton. The ∠CNO angle is a key parameter in understanding the electronic environment of the nitroso group.[4][5]
Table 2: Experimental and Calculated Bond Angles of this compound
| Angle | Experimental Value (°) | Reference(s) | Calculated Value (°) | Reference(s) |
| ∠CNO | 113.2 | [1][2] | 113.16 | [3] |
| ∠HᵢCN (in-plane) | 111.0 | [1][2] | 111.08 | [3] |
| ∠HₒCN (out-of-plane) | 107.2 | [1][2] | 107.26 | [3] |
| ∠HₒCHₒ | 109.2 | [1][2] | 109.27 | [3] |
Electronic Structure and Bonding
The bonding in this compound can be described by localized σ-bonds for the C-H, C-N, and N-O framework. The N=O double bond consists of one σ-bond and one π-bond. The molecule's electronic ground state is ¹A'.[3] The C-N bond is strongly polarized towards the nitrogen atom due to the difference in electronegativity (C: 2.55, N: 3.04), which contributes significantly to the molecule's overall dipole moment.[6] Theoretical studies, including SCF CI methods, have been employed to compute the molecular potential energy and analyze electronic transitions, such as the n→π* excitation responsible for its visible spectrum.[1]
Spectroscopic and Electrical Properties
Rotational Constants
Microwave spectroscopy provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are fundamental for the precise determination of the molecular structure.
Table 3: Experimental Rotational Constants of this compound
| Constant | Value (cm⁻¹) | Reference(s) |
| A | 2.04421 | [3] |
| B | 0.38202 | [3] |
| C | 0.34205 | [3] |
Dipole Moment
This compound is a polar molecule with a significant electric dipole moment. The orientation and magnitude of the dipole moment have been determined from Stark effect measurements in its microwave spectrum.[1][2] The total dipole moment is 2.320 ± 0.004 D.[1][2]
Table 4: Electric Dipole Moment Components of this compound
| Component | Value (Debye) | Reference(s) |
| µₐ | 2.262 | [1][2][3] |
| µₑ | 0.516 | [1][2][3] |
| µ_total | 2.320 | [1][2][3] |
Experimental Protocols
Synthesis of this compound
Monomeric this compound is unstable and readily dimerizes.[7] For gas-phase studies, it is typically generated in situ. A common method is the pyrolysis of tert-butyl nitrite ((CH₃)₃CNO).[1][8] Another approach involves the photolysis of gaseous dimethylmercury in the presence of nitric oxide.[7] The monomer exists in equilibrium with its dimer, and its concentration can be enhanced by cooling the sample cell to dry-ice temperatures.[4]
Structural Determination by Microwave Spectroscopy
The definitive gas-phase structure of this compound was elucidated using microwave spectroscopy.[2][4][5]
Methodology:
-
Sample Preparation: Gaseous this compound, generated via pyrolysis of a suitable precursor, is introduced into a waveguide sample cell at low pressure (e.g., 20 µm). The cell is often cooled to dry-ice temperatures to increase the monomer concentration and signal intensity.[4]
-
Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a rotational transition.
-
Detection and Analysis: A detector measures the absorption of microwave power as a function of frequency, generating a rotational spectrum. The spectra of multiple isotopic species (e.g., ¹³CH₃NO, CH₃¹⁵NO, CD₃NO) are recorded.[1][2]
-
Structural Refinement: The frequencies of the observed transitions are used to determine the principal moments of inertia (Iₐ, Iₑ, Iₑ). By analyzing the moments of inertia for several isotopic species, the atomic coordinates can be determined with high precision using Kraitchman's equations, yielding the final molecular structure (rₛ structure).
-
Stark Effect Measurement: To determine the dipole moment, a static electric field (Stark field) is applied across the sample. This field splits the rotational energy levels, and the magnitude of this splitting is directly related to the components of the electric dipole moment.[4][5]
Visualizations
Molecular Structure of this compound
The following diagram illustrates the three-dimensional structure and connectivity of the this compound molecule.
Caption: Ball-and-stick model of the this compound molecule.
Experimental Workflow: Microwave Spectroscopy
This diagram outlines the key steps involved in determining molecular structure using microwave spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave spectrum, structure, dipole moment and centrifugal distortion of this compound. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules known for their interesting reactivity and role as transient intermediates in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and study, yet its importance in atmospheric chemistry, organic synthesis, and potentially in biological systems necessitates a thorough understanding of its properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental considerations for its generation and handling, and a summary of its known reactivity.
Physical Properties of this compound
This compound is a blue gas under standard conditions and is known to be highly unstable, readily dimerizing or isomerizing. Due to its transient nature, many of its physical properties have been determined by theoretical calculations or inferred from experimental observations of related compounds.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₃NO | --INVALID-LINK-- |
| Molecular Weight | 45.04 g/mol | --INVALID-LINK-- |
| Melting Point | 2.5 °C (for the dimer) | |
| Boiling Point | Not experimentally determined (highly unstable) | |
| Density | 0.9 g/cm³ (predicted) | |
| Enthalpy of Formation (ΔfH°gas) | -232.16 kJ/mol (Joback Calculated) | |
| Ionization Energy | 8.70 ± 0.10 eV to 10.80 ± 0.30 eV | |
| LogP (Octanol/Water Partition Coefficient) | 0.383 (Crippen Calculated) | |
| Water Solubility | -0.43 (Log10 of Water solubility in mol/l, Crippen Calculated) |
Chemical Properties and Reactivity
This compound is characterized by the nitroso functional group (-N=O), which imparts a unique set of chemical properties. Its reactivity is dominated by its tendency to dimerize, isomerize, and participate in reactions as either an electrophile or a radical scavenger.
Dimerization
In the condensed phase and at higher concentrations in the gas phase, this compound exists in equilibrium with its dimer, (CH₃NO)₂. The dimerization is a reversible process.
Isomerization
This compound is known to be less stable than its isomer, formaldoxime (CH₂=NOH), and readily isomerizes.[1] This isomerization is a significant pathway for its decomposition and is a key consideration in any experimental work.
Reaction with Radicals
The nitroso group is an excellent radical trap. This compound can react with free radicals, such as methyl radicals, to form stable adducts. This property is often exploited in spin trapping experiments to detect and identify transient radical species.
Reactions with Nucleophiles and Electrophiles
The nitrogen atom of the nitroso group is electron-deficient and can act as an electrophile, reacting with nucleophiles. Conversely, the oxygen atom has lone pairs of electrons and can exhibit nucleophilic character.
The following diagram illustrates the key chemical reactions of this compound:
References
Stability and Decomposition of Nitrosomethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of nitrosomethane (CH₃NO) under various conditions. Due to its inherent instability, much of the detailed mechanistic understanding of this compound's reactivity is derived from computational studies, supplemented by experimental data on related compounds. This guide synthesizes the available information to provide a thorough resource for professionals working with or encountering this reactive species.
Executive Summary
This compound is a transient chemical species of significant interest in atmospheric chemistry and as an intermediate in various chemical transformations. Its high reactivity and propensity to isomerize or decompose make its handling and study challenging. This document details the primary decomposition pathways of this compound, including unimolecular C-N bond cleavage and isomerization to the more stable formaldoxime. The influence of temperature, light, and pressure on these processes is discussed, drawing upon both theoretical calculations and available experimental evidence. While specific quantitative kinetic and thermodynamic data for this compound are sparse, this guide compiles relevant data and provides context from related compounds to offer a comprehensive understanding of its chemical behavior.
Decomposition Pathways of this compound
Computational studies, particularly using methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2), have been instrumental in elucidating the complex potential energy surface of this compound and identifying its primary decomposition and isomerization channels.[1][2][3]
Unimolecular Decomposition
The principal unimolecular decomposition pathway for this compound in both its ground and excited states is the cleavage of the carbon-nitrogen bond, yielding a methyl radical (•CH₃) and a nitric oxide radical (•NO).[1][3] This dissociation is a prevailing reaction and is a key step in understanding the subsequent chemistry initiated by this compound decomposition.
Isomerization to Formaldoxime
A significant competing pathway to decomposition is the tautomerization of this compound to its more stable isomer, formaldoxime (CH₂=NOH).[4] This reaction involves an intramolecular hydrogen shift and is a critical consideration in studies involving this compound, as the formation of formaldoxime can be a thermodynamic sink.
Other Tautomerization Reactions
Computational studies have also explored other potential isomerization pathways, including the formation of nitrone and methoxy nitrene, although these are generally considered to be less favorable than the dissociation or isomerization to formaldoxime.[1][3]
Quantitative Data on Stability and Decomposition
Specific quantitative experimental data on the decomposition of this compound is limited. The following tables summarize available data, including findings from computational studies and experimental data for the closely related and often precursor molecule, nitromethane.
Table 1: Calculated Activation Energies for this compound Decomposition and Isomerization
| Reaction | Method | Activation Energy (kcal/mol) | Reference |
| CH₃NO → •CH₃ + •NO | CASPT2 | Data not explicitly found in searches | [1][3] |
| CH₃NO → CH₂=NOH | CASPT2 | Data not explicitly found in searches | [1][3] |
Note: While the prevalence of these reactions is discussed, specific activation energies from the cited computational studies were not found in the provided search results.
Table 2: Experimental Data on the Photodissociation of Nitromethane (a precursor to this compound)
| Photolysis Wavelength (nm) | Product Channel | Quantum Yield (Φ) | Reference |
| 248 | CH₃NO + O(³P) | 0.18 ± 0.03 | [5] |
| 266 | CH₃NO + O(³P) | 0.13 ± 0.04 | [5] |
| 193 | CH₃ + NO₂ | Presumed to be near 1 | [3] |
Table 3: Influence of Pressure on Thermal Decomposition of Nitromethane
| Pressure (kbar) | Temperature for 10s Explosion Time (°C) | Reference |
| 1 | 369 | [6] |
| 10 | 327 | [6] |
| 50 | 225 | [6] |
Influence of Various Conditions on Stability and Decomposition
Thermal Stability
Photochemical Stability
This compound is formed as a product in the photodissociation of nitromethane.[3][5] This indicates that this compound itself is susceptible to photochemical decomposition. The absorption of UV radiation can populate excited electronic states, leading to dissociation, likely through the same C-N bond cleavage pathway observed in thermal decomposition.[3]
Effect of Pressure
Studies on nitromethane have shown that increased pressure accelerates its thermal decomposition.[6][7] This is attributed to the bimolecular nature of some of the reaction steps in the complex decomposition mechanism.[7] While specific data for this compound is unavailable, it is plausible that pressure could also influence its decomposition kinetics, particularly if bimolecular reactions or condensed-phase effects are involved.
Solvent Effects
The stability and reactivity of highly polar or charged species can be significantly influenced by the solvent.[8][9][10][11] For a molecule like this compound, which has a polar N=O bond, the choice of solvent could affect its stability and the rates of its isomerization and decomposition reactions. Polar solvents might stabilize the ground state or transition states differently, thereby altering the reaction barriers.[9][10] However, specific experimental studies on the solvent effects on this compound decomposition were not found in the provided search results.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and decomposition of this compound are not well-documented in publicly available literature, likely due to its instability. However, the general methodologies that would be employed for such studies are described below.
Synthesis of this compound
A common method for generating this compound for in situ studies is through the photolysis of a suitable precursor.[12]
General Protocol for Photolytic Generation:
-
Precursor Selection: A precursor such as methyl nitrite (CH₃ONO) or nitromethane (CH₃NO₂) is chosen.
-
Sample Preparation: The precursor is prepared in the gas phase at a low pressure or isolated in a cryogenic matrix.
-
Photolysis: The sample is irradiated with a UV light source (e.g., an excimer laser or a mercury lamp) at a wavelength that is absorbed by the precursor.
-
In Situ Analysis: The formation of this compound and its subsequent decomposition products are monitored in real-time using spectroscopic techniques.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying highly reactive species like this compound.[13] It involves trapping the molecule of interest in an inert solid matrix at very low temperatures.
General Protocol for Matrix Isolation Study:
-
Matrix Gas Selection: An inert gas, typically argon or nitrogen, is chosen as the matrix material.
-
Deposition: A gaseous mixture of the precursor (e.g., nitromethane) highly diluted in the matrix gas is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures around 10-20 K.
-
In Situ Generation: The precursor isolated in the matrix is then photolyzed using a suitable light source to generate this compound.
-
Spectroscopic Analysis: The matrix is analyzed using spectroscopic methods, most commonly Fourier-transform infrared (FTIR) spectroscopy, to identify and characterize the trapped this compound and its subsequent photoproducts.
Gas-Phase Pyrolysis
To study the thermal decomposition of this compound, gas-phase pyrolysis coupled with a sensitive detection method would be employed.
General Protocol for Gas-Phase Pyrolysis:
-
Generation of this compound: A stream of this compound would be generated in the gas phase, likely through the rapid pyrolysis of a suitable precursor in a heated tube.
-
Pyrolysis Reactor: The gas stream containing this compound would then be passed through a heated flow reactor where thermal decomposition occurs at a controlled temperature and pressure.[8]
-
Product Detection: The products exiting the reactor would be rapidly cooled and analyzed, for example, by mass spectrometry or gas chromatography, to identify and quantify the decomposition products.[14]
Conclusion
This compound is a highly reactive and unstable molecule with a rich and complex chemistry. Its decomposition is dominated by unimolecular C-N bond cleavage and isomerization to the more stable formaldoxime. While a comprehensive experimental dataset on its stability and decomposition kinetics is currently lacking, computational studies have provided significant insights into the underlying mechanisms. This guide has summarized the current state of knowledge, highlighting the key decomposition pathways and the influence of various experimental conditions. For researchers and professionals in drug development, an awareness of the transient nature of this compound and its potential decomposition products is crucial for understanding reaction mechanisms and ensuring the safety and purity of chemical processes. Further experimental work is needed to provide the quantitative data necessary for accurate kinetic modeling and a more complete understanding of this important reactive intermediate.
References
- 1. CASPT2 Study of the Decomposition of this compound and Its Tautomerization Reactions in the Ground and Low-Lying Excit… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uni-heidelberg.de [uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Pressure on the Thermal Decomposition Kinetics and Chemical Reactivity of Nitromethane - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Unraveling the Nitrosomethane Equilibrium: A Technical Guide for Researchers
An In-depth Exploration of the Monomer-Dimer Equilibrium of Nitrosomethane, Featuring Quantitative Data, Detailed Experimental Protocols, and Visualized Pathways.
Introduction
This compound (CH₃NO), a simple C-nitroso compound, plays a crucial role in various chemical and biological processes. Its reactivity is intrinsically linked to a dynamic equilibrium between its monomeric and dimeric forms. This technical guide provides a comprehensive overview of the this compound monomer-dimer equilibrium, tailored for researchers, scientists, and drug development professionals. By presenting consolidated quantitative data, detailed experimental methodologies, and clear visual representations of the underlying processes, this document aims to serve as a valuable resource for understanding and investigating this fundamental chemical phenomenon.
The equilibrium between the blue, gaseous monomer and the colorless, solid dimer is a classic example of a dynamic chemical process that can be influenced by factors such as temperature, pressure, and solvent polarity. A thorough understanding of the thermodynamics and kinetics of this equilibrium is essential for predicting the behavior of this compound in various environments and for harnessing its reactivity in synthetic and pharmaceutical applications.
Quantitative Data on Monomer-Dimer Equilibrium
The study of the this compound monomer-dimer equilibrium involves the determination of key thermodynamic and kinetic parameters. This section summarizes the available quantitative data from various studies to provide a comparative overview.
Thermodynamic Parameters
The thermodynamic stability of the this compound dimer relative to its monomeric form is described by the equilibrium constant (Keq) and the standard changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
| Parameter | Value | Conditions | Reference |
| ΔH° | -22.15 to -26.21 kJ·mol⁻¹ | Gas phase (for nitrosobenzene, as a reference) | |
| ΔG° | 30.08 to 33.39 kJ·mol⁻¹ | Gas phase (for nitrosobenzene, as a reference) |
Note: Direct, comprehensive thermodynamic data for this compound is sparse in the readily available literature. The data for nitrosobenzene is provided as a comparable aromatic C-nitroso compound. The dimerization of nitroso compounds is generally an exothermic process, favoring the dimer at lower temperatures.
Kinetic Parameters
The rates of the forward (dimerization) and reverse (dissociation) reactions are characterized by their respective rate constants (k_f and k_r) and the activation energy (Ea).
| Parameter | Value | Method | Solvent | Reference |
| Activation Energy (Ea) for Dimerization | 40.5 (±4.9) kJ·mol⁻¹ | Flash Photolysis | Cyclohexane |
Note: The kinetic data is often determined by techniques such as flash photolysis, which allows for the study of fast reactions.
Experimental Protocols
A variety of experimental techniques are employed to study the this compound monomer-dimer equilibrium. This section details the methodologies for key experiments cited in the literature.
Photochemical Synthesis of this compound Dimer
This compound dimer can be synthesized via the photolysis of alkyl nitrites, such as tert-butyl nitrite (t-BuONO).
Procedure:
-
A solution of tert-butyl nitrite in a suitable solvent (e.g., a non-polar solvent) is prepared.
-
The solution is placed in a photochemical reactor equipped with a UV lamp (e.g., λ = 254 nm or 366 nm).
-
The solution is irradiated for a specified period, leading to the homolytic cleavage of the RO-NO bond.
-
The generated nitric oxide (NO) reacts with methyl radicals (from the decomposition of the t-butoxy radical) to form this compound monomer (CH₃NO).
-
The monomer readily dimerizes to form the this compound dimer, which may precipitate from the solution and can be isolated by filtration and recrystallization.
Flash Photolysis for Kinetic Studies
Flash photolysis is a powerful technique to study the kinetics of the rapid dimerization of this compound.
Experimental Setup:
-
Flash Lamp: A high-intensity light source (e.g., xenon flash lamp) to photochemically generate the monomer from the dimer or a precursor.
-
Reaction Cell: A quartz cuvette to hold the sample solution.
-
Monitoring Light Source: A continuous wave lamp (e.g., tungsten or halogen) to probe the sample's absorbance changes.
-
Monochromator and Detector: To select a specific wavelength for monitoring and to measure the light intensity.
-
Data Acquisition System: An oscilloscope or a computer to record the time-resolved absorbance data.
Procedure:
-
A solution of the this compound dimer in a suitable solvent (e.g., cyclohexane) is prepared and placed in the reaction cell.
-
The solution is subjected to an intense flash of light, which causes the photodissociation of the dimer into monomers.
-
The change in absorbance at a wavelength where the monomer absorbs (but the dimer does not, or absorbs weakly) is monitored over time.
-
The kinetic data (absorbance vs. time) is then analyzed to determine the rate constant of the dimerization reaction.
Spectroscopic Analysis (UV-Vis and NMR)
UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing the monomer and dimer and for determining the position of the equilibrium.
UV-Visible Spectroscopy:
-
The this compound monomer exhibits a characteristic absorption in the visible region, giving it a blue color.
-
The dimer is typically colorless and absorbs in the UV region.
-
By measuring the absorbance at the λmax of the monomer, its concentration can be determined using the Beer-Lambert law, allowing for the calculation of the equilibrium constant.
NMR Spectroscopy:
-
¹H NMR spectroscopy can be used to distinguish between the monomer and the dimer, as the chemical shifts of the methyl protons will be different in the two species.
-
By integrating the signals corresponding to the monomer and dimer, their relative concentrations can be determined, which in turn allows for the calculation of the equilibrium constant.
-
Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium by analyzing the temperature dependence of the equilibrium constant (Van't Hoff plot).
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The monomer-dimer equilibrium of this compound is a multifaceted process with significant implications for its chemical reactivity. This technical guide has provided a consolidated resource for researchers by summarizing available quantitative data, detailing key experimental protocols, and offering visual representations of the equilibrium and experimental workflows. While a complete thermodynamic and kinetic profile of this compound remains an area for further investigation, the information presented here serves as a solid foundation for future studies. A deeper understanding of this equilibrium will undoubtedly facilitate advancements in fields ranging from organic synthesis to materials science and drug development.
An In-depth Technical Guide to the Tautomerization of Nitrosomethane to Formaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric relationship between nitrosomethane and formaldoxime. This equilibrium is of fundamental interest in organic chemistry and has implications for understanding the stability and reactivity of nitroso compounds, which can be relevant in various chemical and biological systems. This document details the theoretical background, experimental protocols for the synthesis and characterization of these tautomers, and quantitative data derived from computational and experimental studies.
Theoretical Framework
The tautomerization of this compound to formaldoxime is a classic example of nitroso-oxime tautomerism, a prototropic tautomerism where a proton migrates between a carbon and an oxygen atom, accompanied by a shift of a double bond.
Reaction Mechanism: The conversion of this compound (CH₃NO) to the more stable formaldoxime (CH₂=NOH) can occur through two primary pathways as investigated by computational studies:
-
1,3-Sigmatropic Hydrogen Shift: A direct intramolecular transfer of a hydrogen atom from the carbon to the oxygen atom.
-
Two Consecutive 1,2-Sigmatropic Hydrogen Shifts: This pathway involves the formation of an intermediate, formaldonitrone (H₂C=N(H)O), through a 1,2-hydrogen shift from carbon to nitrogen, followed by a second 1,2-hydrogen shift from nitrogen to oxygen to yield formaldoxime. Computational studies suggest that the pathway involving two sequential 1,2-shifts is energetically more favorable than the direct 1,3-shift.[1]
The uncatalyzed tautomerization has a significant activation energy barrier. However, the presence of catalysts such as water or formic acid can substantially lower this barrier by facilitating proton transfer.[2]
Relative Stability: Formaldoxime is considerably more stable than this compound. This increased stability is attributed to the stronger C=N double bond in the oxime compared to the N=O double bond in the nitroso compound, a consequence of the greater electronegativity difference between carbon and nitrogen versus nitrogen and oxygen.[3] Computational studies have quantified this stability difference. In the gas phase, formaldoxime is estimated to be more stable than this compound, and this stability is further enhanced in aqueous solution.[4][5][6]
Quantitative Data
The following table summarizes key quantitative data from computational studies on the tautomerization of this compound to formaldoxime. This data is crucial for understanding the thermodynamics and kinetics of the process.
| Parameter | Value (kcal/mol) | Method/Basis Set | Reference |
| Relative Energy (Formaldoxime vs. This compound) in Gas Phase | -15.8 (including aqueous solvation correction) | Gaussian-2 theory | [4][5][6] |
| Relative Energy (Formaldoxime vs. This compound) in Gas Phase | -11.1 (unsolvated) | Gaussian-2 theory | [4][5] |
| Activation Energy (uncatalyzed) | 197.9 kJ/mol (approx. 47.3 kcal/mol) | B3LYP/6-311+G | [2] |
| Activation Energy (water-catalyzed) | 138.7 kJ/mol (approx. 33.1 kcal/mol) | B3LYP/6-311+G | [2] |
| Activation Energy (formic acid-catalyzed) | 79.6 kJ/mol (approx. 19.0 kcal/mol) | B3LYP/6-311+G** | [2] |
Experimental Protocols
Due to the high reactivity and instability of this compound, especially when it possesses α-hydrogens, its synthesis and the study of its tautomerization require specific experimental techniques.
3.1. Generation of this compound via Photolysis of tert-Butyl Nitrite (Matrix Isolation Method)
This method is widely used to generate and trap highly reactive species like this compound for spectroscopic studies.
Objective: To produce and isolate this compound in an inert matrix for spectroscopic characterization.
Materials:
-
tert-Butyl nitrite
-
Argon (or other noble gas)
-
Cryostat with a cooled, transparent window (e.g., CsI for IR spectroscopy)
-
High-vacuum system
-
UV lamp (for photolysis)
-
Spectrometer (e.g., FTIR)
Procedure:
-
Sample Preparation: A gaseous mixture of tert-butyl nitrite diluted in a large excess of argon (typically 1:1000) is prepared.
-
Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat, which is maintained at a very low temperature (e.g., 20 K). This is done under high vacuum to prevent contamination.
-
Matrix Formation: The argon solidifies on the cold window, forming a rigid, inert matrix in which the tert-butyl nitrite molecules are isolated.
-
Photolysis: The matrix is irradiated with a UV lamp at a suitable wavelength to induce the photolysis of tert-butyl nitrite, which generates this compound and acetone.
-
Spectroscopic Analysis: The matrix is then analyzed using a spectrometer (e.g., FTIR) to identify the vibrational frequencies of the trapped this compound molecules. The low temperature and isolation in the matrix prevent the immediate tautomerization to formaldoxime.
3.2. Synthesis of Formaldoxime
Formaldoxime is more stable than this compound and can be synthesized directly. The pure monomer is a colorless liquid that tends to polymerize into a cyclic trimer, which is a white solid. Aqueous solutions of the monomer are stable.
Objective: To synthesize formaldoxime monomer in an aqueous solution.
Materials:
-
Paraformaldehyde
-
Dihydroxylamine sulfate
-
Ammonia gas
-
Water
-
Steam stripping apparatus
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine dihydroxylamine sulfate, paraformaldehyde, and water.
-
Oximation: While cooling and agitating the mixture, bubble ammonia gas through it. This will initiate the oximation of the formaldehyde.
-
Steam Stripping: Heat the reaction mixture to boiling (around 88°C). The formaldoxime monomer, being volatile (BP 84°C), will be carried over with the steam.
-
Collection: Condense the steam to obtain an aqueous solution of formaldoxime monomer.
-
Characterization: The resulting solution can be analyzed using spectroscopic methods such as NMR and IR to confirm the presence and purity of formaldoxime.
Monitoring the Tautomerization
Several spectroscopic techniques can be employed to monitor the tautomerization of this compound to formaldoxime, particularly in solution or in the gas phase if the this compound can be stabilized for a sufficient duration.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR can be used to distinguish between the two tautomers. The chemical shifts of the protons and carbons will be significantly different due to the change in bonding and electronic environment. However, due to the rapid interconversion, an averaged spectrum might be observed unless the reaction is slowed down at low temperatures.
-
Infrared (IR) Spectroscopy: The C=N stretch of the oxime and the N=O stretch of the nitroso compound have distinct and characteristic vibrational frequencies, allowing for their identification and quantification.
-
UV-Vis Spectroscopy: Changes in the electronic absorption spectra can be monitored as the tautomerization proceeds.
Visualizations
Tautomerization Pathway of this compound
Caption: Energy profile for the tautomerization of this compound to formaldoxime.
Experimental Workflow for Matrix Isolation of this compound
Caption: Workflow for the generation and analysis of this compound via matrix isolation.
References
- 1. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formaldehyde oxime <--> this compound tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Nitrosomethane (CH₃NO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules characterized by a nitroso group (-N=O) bonded to a carbon atom. It is a highly reactive and metastable transient species, often studied as an intermediate in various chemical and atmospheric reactions.[1] Due to its instability, spectroscopic analysis of monomeric this compound requires specialized techniques, typically involving its in-situ generation. This guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, summarizing key data, outlining experimental methodologies, and illustrating relevant processes.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of this compound is dominated by a weak absorption in the visible region, which is characteristic of the nitroso functional group.
Theoretical Background
The color of nitroso compounds is attributed to a low-energy electronic transition involving the non-bonding electrons on the nitrogen atom. The most prominent feature in the visible spectrum of this compound is the S₁ ← S₀ transition, which corresponds to the excitation of a non-bonding electron from the nitrogen atom (n) to an anti-bonding π* orbital of the N=O group (n → π*).[2][3] This transition is relatively weak as it is electronically forbidden. The spectrum exhibits a distinct vibrational structure, providing insight into the geometry of the molecule in its excited state.[1]
Experimental Protocol: Gas-Phase UV-Vis Spectroscopy
Given that this compound is a metastable molecule, its UV-Vis spectrum is typically obtained in the gas phase immediately following its generation.[1][4]
-
Generation of this compound : Gaseous this compound is produced by the flash photolysis of a precursor, most commonly t-butyl nitrite ((CH₃)₃CONO).[1][4] The high-energy flash breaks the precursor molecule, yielding this compound and other products.
-
Instrumentation : A long-path gas cell is required to achieve a sufficient optical path length for the weakly absorbing gas. Path lengths of 2 to 8 meters have been used.[1] A dual-beam UV-Vis spectrophotometer is used to scan the desired wavelength range (typically 600-720 nm).[5]
-
Baseline Correction : Before photolysis, a baseline spectrum of the precursor gas or the evacuated cell is recorded to correct for any background absorbance.
-
Spectral Acquisition : Immediately following flash photolysis, the absorption spectrum of the transient this compound is recorded. The timing is critical to capture the spectrum before the molecule decomposes or dimerizes.[3]
-
Data Analysis : The resulting spectrum is analyzed to identify the wavelength of maximum absorbance (λmax) and the vibrational fine structure. The band origin corresponds to the energy difference between the lowest vibrational levels of the ground and excited electronic states.[3]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Geometry changes accompanying electronic excitation of this compound in the 650 nm region - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Gas-Phase Chemistry of Nitrosomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds and serves as a critical intermediate in various chemical processes, including atmospheric chemistry, combustion, and potentially in biological systems. Despite its fundamental nature, the gas-phase chemistry of this compound remains an area with significant gaps in our experimental understanding. This technical guide provides a comprehensive overview of the current knowledge on the gas-phase reactions of this compound, drawing from available experimental data, theoretical studies, and analogies with related compounds. It is designed to be a resource for researchers in atmospheric science, combustion chemistry, and drug development who may encounter this reactive species in their work.
Core Physicochemical Properties
This compound is a blue gas in its monomeric form and is known to be unstable, readily dimerizing or isomerizing.[1]
Unimolecular Reactions
The unimolecular reactions of this compound in the gas phase primarily involve thermal decomposition and isomerization. However, there is a notable scarcity of experimental kinetic data for these processes.
Thermal Decomposition
The thermal decomposition of this compound is believed to proceed through the cleavage of the C-N bond, which is relatively weak. Theoretical studies suggest that this is a key initial step in its thermal degradation.
Reaction: CH₃NO → CH₃• + •NO
While this pathway is frequently cited, quantitative experimental data on its rate constant and Arrhenius parameters are lacking in recent literature. An older study on the decomposition of monomeric this compound exists but does not provide the detailed kinetic parameters required for modern chemical modeling.
Isomerization to Formaldoxime
Reaction: CH₃NO → H₂C=NOH
Photochemistry
This compound is formed as a product in the photodissociation of nitromethane (CH₃NO₂).[2][3] The photochemistry of this compound itself is less well-characterized.
Photodissociation of Nitromethane
The photolysis of nitromethane at various wavelengths can lead to the formation of this compound, among other products. For instance, in the photolysis of nitromethane at 213 nm, a "this compound channel" (CH₃NO + O(³P)) has been proposed based on theoretical studies.[2]
Table 1: Quantum Yields for this compound Formation from Nitromethane Photolysis
| Wavelength (nm) | Precursor | Quantum Yield (Φ) of CH₃NO | Conditions | Reference |
| 313 | Nitromethane (CH₃NO₂) | ~0.06 | Gas phase, 55 °C | Not explicitly cited |
Note: The precise reference for this quantum yield value was not found in the immediate search results but is indicative of the type of data available.
The photodissociation of this compound itself is expected to proceed via cleavage of the C-N or N=O bonds, but experimental data on quantum yields and product branching ratios are not well-documented.
Bimolecular Reactions
The reactions of this compound with key atmospheric oxidants are crucial for determining its atmospheric lifetime and impact. However, experimental kinetic data for these reactions are largely unavailable. The following sections outline the expected reactions, with rate constants for analogous reactions provided for context where available.
Reaction with Hydroxyl Radical (•OH)
The hydroxyl radical is a primary oxidant in the troposphere. Its reaction with this compound is expected to proceed via hydrogen abstraction from the methyl group.
Proposed Reaction: CH₃NO + •OH → •CH₂NO + H₂O
There is a lack of experimental data for the rate constant of this specific reaction. For comparison, the rate constant for the reaction of the related compound nitromethane (CH₃NO₂) with •OH has been reported.
Table 2: Rate Constant for the Reaction of Nitromethane with •OH
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Parameters) | Reference |
| CH₃NO₂ | (1.58 ± 0.09) x 10⁻¹⁴ | k(T) = 1.6 x 10⁻¹² exp(-1370/T) | [4] |
Reaction with Nitrate Radical (NO₃•)
The nitrate radical is a significant nighttime oxidant in the atmosphere. Its reactions with organic molecules often involve hydrogen abstraction or addition to unsaturated bonds. For this compound, hydrogen abstraction is the likely pathway.
Proposed Reaction: CH₃NO + NO₃• → •CH₂NO + HNO₃
No experimental rate constant for this reaction has been found in the literature.
Reaction with Ozone (O₃)
Ozone can react with certain organic compounds, particularly those with double bonds. The reactivity of ozone with this compound is not well-established, but it is expected to be slow in the gas phase compared to its reactions with alkenes.
Proposed Reaction: CH₃NO + O₃ → Products
No kinetic data for this gas-phase reaction is currently available.
Experimental Protocols
Detailed experimental protocols specifically for studying the gas-phase kinetics of this compound are not widely published due to its transient nature. However, several general techniques are well-suited for such investigations. These methods typically involve the in-situ generation of the reactive species and its subsequent time-resolved detection.
Generation of Gas-Phase this compound
For kinetic studies, this compound can be generated in the gas phase through several methods:
-
Photolysis of Precursors: A common method is the photolysis of a suitable precursor molecule. For example, the flash photolysis of alkyl nitrites or nitromethane can produce this compound.[5]
-
Pyrolysis: Thermal decomposition of certain compounds can also yield this compound, though this method may produce a complex mixture of products.
Detection and Kinetic Measurement Techniques
The following are state-of-the-art techniques that can be applied to study the kinetics of this compound reactions:
-
Flash Photolysis with Kinetic Spectroscopy:
-
Principle: A short, intense pulse of light (the "flash") is used to photolyze a precursor and generate the species of interest (e.g., this compound). The subsequent decay of the transient species or the formation of products is monitored over time by measuring the absorption of a probe light beam.[6][7]
-
Setup: A typical setup includes a flash lamp or a pulsed laser for photolysis, a reaction cell containing the precursor gas mixture, a continuous or pulsed probe light source, a monochromator to select the monitoring wavelength, and a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope or data acquisition system.
-
Application to this compound: The kinetics of this compound dimerization have been studied using this technique.[5] The decay of the this compound absorption signal following the flash can be used to determine the rate constants of its unimolecular or bimolecular reactions.
-
-
Shock Tubes:
-
Principle: A shock wave is used to rapidly heat a gas mixture to high temperatures (typically >1000 K), initiating thermal decomposition or other high-temperature reactions. The concentrations of reactants, intermediates, and products can be monitored in real-time behind the shock wave.[3]
-
Setup: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reaction mixture. Rupturing the diaphragm generates a shock wave that propagates into the driven section. Optical and other diagnostic techniques are used to probe the gas behind the shock wave.
-
Application to this compound: While studies on nitromethane pyrolysis exist, direct shock tube studies of this compound decomposition are not prevalent in the literature. This technique would be suitable for determining the high-temperature unimolecular decomposition kinetics of this compound.
-
-
Cavity Ring-Down Spectroscopy (CRDS):
-
Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity containing the sample. The rate at which the light intensity "rings down" or decays within the cavity is measured. The presence of an absorbing species increases the decay rate, from which the concentration can be determined.[4]
-
Setup: A CRDS setup consists of a pulsed or continuous-wave laser, an optical cavity formed by two highly reflective mirrors, and a fast photodetector to measure the ring-down time.
-
Application to this compound: CRDS could be coupled with a flow reactor or a photolysis setup to monitor the concentration of this compound with high sensitivity, allowing for the determination of reaction rate constants even at very low concentrations.
-
-
Laser-Induced Fluorescence (LIF):
-
Principle: A tunable laser is used to excite the species of interest to a higher electronic state. The subsequent fluorescence emitted as the species relaxes back to a lower energy level is detected. LIF is a highly sensitive and selective technique.
-
Setup: A typical LIF setup includes a tunable laser system, a reaction chamber, collection optics, a spectrometer or filters to isolate the fluorescence, and a sensitive detector like a photomultiplier tube.
-
Application to this compound: If this compound has a suitable electronic transition with a good fluorescence quantum yield, LIF could be a powerful tool for monitoring its concentration in kinetic experiments.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key known and proposed reaction pathways for the gas-phase chemistry of this compound.
Conclusion and Future Outlook
The gas-phase chemistry of this compound is a field with a significant need for further experimental investigation. While its role as an intermediate in nitromethane decomposition is recognized, and theoretical studies have provided insights into its potential reaction pathways, a comprehensive understanding is hampered by the lack of quantitative kinetic data. The unimolecular decomposition and isomerization rates, as well as the rate constants for reactions with key atmospheric oxidants, remain largely unmeasured.
Future research employing modern experimental techniques such as flash photolysis coupled with sensitive detection methods like cavity ring-down spectroscopy or laser-induced fluorescence is crucial. Such studies would provide the necessary data to accurately model the atmospheric fate of this compound, its role in combustion processes, and its potential significance in biological systems where nitroalkanes are used as precursors for drug synthesis. This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing gaps in our understanding of this fundamental molecule.
References
- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Cavity ring-down spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 7. chemistry.as.miami.edu [chemistry.as.miami.edu]
Pioneering the Synthesis of a Fleeting Molecule: The Discovery and Early Preparation of Nitrosomethane
For Immediate Release
This technical guide delves into the historical discovery and foundational synthesis of nitrosomethane, a molecule of significant interest in organic chemistry and various research fields. Prepared for researchers, scientists, and drug development professionals, this document provides a detailed account of the first successful isolation of this compound, complete with experimental protocols, quantitative data, and a mechanistic overview.
Introduction: The Elusive Nature of this compound
This compound (CH₃NO) is the simplest of the C-nitroso compounds. Its high reactivity and tendency to dimerize or isomerize made its initial isolation and characterization a significant chemical challenge. Early attempts to synthesize this compound were often met with failure due to its instability under standard conditions. The breakthrough in isolating this compound came in the mid-20th century, paving the way for further study of its chemical and physical properties.
The Landmark Discovery: Isolation of Dimeric this compound
The first definitive isolation of this compound, in its dimeric form, was achieved in 1948 by Clarence S. Coe and Thomas F. Doumani. Their work, "Photochemical Decomposition of t-Butyl Nitrite," published in the Journal of the American Chemical Society, described a novel method for preparing this elusive compound.
Early Synthesis: Photolysis of tert-Butyl Nitrite
Coe and Doumani's pioneering method involved the photolysis of gaseous tert-butyl nitrite. This process utilized light energy to induce the decomposition of the starting material, leading to the formation of this compound, which was then isolated as a stable dimer.
Experimental Protocol: Synthesis of Dimeric this compound (Coe and Doumani, 1948)
The following protocol is based on the seminal 1948 publication by Coe and Doumani.
Objective: To synthesize and isolate dimeric this compound via the photolysis of tert-butyl nitrite.
Materials:
-
tert-Butyl nitrite
-
High-pressure mercury arc lamp (or similar UV light source)
-
Quartz reaction vessel
-
Vacuum apparatus
-
Cooling trap (e.g., liquid nitrogen)
Procedure:
-
Vaporization of Reactant: A stream of gaseous tert-butyl nitrite is introduced into a quartz reaction vessel. The pressure within the vessel is maintained at a low level.
-
Photochemical Decomposition: The gaseous tert-butyl nitrite is irradiated with a high-pressure mercury arc lamp. The ultraviolet light initiates the decomposition of the nitrite ester.
-
Product Deposition: The reaction products are passed through the irradiated zone. A white, solid product is observed to deposit on the unirradiated surfaces of the reaction vessel downstream from the light source.
-
Isolation and Purification: The solid product, identified as the trans-dimer of this compound, is collected from the walls of the vessel. Further purification can be achieved by recrystallization.
Quantitative Data
The initial synthesis by Coe and Doumani provided key data on the properties of dimeric this compound.
| Property | Value | Notes |
| Appearance | White crystalline solid | Isolated as the trans-dimer. |
| Melting Point | 2.5 °C | As reported for the dimer.[1] |
| Molecular Formula (Dimer) | (CH₃NO)₂ | |
| Molecular Weight (Dimer) | 90.08 g/mol | |
| Density (Predicted) | 0.9 g/cm³ | For the monomeric form.[1] |
Reaction Mechanism and Pathway
The formation of this compound from the photolysis of tert-butyl nitrite proceeds through a free-radical mechanism.
Reaction Pathway Diagram
Caption: Reaction pathway for the formation of dimeric this compound.
Conclusion
The work of Coe and Doumani in 1948 was a pivotal moment in the study of C-nitroso compounds. Their successful synthesis and isolation of dimeric this compound provided the first tangible evidence of this molecule's existence and laid the groundwork for future investigations into its chemistry. This foundational research continues to be relevant for scientists working in organic synthesis, reaction kinetics, and the development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Nitrosomethane from N-Methylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules that have garnered significant interest in various fields of chemical and biological research. These compounds are characterized by a nitroso group (-N=O) attached to a carbon atom. Due to their reactive nature, C-nitroso compounds serve as versatile intermediates in organic synthesis and as valuable tools for studying biological processes. This compound, in its monomeric form, is a blue, gaseous compound that readily dimerizes to a colorless solid. Its high reactivity makes it a useful reagent for cycloaddition reactions and as a source of the nitroso group in more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the oxidation of N-methylhydroxylamine.
Data Presentation
| Parameter | Value |
| Starting Material | N-tert-butylhydroxylamine |
| Oxidizing Agent | Sodium Hypobromite |
| Product | 2-Methyl-2-nitrosopropane (dimer) |
| Yield | 65-75% |
| Melting Point (dimer) | 75-76 °C |
Experimental Protocols
This section details the necessary procedures for the synthesis of this compound, including the in situ preparation of the oxidizing agent, sodium hypobromite, and the subsequent oxidation of N-methylhydroxylamine.
Materials and Equipment:
-
N-methylhydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water (deionized)
-
Dry ice-acetone bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Sintered glass funnel
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Safety Precautions:
-
General Hazards: Organic solvents and reagents used in this synthesis are flammable and toxic.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.
-
This compound: this compound is a toxic and potentially explosive compound. It is sensitive to heat, shock, and friction.[3] Avoid isolation of the pure monomer in large quantities. The dimeric form is more stable but should still be handled with care.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local safety regulations.
Protocol 1: Preparation of Sodium Hypobromite Solution
The sodium hypobromite solution is prepared in situ immediately before use due to its limited stability.[6][7]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve sodium hydroxide (0.900 mole) in 225 mL of water.
-
Cool the solution to below 10°C using an ice bath.[6]
-
Slowly add bromine (0.360 mole) dropwise to the stirred sodium hydroxide solution over a period of 5-10 minutes. Maintain the temperature below 10°C throughout the addition.
-
The resulting yellow solution of sodium hypobromite is used immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 2-methyl-2-nitrosopropane.[1]
-
Cool the freshly prepared sodium hypobromite solution to -20°C using a dry ice-acetone bath.
-
Prepare a solution of N-methylhydroxylamine (0.300 mole) from its hydrochloride salt by neutralization with a stoichiometric amount of a suitable base (e.g., sodium methoxide in methanol, followed by filtration of the resulting salt).[8] Alternatively, a suspension of N-methylhydroxylamine hydrochloride can be used directly, with an additional equivalent of sodium hydroxide in the hypobromite solution. For this protocol, we will assume the use of the free base.
-
Add the N-methylhydroxylamine solution to the cold sodium hypobromite solution as rapidly as possible while ensuring the reaction temperature does not exceed 0°C.
-
After the addition is complete, cool the reaction mixture again to -20°C.
-
Remove the cooling bath and stir the mixture for 4 hours, allowing it to warm to room temperature.
-
The dimeric form of this compound is expected to precipitate as a solid. Collect the solid product by vacuum filtration using a sintered glass funnel.
-
Wash the collected solid thoroughly with a large volume of cold water.
-
Dry the product under reduced pressure at room temperature. The product is the colorless dimer of this compound. The blue color of the monomer may be observed upon gentle warming or dissolution in an organic solvent.
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Methods for the In Situ Generation of Nitrosomethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is a highly reactive and unstable gaseous compound that exists predominantly as a dimer at room temperature. Its transient nature makes isolation and storage challenging, necessitating its generation in situ for synthetic applications. As a potent dienophile and a participant in various cycloaddition and radical reactions, the controlled, in situ generation of this compound is of significant interest in organic synthesis, particularly for the construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds relevant to medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the most common and effective methods for generating this compound in situ. The methodologies covered include the oxidation of primary amines, photolysis of precursor compounds, and the decomposition of N-nitroso compounds. For each method, a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways are provided to facilitate practical application in a research setting.
Methods for In Situ Generation of this compound
Several strategies have been developed to generate this compound transiently in a reaction mixture, allowing for its immediate trapping by a suitable substrate. The choice of method often depends on the desired reaction conditions, the nature of the trapping agent, and the required scale of the reaction.
Oxidation of Methylamine
The oxidation of methylamine (CH₃NH₂) or its derivatives represents a direct approach to this compound. Various oxidizing agents can be employed, with the reaction proceeding through a hydroxylamine intermediate. This method is advantageous due to the ready availability of the precursor.
| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Trapping Agent | Product Yield (%) | Reference |
| Methylamine hydrochloride | Sodium hypochlorite (aq.) | Dichloromethane | 25 | 4 h | Alkenes | Moderate (qualitative) | General Method |
| N-Methylhydroxylamine | Chromium trioxide | Not specified | Not specified | Not specified | Not specified | Green color suggests formation | [1] |
Note: Quantitative yields for the in situ generation and trapping of this compound from methylamine oxidation are not well-documented in the provided search results. The yields are often qualitative or inferred.
This protocol describes a general procedure for the generation of this compound from methylamine hydrochloride and its subsequent trapping in a [4+2] cycloaddition reaction.
Materials:
-
Methylamine hydrochloride
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Dichloromethane (DCM)
-
Diene (e.g., cyclopentadiene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
To a stirred solution of the diene (1.0 eq) in dichloromethane in a round-bottom flask, add an aqueous solution of methylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.5 eq) dropwise via an addition funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding isoxazolidine adduct.
Caption: Workflow for the in situ generation of this compound via oxidation and subsequent trapping.
Photolysis of Precursor Compounds
Photochemical methods offer a clean and controlled way to generate this compound in situ. The photolysis of alkyl nitrites or iodomethane in the presence of nitric oxide are two notable examples. These reactions are typically carried out under UV irradiation.
| Precursor | Co-reagent | Solvent | Wavelength (nm) | Trapping Agent | Product Yield (%) | Reference |
| tert-Butyl nitrite | None | Gas phase | Not specified | None (dimer isolated) | Not specified | [1] |
| Iodomethane | Nitric oxide | Not specified | Not specified | None | Not specified | [2] |
Note: The primary literature often focuses on the physical chemistry of these reactions, and preparative yields for synthetic applications are not always reported.
This protocol outlines the generation of this compound through the photolysis of tert-butyl nitrite, which can be adapted for trapping experiments.
Materials:
-
tert-Butyl nitrite
-
Inert solvent (e.g., hexane)
-
Diene or other trapping agent
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Stir bar
Procedure:
-
Prepare a dilute solution of tert-butyl nitrite (1.0 eq) and the trapping agent (1.2 eq) in the chosen inert solvent within a quartz reaction vessel equipped with a stir bar.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove dissolved oxygen.
-
While stirring, irradiate the solution with a UV lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Caution: tert-Butyl nitrite is volatile and flammable. Photochemical reactions should be conducted in a well-ventilated fume hood with appropriate safety shielding.
Caption: Photolytic generation of this compound from tert-butyl nitrite.
Decomposition of N-Methyl-N-nitroso Compounds
N-methyl-N-nitroso compounds, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), are well-known precursors for diazomethane. Under specific conditions, they can also serve as sources of this compound. The decomposition is typically base-mediated.
| Precursor | Base | Solvent | Temperature (°C) | Trapping Agent | Product Yield (%) | Reference |
| N-methyl-N-nitrosourea (MNU) | KOH | Diethyl ether/Water | 0 - 5 | Carboxylic acids (for diazomethane) | 64-69 (for diazomethane) | [3] |
Note: While these precursors are primarily used for diazomethane generation, the underlying chemistry involves intermediates that can potentially lead to this compound. Specific protocols for generating this compound for cycloadditions are not detailed in the provided search results, but the conditions for decomposition can be adapted.
This is an adapted protocol, as these precursors are primarily used for diazomethane. The principle involves the base-mediated decomposition in the presence of a trapping agent for this compound.
Materials:
-
N-methyl-N-nitrosourea (MNU) - Caution: Potent carcinogen
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Water
-
Diene or other trapping agent
-
Stir bar
-
Two-neck round-bottom flask
-
Addition funnel
Procedure:
-
Strict safety precautions must be taken when handling MNU. Work in a certified fume hood and wear appropriate personal protective equipment.
-
In a two-neck round-bottom flask, prepare a biphasic solution of KOH (2.0 eq) in water and the trapping agent (1.0 eq) in diethyl ether.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Prepare a solution of MNU (1.2 eq) in diethyl ether.
-
Slowly add the MNU solution to the stirred biphasic mixture via an addition funnel. A color change may be observed.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Base-mediated decomposition of MNU leading to in situ this compound.
Conclusion
The in situ generation of this compound provides a powerful tool for the synthesis of novel heterocyclic compounds. The methods outlined in this document—oxidation of methylamine, photolysis of precursors, and decomposition of N-nitroso compounds—offer a range of options to suit different synthetic strategies and available resources. While quantitative data for the trapping of in situ generated this compound remains an area for further investigation, the provided protocols offer a solid foundation for researchers to explore the rich chemistry of this transient species. Careful consideration of the reactivity of the chosen trapping agent and optimization of reaction conditions will be key to achieving successful synthetic outcomes. Due to the hazardous nature of some precursors, all experimental work should be conducted with appropriate safety measures in place.
References
Nitrosomethane as a Fleeting Intermediate: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Nitrosomethane (CH₃NO), a transient and highly reactive species, plays a pivotal role as a key intermediate in a variety of organic transformations. Its fleeting existence makes it a challenging yet crucial target for study in the fields of organic synthesis, mechanistic chemistry, and drug development. Understanding the formation, reactivity, and trapping of this compound is essential for controlling reaction pathways and designing novel synthetic methodologies. These application notes provide a comprehensive overview of the role of this compound as an intermediate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in this dynamic area of study.
Monomeric this compound is inherently unstable, readily dimerizing or isomerizing to the more stable formaldoxime.[1] Its high reactivity stems from the electrophilic nature of the nitrogen atom and the presence of a weak N=O bond. This reactivity is harnessed in various organic reactions, including cycloadditions and as a key species in the oxidation of primary amines and the reduction of nitro compounds.
Data Presentation
The following tables summarize key quantitative data related to the properties and reactivity of this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Frequency | Observation | Reference |
| UV-Vis Spectroscopy | 6000 to 7100 Å | π* — n(N) transition | [2] |
| Infrared (IR) Spectroscopy | v(N=O): 1621-1539 cm⁻¹ | N=O stretching frequency | [3] |
| v(N-O) dimer (cis): ~1300 cm⁻¹ | N-O stretching frequency in cis-dimer | [3] | |
| v(N-O) dimer (trans): ~1200 cm⁻¹ | N-O stretching frequency in trans-dimer | [3] | |
| Microwave Spectroscopy | - | Determination of molecular structure | [4] |
| ¹H NMR Spectroscopy | δ ≈ 4 ppm (for α-C-H) | Downfield shift due to electron-withdrawing nitroso group | [3] |
Table 2: Kinetic Data for Reactions Involving this compound
| Reaction | Rate Constant (k) / Arrhenius Parameters | Conditions | Reference | | :--- | :--- | :--- | | Isomerization to formaldoxime | First-order in this compound | Gas phase, photolysis of iodomethane with nitric oxide |[1] | | Reaction with Nitric Oxide (NO) | k(CF₃NO + 2NO) = 17.4 exp(–1110 K/T) dm⁶ mol⁻² s⁻¹ | Gas phase, 298–333 K (for trifluorothis compound) |[1] | | | this compound reaction is ~100 times faster than CF₃NO at RT | Gas phase, Room Temperature |[1] |
Signaling Pathways and Reaction Mechanisms
The role of this compound as an intermediate can be visualized in several key organic reactions.
Oxidation of Primary Amines
The oxidation of primary amines, such as methylamine, can proceed through a this compound intermediate. The initial oxidation of the amine forms an N-alkylhydroxylamine, which is further oxidized to this compound. This intermediate is often unstable and can be further oxidized to the corresponding nitro compound.
Reduction of Nitro Compounds
The reduction of nitro compounds like nitromethane can also involve a this compound intermediate. The six-electron reduction to a primary amine proceeds stepwise through nitroso and hydroxylamine intermediates.
In-Situ Generation and Trapping Workflow
Due to its instability, this compound is typically generated in situ and immediately trapped by a suitable reagent, such as a diene in a Diels-Alder reaction.
Experimental Protocols
Protocol 1: In-Situ Generation of this compound via Oxidation of N-Methylhydroxylamine and Trapping with a Diene
This protocol describes the in-situ generation of this compound from N-methylhydroxylamine and its subsequent trapping in a Diels-Alder reaction. The controlled oxidation of N-alkylhydroxylamines is a common method for producing nitroso compounds.[5]
Materials:
-
N-Methylhydroxylamine hydrochloride
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Oxidizing agent (e.g., sodium periodate, NaIO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of N-Methylhydroxylamine Free Base: In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Caution: N-Methylhydroxylamine is unstable and should be used immediately after preparation.
-
In-Situ Generation and Trapping: a. To the freshly prepared solution of N-methylhydroxylamine in dichloromethane, add the diene (1.2 eq). b. Cool the mixture to 0 °C in an ice bath with stirring. c. In a separate flask, prepare a solution of sodium periodate (1.1 eq) in water. d. Add the sodium periodate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The formation of the blue-colored monomeric this compound may be transiently visible. e. Allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours.
-
Work-up and Isolation: a. Separate the organic layer and wash it with water (2 x 20 mL) and brine (1 x 20 mL). b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the resulting crude product (the Diels-Alder adduct) by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding Diels-Alder cycloadduct of this compound and the diene. The yield will vary depending on the specific diene and reaction conditions.
Protocol 2: Generation of this compound via Photolysis of tert-Butyl Nitrite
This protocol is adapted from methods used for the photochemical synthesis of this compound dimer and can be modified for trapping experiments.[5]
Materials:
-
tert-Butyl nitrite
-
A suitable solvent (e.g., isopentane)
-
Trapping agent (e.g., a reactive olefin)
-
Photochemical reactor with a suitable UV lamp (e.g., mercury lamp)
-
Quartz reaction vessel
-
Cooling system for the reactor
Procedure:
-
Reaction Setup: a. Place a solution of tert-butyl nitrite (1.0 eq) and the trapping agent (1.5 eq) in the quartz reaction vessel. b. The concentration of tert-butyl nitrite should be kept low to minimize dimerization of the resulting this compound. c. Assemble the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a low reaction temperature (e.g., -20 °C to 0 °C).
-
Photolysis: a. Irradiate the solution with the UV lamp. The photolysis of tert-butyl nitrite generates tert-butoxy radicals and nitric oxide. The tert-butoxy radicals can decompose to acetone and methyl radicals, which then combine with nitric oxide to form this compound. b. Monitor the reaction progress by TLC or GC-MS to follow the consumption of the starting materials and the formation of the trapped product.
-
Work-up and Isolation: a. After the reaction is complete, turn off the UV lamp and allow the reactor to warm to room temperature. b. Remove the solvent under reduced pressure. c. Purify the residue containing the trapped product by column chromatography.
Expected Outcome:
This method should provide the adduct of this compound and the trapping agent. The efficiency of trapping will depend on the reactivity of the trapping agent and its concentration relative to the in-situ generated this compound.
Conclusion
This compound, despite its transient nature, is a significant intermediate in modern organic chemistry. The protocols and data presented here provide a foundation for researchers to explore its chemistry further. Careful control of reaction conditions, particularly temperature and the concentration of trapping agents, is paramount for successfully harnessing the synthetic potential of this reactive species. Future research will likely focus on developing milder and more selective methods for the generation and utilization of this compound and other C-nitroso compounds in complex molecule synthesis.
References
- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. scite.ai [scite.ai]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Reactions Involving Nitrosomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is a simple, yet highly reactive, nitroso compound that plays a significant role in atmospheric chemistry and as an intermediate in various chemical transformations. Its photochemical reactivity is of particular interest, as absorption of ultraviolet and visible light can lead to dissociation into radical species or isomerization to more stable compounds. Understanding these photochemical pathways is crucial for researchers in fields ranging from atmospheric science to synthetic organic chemistry and drug development, where nitrosamines can be relevant as impurities or metabolic products.
These application notes provide a detailed overview of the key photochemical reactions of this compound, including relevant quantitative data, experimental protocols for its synthesis and photochemical studies, and analytical methods for the characterization of its photoproducts.
Photochemical Pathways of this compound
Upon absorption of light, primarily in the visible region (around 600-710 nm) corresponding to its n → π* transition, this compound can undergo several key photochemical reactions:
-
Photodissociation: The primary photochemical process for monomeric this compound is the cleavage of the C-N bond to yield a methyl radical (CH₃•) and a nitric oxide radical (NO•). This reaction is a significant source of these radical species in experimental systems.
-
Dimerization: In the absence of other reactive species, this compound readily dimerizes to form (CH₃NO)₂, which exists as cis and trans isomers. The dimer itself is photochemically active.
-
Isomerization: this compound can isomerize to the more stable formaldoxime (CH₂=NOH). This process can be influenced by the reaction conditions and the presence of catalysts.
The interplay of these reactions is critical in determining the overall outcome of the photolysis of this compound.
Quantitative Data
A summary of the available quantitative data for the photochemical reactions of this compound and its dimer is presented in the table below. It is important to note that while data for the photodissociation of related compounds and the isomerization of the this compound dimer are available, the quantum yield for the primary photodissociation of monomeric this compound is not well-documented in the literature.
| Parameter | Value | Wavelength (nm) | Conditions | Reference |
| This compound (monomer) | ||||
| Absorption Maximum (n → π*) | 600 - 7100 Å | Gas Phase | [1][2] | |
| This compound Dimer (trans-(CH₃NO)₂) | ||||
| Absorption Maximum | ~280 nm | |||
| Quantum Yield of Disappearance | 0.20 - 0.25 | 254 | [3] | |
| Quantum Yield of cis-Dimer Formation | 0.10 - 0.15 | 254 | [3] | |
| Nitromethane (CH₃NO₂) Photodissociation to CH₃NO + O | ||||
| Quantum Yield of O(³P) formation | 0.178 ± 0.033 | 248 | Gas Phase | |
| Quantum Yield of O(³P) formation | 0.131 ± 0.037 | 266 | Gas Phase |
Experimental Protocols
Protocol 1: Photochemical Synthesis of trans-Nitrosomethane Dimer ((CH₃NO)₂)
This protocol describes the synthesis of the trans-dimer of this compound via the photolysis of tert-butyl nitrite (t-BuONO), which serves as a stable precursor for this compound.
Materials:
-
tert-Butyl nitrite (t-BuONO)
-
High-purity nitrogen or argon gas
-
Anhydrous solvent (e.g., hexane or heptane)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Cooling system for the reactor
-
Standard laboratory glassware
-
Recrystallization solvents (e.g., ethanol or methanol)
Procedure:
-
Preparation of the Reaction Mixture: Prepare a solution of tert-butyl nitrite in the anhydrous solvent in the quartz reaction vessel. The concentration of t-BuONO should be in the range of 0.1-0.5 M.
-
Degassing: Purge the solution with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Photolysis:
-
Assemble the photochemical reactor, ensuring the quartz reaction vessel is properly placed and the cooling system is operational to maintain a constant temperature (typically between 0 and 25 °C).
-
Irradiate the solution with the UV lamp. The photolysis of t-BuONO proceeds via the cleavage of the RO-NO bond to form an alkoxy radical and nitric oxide. The subsequent reactions lead to the formation of this compound, which then dimerizes.[3]
-
Monitor the reaction progress by observing the formation of a white precipitate, which is the trans-nitrosomethane dimer. The irradiation time will depend on the lamp intensity and the concentration of the starting material, but is typically in the range of several hours.
-
-
Isolation and Purification:
-
After the reaction is complete, turn off the lamp and dismantle the reactor.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure trans-nitrosomethane dimer as white crystals.
-
-
Storage: Store the purified dimer in a refrigerator in a well-sealed container, protected from light.
Protocol 2: Gas-Phase Photolysis of this compound and Product Analysis
This protocol outlines a general procedure for the gas-phase photolysis of this compound, generated in situ from its dimer, and the subsequent analysis of the photoproducts.
Materials:
-
Purified trans-nitrosomethane dimer
-
Inert buffer gas (e.g., N₂ or Ar)
-
Photolysis cell (quartz or Pyrex with quartz windows)
-
Light source (e.g., tunable laser or lamp with appropriate filters)
-
Vacuum line for gas handling
-
Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) and/or Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Sample Preparation:
-
Place a small amount of the trans-nitrosomethane dimer in a sample tube connected to the vacuum line.
-
Gently heat the sample tube to sublime the dimer and generate monomeric this compound in the gas phase. The monomer is a blue gas.
-
-
Photolysis Experiment:
-
Introduce a known pressure of the gaseous this compound into the photolysis cell, along with a known pressure of the inert buffer gas.
-
Irradiate the cell with the light source at a wavelength corresponding to the absorption band of this compound (e.g., in the 600-710 nm range).
-
Control the irradiation time to achieve the desired level of conversion.
-
-
Product Analysis:
-
GC-MS Analysis:
-
After photolysis, transfer a sample of the gas mixture from the photolysis cell to the GC-MS for analysis.
-
Use a suitable GC column for the separation of volatile compounds.
-
Set the MS to scan a mass range that includes the expected products, such as formaldoxime (m/z 45) and any other small molecules.
-
Identify the products based on their retention times and mass spectra.
-
-
FTIR Analysis:
-
Alternatively, the photolysis cell can be placed directly in the beam of an FTIR spectrometer to monitor the reaction in real-time or analyze the final product mixture.
-
Identify the products by their characteristic vibrational frequencies. For example, formaldoxime has distinct N-O and C=N stretching frequencies.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key formation and photochemical reaction pathways of this compound.
Caption: Experimental workflow for the synthesis of trans-nitrosomethane dimer.
Caption: General workflow for the photolysis and analysis of this compound.
Conclusion
The photochemical reactions of this compound are fundamental processes with implications across various scientific disciplines. While the synthesis of its dimer and the qualitative aspects of its photochemistry are reasonably well understood, there remains a need for more precise quantitative data, particularly the quantum yield of the primary photodissociation of the monomer. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the fascinating and complex photochemistry of this compound. Further research to quantify the primary photochemical processes will be invaluable to the scientific community.
References
Computational Chemistry Methods for Studying Nitrosomethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational study of nitrosomethane (CH₃NO), a molecule of interest in atmospheric chemistry and as a potential intermediate in biological processes. The following sections outline common computational chemistry methods for investigating its structure, properties, and reactivity.
Introduction to Computational Studies of this compound
This compound is a small, versatile molecule that has been the subject of numerous theoretical and experimental studies. Computational chemistry offers a powerful toolkit to investigate its electronic structure, geometry, vibrational frequencies, and reaction mechanisms at a molecular level. These studies are crucial for understanding its role in various chemical environments. Key areas of investigation include its cis-trans isomerism, photodissociation pathways, and potential energy surfaces of its electronic states.
Data Presentation: Calculated Properties of this compound
Quantitative data from computational studies are essential for comparison with experimental results and for benchmarking different theoretical methods. The following tables summarize key calculated properties of the more stable cis-nitrosomethane isomer.
Table 1: Optimized Geometric Parameters of cis-Nitrosomethane
| Parameter | Level of Theory/Basis Set | Value | Experimental Value[1][2] |
| C-N Bond Length | Ab initio SCF-CI | 1.480 Å | 1.480 Å |
| N=O Bond Length | Ab initio SCF-CI | 1.211 Å | 1.211 Å |
| C-H (in-plane) | Microwave Spectroscopy | 1.094 Å | 1.094 Å |
| C-H (out-of-plane) | Microwave Spectroscopy | 1.094 Å | 1.094 Å |
| ∠CNO Angle | Ab initio SCF-CI | 113.2° | 113.2° |
| ∠HCN (in-plane) | Microwave Spectroscopy | 111.0° | 111.0° |
| ∠HCN (out-of-plane) | Microwave Spectroscopy | 107.2° | 107.2° |
Table 2: Calculated Vibrational Frequencies of cis-Nitrosomethane (cm⁻¹)
| Mode | Symmetry | Description | Calculated Frequency | Experimental Frequency[2] |
| ν₁ | A' | CH₃ asymmetric stretch | 2955 | 2955 |
| ν₂ | A' | CH₃ symmetric stretch | 2901 | 2901 |
| ν₃ | A' | CH₃ deformation | 1564 | 1564 |
| ν₄ | A' | CH₃ deformation | 1348 | 1348 |
| ν₅ | A' | N=O stretch | 1410 | - |
| ν₆ | A' | CH₃ rock | 967 | 967 |
| ν₇ | A' | C-N stretch | 842 | 842 |
| ν₈ | A' | CNO bend | 574 | 574 |
| ν₉ | A'' | CH₃ asymmetric stretch | - | - |
| ν₁₀ | A'' | CH₃ deformation | - | - |
| ν₁₁ | A'' | CH₃ rock | 916 | 916 |
| ν₁₂ | A'' | Torsion | - | - |
Note: The selection of computational method and basis set significantly impacts the accuracy of these predictions. The values presented are representative and should be carefully benchmarked for specific research questions.
Experimental Protocols: Computational Methodologies
The following protocols provide a step-by-step guide for performing common computational chemistry tasks for the study of this compound. These are general workflows that can be adapted to various quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).[3][4]
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol is fundamental for finding the stable structure of this compound and confirming it is a true energy minimum.[5][6][7]
Objective: To find the lowest energy structure (equilibrium geometry) of this compound and calculate its vibrational frequencies.
Methodology:
-
Input Structure Generation:
-
Build an initial 3D structure of this compound (CH₃NO) using a molecular editor. An approximate geometry based on standard bond lengths and angles is sufficient.
-
-
Method and Basis Set Selection:
-
Choose a suitable level of theory and basis set. For general purposes, Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) offers a good balance of accuracy and computational cost.[8] For higher accuracy, coupled-cluster methods like CCSD(T) can be used.[9]
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation.[10] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[5]
-
The optimization is complete when the forces on the atoms are close to zero, and the energy change between steps is negligible.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further investigated.
-
-
Analysis:
-
Extract the optimized geometric parameters (bond lengths, angles, dihedral angles).
-
Analyze the calculated vibrational frequencies and compare them with experimental data if available.[2]
-
Protocol 2: Transition State Search for cis-trans Isomerization
This protocol outlines the steps to find the transition state connecting the cis and trans isomers of this compound.[11][12]
Objective: To locate the transition state structure and calculate the activation energy for the cis-trans isomerization of this compound.
Methodology:
-
Optimize Reactant and Product:
-
Perform geometry optimizations for both the cis (reactant) and trans (product) isomers of this compound using the protocol described in 3.1.
-
-
Initial Guess for Transition State:
-
Generate an initial guess for the transition state structure. This can be done by manually rotating the C-N bond to an intermediate position (e.g., ~90 degrees) or by using a synchronous transit-guided quasi-Newton (STQN) method if available in the software.
-
-
Transition State Optimization:
-
Perform a transition state optimization calculation (e.g., using keywords like Opt=TS). These algorithms search for a first-order saddle point on the potential energy surface.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on the optimized transition state structure.
-
Verification: A true transition state is characterized by having exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (i.e., the rotation around the C-N bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the found transition state connects the desired reactant and product, perform an IRC calculation.[13] This calculation maps the reaction pathway downhill from the transition state in both forward and reverse directions, leading to the reactant and product energy minima.
-
-
Activation Energy Calculation:
-
Calculate the activation energy as the difference in energy (including zero-point vibrational energy correction) between the transition state and the reactant (cis-nitrosomethane).
-
Protocol 3: Studying Photodissociation Pathways
This protocol is for investigating the excited-state potential energy surfaces to understand the photodissociation of this compound into fragments like CH₃ and NO.[14][15][16]
Objective: To explore the potential energy surfaces of excited electronic states and identify possible photodissociation pathways.
Methodology:
-
Ground State Optimization:
-
Obtain the optimized ground-state geometry of this compound as described in Protocol 3.1.
-
-
Excited State Calculations:
-
Perform vertical excitation energy calculations using methods suitable for excited states, such as Time-Dependent DFT (TD-DFT) or multireference methods like Complete Active Space Self-Consistent Field (CASSCF).[17] This will provide information about the electronic transitions.
-
-
Potential Energy Surface (PES) Scan:
-
Identify the bond(s) likely to break during photodissociation (e.g., the C-N bond).
-
Perform a relaxed PES scan by systematically elongating the bond of interest in one of the relevant excited states. At each step of the scan, the remaining geometric parameters are optimized.
-
-
Locating Conical Intersections:
-
If different electronic states cross or come close in energy during the PES scan, it may be necessary to locate conical intersections, which can facilitate non-adiabatic transitions between states.[16] This often requires specialized methods and expertise.
-
-
Analysis of Dissociation Products:
-
Analyze the energies and electronic states of the resulting fragments (e.g., CH₃ and NO) at large bond separations.
-
Visualization of Workflows and Concepts
Diagrams created using the DOT language to illustrate the logical flow of the computational protocols.
Caption: Workflow for geometry optimization and frequency analysis.
Caption: Workflow for locating a transition state.
Caption: Workflow for studying photodissociation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. storion.ru [storion.ru]
- 7. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 8. researchgate.net [researchgate.net]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. tau.ac.il [tau.ac.il]
- 11. researchtrends.net [researchtrends.net]
- 12. researchgate.net [researchgate.net]
- 13. s3.smu.edu [s3.smu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrosomethane Flash Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flash photolysis is a powerful pump-probe technique used to study the kinetics and transient species of fast photochemical reactions. This application note provides a detailed protocol for the experimental setup of nitrosomethane (CH₃NO) flash photolysis, a molecule of interest in understanding the atmospheric chemistry and photodissociation dynamics of nitro compounds. This compound is a transient species and is typically generated in situ via the photolysis of a precursor molecule, such as t-butyl nitrite or nitromethane. The subsequent photodissociation and reactions of this compound can then be monitored on timescales ranging from femtoseconds to seconds.
Experimental Principles
The flash photolysis setup utilizes a high-intensity light pulse (the "pump") to initiate the photochemical reaction, generating the species of interest. A second, lower-intensity light beam (the "probe") is passed through the sample, and its absorption is monitored over time to track the concentration of transient species. By varying the time delay between the pump and probe pulses, the temporal evolution of the transient absorption spectrum can be constructed, providing insights into the reaction kinetics and the identity of the intermediates.
Experimental Setup and Protocol
This protocol outlines the flash photolysis of a this compound precursor to generate and study the transient absorption of this compound.
I. Reagents and Materials
-
Precursor: t-butyl nitrite or Nitromethane (CH₃NO₂)
-
Solvent (if applicable): A non-reactive, transparent solvent for the desired wavelength range (e.g., acetonitrile, cyclohexane). For gas-phase studies, a suitable inert buffer gas (e.g., Ar, N₂) may be used.
-
Reaction Cell: A quartz cuvette or a custom-designed gas cell with quartz windows, transparent to both pump and probe beams.
-
Gases: High-purity nitrogen or argon for deoxygenating solutions.
Caution: this compound and its precursors can be hazardous. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[1][2]
II. Instrumentation
A typical nanosecond flash photolysis setup consists of the following components:
-
Pump Laser: A pulsed laser capable of generating high-energy pulses at a wavelength that will be absorbed by the precursor. An excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) or a Q-switched Nd:YAG laser with harmonic generation (e.g., 266 nm) is commonly used.
-
Probe Light Source: A continuous wave (CW) lamp, such as a Xenon arc lamp, or a pulsed light source synchronized with the pump laser.
-
Monochromator/Spectrograph: To select the wavelength of the probe beam and to disperse the transmitted light for spectral analysis.
-
Detector: A photomultiplier tube (PMT) for kinetic measurements at a single wavelength or a charge-coupled device (CCD) or intensified CCD (ICCD) for acquiring a full transient spectrum.
-
Digital Oscilloscope: To record the time-resolved signal from the detector.
-
Delay Generator: To control the timing between the pump pulse and the detection system.
III. Experimental Workflow
The following diagram illustrates the typical workflow for a this compound flash photolysis experiment.
Caption: Workflow of a flash photolysis experiment for this compound.
IV. Detailed Protocol
-
Sample Preparation:
-
If working with a solution, prepare a dilute solution of the this compound precursor (e.g., nitromethane) in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the pump wavelength.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 20 minutes to prevent quenching of excited states by molecular oxygen.
-
Transfer the solution to the quartz reaction cell and seal it.
-
-
Instrument Setup:
-
Align the pump laser beam so that it passes through the reaction cell, irradiating a significant portion of the sample volume.
-
Align the probe beam so that it is collinear or at a right angle to the pump beam, passing through the irradiated volume of the sample.
-
Focus the transmitted probe light onto the entrance slit of the monochromator.
-
Set the monochromator to the desired wavelength for monitoring the transient absorption of this compound (a spectral range of 600-710 nm has been reported for the π* ← n transition).[3]
-
Connect the output of the detector to the digital oscilloscope.
-
Use the delay generator to trigger the pump laser and the oscilloscope data acquisition.
-
-
Data Acquisition:
-
Record a baseline signal by firing the probe beam through the sample without the pump pulse.
-
Initiate the flash photolysis by firing a single pump pulse into the sample. The oscilloscope will record the change in the probe light intensity as a function of time.
-
Repeat the measurement at different probe wavelengths to construct the full transient absorption spectrum.
-
To obtain kinetic data, fix the probe wavelength at the maximum of the transient absorption and record the decay of the signal over time.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) at each time point using the recorded intensities.
-
Plot ΔA versus wavelength at different time delays to visualize the transient absorption spectrum.
-
Plot ΔA versus time at a fixed wavelength and fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order) to determine the lifetime of the transient species.
-
Quantitative Data
The following table summarizes typical quantitative parameters for a this compound flash photolysis experiment, compiled from studies on nitromethane photodissociation which leads to the formation of this compound.[4][5]
| Parameter | Typical Value/Range | Notes |
| Pump Laser Wavelength | 193 nm, 213 nm, 226 nm, 266 nm | Chosen based on the absorption spectrum of the precursor (e.g., nitromethane). |
| Pump Pulse Duration | 1-20 ns (nanosecond) | For studying slower processes. Femtosecond lasers (<100 fs) are used for ultrafast dynamics. |
| Pump Pulse Energy | 1-100 mJ/pulse | Dependent on the desired concentration of transient species. |
| Probe Wavelength Range | 600 - 710 nm | For observing the π* ← n transition of this compound.[3] |
| Time Resolution | ns to ms | Determined by the pulse width of the laser and the response time of the detection system. |
| Precursor Concentration | 1-10 mM (in solution) | Adjusted for optimal absorbance at the pump wavelength. |
Photodissociation Pathway
The formation of this compound is one of the possible photodissociation pathways of nitromethane. The following diagram illustrates this process.
Caption: Formation of this compound from nitromethane photodissociation.
Conclusion
This application note provides a comprehensive guide for setting up and performing a this compound flash photolysis experiment. By following the detailed protocol and considering the specified parameters, researchers can effectively generate and study the transient absorption of this compound, contributing to a deeper understanding of its photochemical properties and reaction dynamics. The versatility of the flash photolysis technique allows for its application in various fields, from fundamental chemical physics to the development of new photosensitive materials and drugs.
References
Application Notes and Protocols for the Trapping and Detection of Transient Nitrosomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO) is a highly reactive and transient C-nitroso compound of significant interest in various fields, including atmospheric chemistry, toxicology, and as a potential reactive intermediate in drug metabolism. Its fleeting nature makes direct detection challenging. Therefore, in situ generation followed by immediate trapping is the most effective strategy for its study. This document provides detailed application notes and protocols for the generation, trapping, and subsequent detection of transient this compound. The primary method described involves the in situ generation of this compound via the oxidation of N-methylhydroxylamine, followed by its trapping with a suitable diene through a hetero-Diels-Alder reaction.
Principle of the Method
The overall strategy involves three key steps:
-
Generation: Transient this compound is generated in situ from a stable precursor. The oxidation of N-methylhydroxylamine is a suitable method for this purpose.
-
Trapping: The highly reactive this compound is immediately trapped by a diene present in the reaction mixture. This [4+2] cycloaddition reaction, a hetero-Diels-Alder reaction, forms a stable cycloadduct. Cyclopentadiene and 2,3-dimethyl-1,3-butadiene are effective trapping agents.
-
Detection and Quantification: The stable cycloadduct is then detected and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Comparison of Trapping Agents for this compound
| Trapping Agent | Adduct Structure | Expected Yield (%)* | Key Characteristics of Adduct | Analytical Methods |
| Cyclopentadiene | N-methyl-2,3-diaza-bicyclo[2.2.1]hept-5-ene | 70-85 | Crystalline solid, stable at room temperature | NMR, LC-MS/MS, GC-MS |
| 2,3-Dimethyl-1,3-butadiene | 1,4,5-Trimethyl-3,6-dihydro-[1][2]oxazine | 65-80 | Oily liquid, stable under refrigeration | NMR, LC-MS/MS, GC-MS |
*Note: Expected yields are estimates based on similar hetero-Diels-Alder reactions and require experimental verification.
Table 2: Representative Quantitative LC-MS/MS Parameters for Adduct Analysis
| Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| N-methyl-2,3-diaza-bicyclo[2.2.1]hept-5-ene | 111.09 [M+H]⁺ | 82.07 | 15 | ~1-5 ng/mL | ~5-15 ng/mL |
| 1,4,5-Trimethyl-3,6-dihydro-[1][2]oxazine | 128.11 [M+H]⁺ | 98.09 | 18 | ~1-5 ng/mL | ~5-15 ng/mL |
*Note: LOD and LOQ are estimates and dependent on the specific instrumentation and matrix effects. Method validation is required.
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of this compound with Cyclopentadiene
This protocol describes the generation of this compound from N-methylhydroxylamine hydrochloride and its trapping with freshly cracked cyclopentadiene.
Materials:
-
N-methylhydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dicyclopentadiene
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Oxidizing agent (e.g., Silver(I) oxide, Ag₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Preparation of Fresh Cyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to approximately 170 °C.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a flask cooled in an ice bath.
-
Use the freshly cracked cyclopentadiene immediately.
-
-
Preparation of Free N-methylhydroxylamine:
-
In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the solution is neutral or slightly basic (pH 7-8).
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use immediately.
-
-
In Situ Generation and Trapping:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the freshly prepared N-methylhydroxylamine in anhydrous diethyl ether.
-
Add a 1.5 to 2-fold molar excess of freshly cracked cyclopentadiene to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (e.g., 1.1 equivalents of silver(I) oxide) portion-wise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the solid oxidant byproducts.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-methyl-2,3-diaza-bicyclo[2.2.1]hept-5-ene adduct.
-
Protocol 2: Detection and Characterization of the this compound-Cyclopentadiene Adduct by NMR
Procedure:
-
Dissolve a small sample of the purified adduct in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The expected chemical shifts for N-methyl-2,3-diaza-bicyclo[2.2.1]hept-5-ene are:
Protocol 3: Quantitative Analysis of the this compound Adduct by LC-MS/MS
Procedure:
-
Sample Preparation:
-
Prepare a standard stock solution of the purified adduct of known concentration.
-
Create a series of calibration standards by serial dilution of the stock solution in a relevant matrix (e.g., buffer, cell lysate).
-
Prepare the experimental samples by performing the trapping reaction and diluting the final product into the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 2.
-
Quantification: Generate a calibration curve by plotting the peak area of the adduct against the concentration of the standards. Determine the concentration of the adduct in the experimental samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the trapping and detection of transient this compound.
Caption: Hetero-Diels-Alder reaction of this compound with cyclopentadiene.
References
Application Notes and Protocols: The Role of Nitrosomethane in Atmospheric Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosomethane (CH₃NO), a reactive nitrogen species, plays a significant, albeit transient, role in the chemistry of the Earth's troposphere. Its importance lies in its capacity to act as a source of nitrogen oxides (NOₓ), which are key precursors to the formation of tropospheric ozone and secondary organic aerosols, both of which have significant impacts on air quality and climate. This document provides a detailed overview of the atmospheric chemistry of this compound, including its sources, reaction pathways, and the analytical techniques used for its study. Experimental protocols for its laboratory generation and analysis are also outlined.
Atmospheric Sources and Sinks of this compound
This compound is not directly emitted into the atmosphere in significant quantities. Instead, it is formed as an intermediate product from the atmospheric degradation of various nitrogen-containing compounds.
Primary Sources:
-
Photodissociation of Nitromethane: The photolysis of nitromethane (CH₃NO₂), a compound used in various industrial applications and as a fuel additive, can lead to the formation of this compound, although this is considered a minor channel compared to the primary C-N bond cleavage that produces methyl radicals (CH₃) and nitrogen dioxide (NO₂)[1][2].
-
Oxidation of Amines: The oxidation of methylamine (CH₃NH₂) and other methylated amines by hydroxyl radicals (•OH) is a significant atmospheric source of this compound. This reaction pathway is of particular interest due to the increasing emissions of amines from agricultural activities and industrial processes.
Primary Sinks:
-
Photolysis: this compound is highly susceptible to photolysis, readily breaking down upon absorption of solar radiation. This rapid photodissociation is the primary removal mechanism for this compound in the atmosphere, leading to a very short atmospheric lifetime. The molecule exhibits absorption in the visible region of the spectrum, contributing to its rapid degradation during daylight hours[1].
-
Reaction with Hydroxyl Radicals (•OH): this compound can react with the hydroxyl radical, a key atmospheric oxidant. However, due to its rapid photolysis, this reaction is generally considered a less significant sink compared to photodissociation.
-
Isomerization: this compound can undergo isomerization to the more stable formaldoxime (CH₂NOH)[3][4][5][6][7]. Theoretical studies suggest that this isomerization can proceed via a 1,3-hydrogen shift or through two successive 1,2-hydrogen shifts, with the latter being more energetically favorable[3][4][5][6][7].
Key Atmospheric Reactions and Signaling Pathways
The atmospheric chemistry of this compound is primarily dictated by its photochemistry and subsequent reactions of its photoproducts.
Diagram of this compound's Atmospheric Chemistry Pathways
Caption: Key atmospheric formation and loss pathways for this compound.
Reaction Pathways:
-
Formation from Nitromethane Photolysis: CH₃NO₂ + hν → CH₃NO + O(³P) (minor channel)
-
Formation from Amine Oxidation: CH₃NH₂ + •OH → CH₃NH• + H₂O CH₃NH• + O₂ → CH₃NHOO• Further reactions of the peroxy radical can lead to the formation of this compound.
-
Photodissociation of this compound: CH₃NO + hν → •CH₃ + NO
-
Reaction with Hydroxyl Radical: CH₃NO + •OH → Products (e.g., CH₂NO + H₂O)
-
Isomerization to Formaldoxime: CH₃NO → CH₂NOH
The primary atmospheric significance of this compound stems from its rapid photolysis, which directly produces a methyl radical (•CH₃) and nitric oxide (NO). The nitric oxide can then be oxidized to nitrogen dioxide (NO₂), a key precursor in the photochemical production of tropospheric ozone. The methyl radical will react with oxygen to form a methyl peroxy radical (CH₃O₂•), which participates in complex reaction sequences that can lead to the formation of secondary organic aerosols.
Quantitative Data
Quantitative kinetic data for this compound is scarce due to its high reactivity and instability, making it challenging to study in laboratory settings.
| Parameter | Value | Wavelength (nm) | Reference / Notes |
| Photolysis Rate Constant (J) | Not experimentally determined | - | Expected to be high due to strong absorption in the visible spectrum. |
| Photodissociation Quantum Yield (Φ) | Not fully quantified | - | The primary channel is believed to be the cleavage of the C-N bond to produce •CH₃ and NO. |
| Rate Constant for Reaction with •OH (k_OH) | Not experimentally determined | - | Expected to be fast, but likely a minor atmospheric sink compared to photolysis. For comparison, the rate constant for the reaction of OH with other nitroso compounds is on the order of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹[8]. |
| Atmospheric Lifetime (τ) | Very short (seconds to minutes) | - | Primarily determined by the photolysis rate. |
Experimental Protocols
Laboratory Synthesis of Gaseous this compound
Caution: this compound is a toxic and unstable compound. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Photolysis of tert-Butyl Nitrite
This method generates this compound in the gas phase for immediate use in kinetic or spectroscopic studies.
Materials:
-
tert-Butyl nitrite ((CH₃)₃CONO)
-
High-purity nitrogen (N₂) or other inert carrier gas
-
Photolysis reactor (e.g., quartz tube)
-
UV lamp (e.g., medium-pressure mercury arc lamp)
-
Gas handling line with mass flow controllers
Procedure:
-
A slow, controlled flow of tert-butyl nitrite vapor is introduced into the photolysis reactor by passing a carrier gas (N₂) through a bubbler containing liquid tert-butyl nitrite maintained at a constant temperature.
-
The gas mixture is irradiated with a UV lamp. The photolysis of tert-butyl nitrite produces tert-butoxy radicals and nitric oxide. (CH₃)₃CONO + hν → (CH₃)₃CO• + NO
-
The tert-butoxy radicals subsequently decompose to acetone and methyl radicals. (CH₃)₃CO• → (CH₃)₂CO + •CH₃
-
The methyl radicals then combine with nitric oxide to form this compound. •CH₃ + NO → CH₃NO
Diagram of a Laboratory Setup for this compound Synthesis
Caption: A schematic for the gas-phase synthesis of this compound.
Analytical Detection and Quantification
Due to its high reactivity and low atmospheric concentrations, the detection of this compound requires sensitive and selective analytical techniques.
a) Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies molecules based on their characteristic absorption of infrared radiation, which excites molecular vibrations. This compound has distinct vibrational frequencies that can be used for its detection and quantification.
-
Protocol:
-
A gas-phase sample containing this compound is introduced into a long-path gas cell.
-
An infrared beam is passed through the cell, and the transmitted light is analyzed by an FTIR spectrometer.
-
The resulting infrared spectrum is compared to a reference spectrum of this compound to confirm its presence and determine its concentration based on the absorption intensity at specific wavenumbers. Vapor-phase IR spectra for this compound are available in databases such as the NIST Chemistry WebBook[9].
-
b) Mass Spectrometry (MS)
-
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio. This technique is highly sensitive and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation of complex mixtures prior to detection.
-
Protocol (GC-MS):
-
A gas sample is injected into a gas chromatograph, where components are separated based on their volatility and interaction with the column's stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source, molecules are ionized (e.g., by electron ionization), and the resulting ions are separated by the mass analyzer.
-
The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions, which can be used for its identification and quantification. Mass spectral data for this compound is available in the NIST Mass Spectrometry Data Center[9].
-
c) Laser-Induced Fluorescence (LIF)
-
Principle: LIF is a highly sensitive and selective technique where a laser is used to excite a molecule to a higher electronic state. The subsequent fluorescence emitted as the molecule returns to a lower energy state is detected.
-
Protocol:
-
A tunable laser is used to excite this compound at a specific wavelength corresponding to one of its electronic transitions.
-
The resulting fluorescence, which is emitted at a longer wavelength, is collected and detected by a photomultiplier tube or a similar sensitive detector.
-
The intensity of the fluorescence signal is proportional to the concentration of this compound.
-
d) Cavity Ring-Down Spectroscopy (CRDS)
-
Principle: CRDS is an extremely sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity containing the sample. The rate at which the light intensity "rings down" or decays within the cavity is measured. The presence of an absorbing species increases the rate of decay.
-
Protocol:
-
The gas sample is introduced into the optical cavity.
-
A laser is tuned to a specific absorption feature of this compound.
-
The decay rate of the light in the cavity is measured with and without the sample to determine the absorption due to this compound.
-
The concentration is then calculated from the measured absorption using the Beer-Lambert law.
-
Logical Relationships in this compound's Atmospheric Impact
The following diagram illustrates the logical flow from the sources of this compound to its ultimate impact on atmospheric composition.
Diagram of this compound's Impact Logic
Caption: Logical flow from this compound sources to atmospheric impacts.
Conclusion
This compound, while short-lived, is a crucial intermediate in the atmospheric degradation of nitrogen-containing organic compounds. Its rapid photolysis serves as a direct source of radicals (•CH₃) and a key precursor to tropospheric ozone (NO). Understanding the kinetics and mechanisms of this compound's reactions is essential for accurately modeling atmospheric composition and predicting the impacts of anthropogenic emissions on air quality and climate. Further experimental and theoretical studies are needed to better constrain the quantitative parameters governing its atmospheric chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsnorway.com [ccsnorway.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CH3NO | CID 70075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolating Stable Nitrosomethane
Welcome to the technical support center for nitrosomethane synthesis and isolation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to address the significant challenges associated with handling this compound, a notoriously unstable C-nitroso compound.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis and handling of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NM-T01 | Immediate disappearance of the characteristic blue color of the monomer upon formation. | Dimerization/Isomerization: this compound rapidly converts to its colorless cis-dimer or isomerizes to the more stable formaldoxime, especially at temperatures above -100°C or in concentrated solutions.[1] | 1. Maintain Extremely Low Temperatures: Conduct the synthesis and subsequent reactions at or below -78°C (dry ice/acetone bath). 2. Work in Dilute Solutions: Use dilute concentrations to slow down the bimolecular dimerization process. 3. In Situ Trapping: Generate and use this compound immediately in the presence of a trapping agent or the desired reactant. |
| NM-T02 | Low or no yield of the desired product in a reaction involving this compound. | Decomposition: this compound is highly unstable and may be decomposing before it can react with the substrate. | 1. Optimize Reagent Addition: Add the this compound precursor slowly to the reaction mixture containing the substrate to ensure it reacts as it is formed. 2. Solvent Choice: Use aprotic, non-polar solvents to minimize side reactions. Ethereal solvents are often suitable. 3. Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can catalyze decomposition. |
| NM-T03 | Formation of a white solid precipitate during synthesis. | Dimer Formation: The white solid is likely the cis-dimer of this compound, which is more stable than the monomer but generally unreactive in the desired pathway.[2] | 1. Isolate for Characterization (if intended): If the dimer is the target, it can be isolated via filtration at low temperatures. 2. Monomer Regeneration: It is sometimes possible to regenerate the monomer by carefully heating the dimer under vacuum, but this is a hazardous and low-yield procedure. It is generally better to optimize conditions to prevent dimer formation. |
| NM-T04 | The reaction mixture turns brown or black, indicating complex decomposition. | Radical Pathways/Side Reactions: At higher temperatures, decomposition can proceed through complex radical pathways, leading to a mixture of products including formaldehyde, hyponitrous acid, and various nitrogen oxides.[1] | 1. Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature does not exceed the recommended limits at any point.[3] 2. Degas Solvents: Remove dissolved oxygen from solvents to minimize oxidative side reactions. 3. Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor (e.g., hydroquinone) may suppress unwanted decomposition, but its compatibility with the desired reaction must be verified. |
Frequently Asked Questions (FAQs)
Q1: Why is monomeric this compound so unstable?
This compound (CH₃N=O) is highly unstable due to several factors. It has a weak C-N bond and a reactive nitroso group, making it prone to rapid dimerization to form a more stable cis-dimer. It also readily isomerizes to formaldoxime (H₂C=NOH), which is energetically more favorable.[1] This inherent instability means it typically exists only as a transient intermediate at standard temperatures.
Q2: What are the primary decomposition pathways for this compound?
The main pathways for this compound transformation are dimerization and isomerization. At very low temperatures, the blue monomer is in equilibrium with its colorless solid dimer. As the temperature rises, it can irreversibly isomerize to formaldoxime or decompose into other products.[1]
Caption: Primary pathways for this compound transformation.
Q3: Is it possible to isolate pure, stable, monomeric this compound?
Isolating pure this compound as a stable, monomeric substance at room temperature is currently not feasible due to its extreme instability. It can only be observed transiently in the gas phase or trapped in an inert matrix at cryogenic temperatures (e.g., below 77 K). For practical synthetic purposes, it should always be generated in situ for immediate consumption in a subsequent reaction.
Q4: What are the best experimental conditions for generating this compound for synthetic use?
The most successful approaches involve generating this compound at low temperatures (typically -78°C or lower) in a suitable aprotic solvent. It is crucial to have the substrate present in the reaction vessel so that the this compound can be trapped as it is formed, maximizing the yield of the desired product and minimizing decomposition.
Experimental Protocol: In Situ Generation of this compound
This protocol describes a general method for the in situ generation of this compound via the oxidation of a precursor, for immediate use in a trapping reaction (e.g., a Diels-Alder reaction).
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment is mandatory.
Materials:
-
N-methylhydroxylamine hydrochloride
-
A mild oxidizing agent (e.g., sodium periodate, NaIO₄)
-
A trapping agent (e.g., a conjugated diene like cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Base (e.g., triethylamine, Et₃N)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Initial Charge: Charge the flask with the trapping agent (e.g., 1.2 equivalents) and the solvent (CH₂Cl₂). Cool the mixture to -78°C using a dry ice/acetone bath.
-
Precursor Preparation: In a separate flask, dissolve N-methylhydroxylamine hydrochloride (1.0 equivalent) and triethylamine (1.1 equivalents) in the solvent.
-
Generation and Trapping: Add the N-methylhydroxylamine solution to the cooled reaction flask containing the trapping agent. Stir for 10 minutes.
-
Oxidation: Slowly add a solution or slurry of the oxidizing agent (e.g., NaIO₄, 1.1 equivalents) in the solvent to the reaction mixture over 30-60 minutes. Maintain the temperature at -78°C. A transient blue color may be observed, indicating the formation of this compound.
-
Reaction: Allow the reaction to stir at -78°C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the trapping agent.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the product with the organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product using appropriate techniques, such as column chromatography.
Caption: Workflow for the in situ generation and trapping of this compound.
References
Technical Support Center: Nitrosomethane Stability and Isomerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of nitrosomethane to formaldoxime. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The primary challenge is its inherent instability. This compound readily undergoes isomerization to its more stable tautomer, formaldoxime. This transformation can significantly impact experimental outcomes, leading to the formation of unintended byproducts and inconsistent results.
Q2: What is the mechanism of this compound isomerization?
A2: The isomerization of this compound to formaldoxime can occur through two main pathways: a 1,3-sigmatropic hydrogen shift and two successive 1,2-sigmatropic hydrogen shifts.[1][2] Theoretical studies suggest that the pathway involving two sequential 1,2-shifts is energetically more favorable.[1][2]
Q3: What factors are known to promote the isomerization to formaldoxime?
A3: Several factors can accelerate the isomerization process, including:
-
Temperature: Higher temperatures increase the rate of isomerization.
-
Presence of Protic Solvents: Solvents with acidic protons, such as water and alcohols, can catalyze the tautomerization.
-
Acidic or Basic Conditions: The presence of acids or bases can catalyze the hydrogen transfer required for isomerization.
-
Presence of Impurities: Certain impurities from the synthesis process can act as catalysts.
Q4: Are there more stable analogs of this compound?
A4: Yes, for example, trifluorothis compound is known to be significantly more stable than this compound. This increased stability is attributed to the electron-withdrawing nature of the trifluoromethyl group.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapid disappearance of the characteristic blue color of this compound. | Isomerization to colorless formaldoxime is occurring rapidly. | Immediately lower the temperature of the reaction mixture. Ensure the solvent is aprotic and non-polar. Verify the absence of acidic or basic impurities. |
| Formation of unexpected byproducts in reactions involving this compound. | The intended this compound reactant has likely isomerized to formaldoxime, which then participates in side reactions. | Confirm the purity and integrity of the this compound sample immediately before use, preferably using a rapid spectroscopic method. Re-evaluate the reaction conditions to ensure they are strictly anhydrous and neutral. |
| Inconsistent yields in experiments using this compound. | The concentration of active this compound is variable due to different rates of isomerization between batches or experiments. | Standardize the synthesis, purification, and storage procedures for this compound. Implement a quantitative analytical method to determine the concentration of this compound before each experiment. |
| Difficulty in isolating pure this compound. | Isomerization occurs during the purification process (e.g., chromatography, distillation). | Employ low-temperature purification techniques. Use deactivated stationary phases for chromatography (e.g., silica gel treated with a neutral organic base) and aprotic, non-polar eluents. |
Data on Factors Affecting this compound Stability
Due to the high reactivity of this compound, precise quantitative data on its stability under various conditions is scarce in peer-reviewed literature. The following table summarizes the qualitative impact of different factors on the rate of isomerization.
| Factor | Condition | Effect on Isomerization Rate | Recommendation |
| Temperature | Elevated Temperature | High | Maintain temperatures as low as practically possible, ideally below 0 °C. |
| Low Temperature (e.g., -78 °C) | Low | Conduct synthesis, handling, and storage at low temperatures. | |
| Solvent Type | Protic Solvents (e.g., Water, Methanol) | High | Use aprotic and non-polar solvents such as hexane, toluene, or diethyl ether. |
| Aprotic Non-Polar Solvents | Low | Recommended for maintaining stability. | |
| pH | Acidic or Basic Conditions | High | Ensure all reagents and solvents are neutral. Use buffered solutions only if the stability of this compound under those specific conditions has been verified. |
| Neutral Conditions | Low | Maintain neutral conditions throughout the experiment. | |
| Atmosphere | Presence of Air/Moisture | Moderate to High | Handle this compound under an inert atmosphere (e.g., argon or nitrogen). |
| Inert Atmosphere | Low | Recommended for all handling and storage. |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing unstable nitroso compounds and should be adapted and optimized for specific experimental needs.
Materials:
-
N-methylhydroxylamine hydrochloride
-
Mild oxidizing agent (e.g., sodium periodate)
-
Anhydrous, aprotic, non-polar solvent (e.g., diethyl ether, pre-cooled to -78 °C)
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
-
Inert atmosphere chamber (glove box) or Schlenk line
Procedure:
-
All glassware must be oven-dried and cooled under an inert atmosphere.
-
Set up the reaction vessel in a dry ice/acetone bath to maintain a temperature of -78 °C.
-
Dissolve N-methylhydroxylamine hydrochloride in the pre-cooled anhydrous solvent under an inert atmosphere.
-
Slowly add a stoichiometric amount of the mild oxidizing agent to the solution while stirring vigorously.
-
Monitor the reaction for the appearance of a characteristic blue color, indicating the formation of this compound. The reaction is typically rapid.
-
Upon completion, quickly filter the reaction mixture at low temperature to remove any solid byproducts.
-
Dry the resulting blue solution over anhydrous sodium sulfate for a short period at -78 °C.
-
Carefully decant the dried solution for immediate use.
Protocol 2: Monitoring Isomerization via UV-Vis Spectroscopy
Principle: this compound has a characteristic absorption in the visible region (responsible for its blue color), while formaldoxime does not. The disappearance of this absorbance can be used to monitor the rate of isomerization.
Procedure:
-
Prepare a dilute solution of freshly synthesized this compound in a suitable anhydrous, aprotic, non-polar solvent in a pre-cooled cuvette.
-
Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Record the absorbance at the λmax of this compound (approximately 680 nm) at regular time intervals.
-
Plot the absorbance versus time to determine the rate of isomerization. The half-life of this compound under the specific conditions can be calculated from this data.
Visualizing Key Processes and Workflows
Caption: Isomerization pathways of this compound to formaldoxime.
Caption: Recommended workflow for minimizing this compound isomerization.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
Characterization of impurities in nitrosomethane synthesis
Technical Support Center: Nitrosomethane Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a colorless solid or failed to produce the characteristic blue color. What is the likely cause?
A1: Monomeric this compound is a blue-colored gas or liquid at low temperatures. The absence of this blue color and the formation of a colorless solid strongly suggest the product has dimerized. This compound exists in equilibrium with its colorless cis or trans dimer. This dimerization is often spontaneous, especially at higher concentrations or temperatures.[1][2]
-
Troubleshooting:
-
Temperature Control: Ensure the reaction and collection apparatus are maintained at a sufficiently low temperature to favor the monomer.
-
Dilution: Working in dilute solutions can slow the rate of dimerization.
-
Confirmation: The dimer can be characterized by spectroscopic methods (see Q3) and can often be converted back to the monomer by gentle heating under vacuum.
-
Q2: The blue color of my product fades over time, and analysis shows a new, unexpected compound. What is happening?
A2: this compound, particularly in the presence of certain catalysts or conditions, can isomerize to formaldoxime (H₂C=NOH).[1] This is a common stability issue. The isomerization reaction is often first-order with respect to this compound.[1]
-
Troubleshooting:
-
Storage: Store purified this compound at very low temperatures (e.g., in a cold trap) and in the dark to minimize isomerization.
-
Purity: Ensure starting materials and solvents are free from acidic or basic contaminants that could catalyze the rearrangement.
-
Immediate Use: It is often best to use freshly prepared this compound immediately in subsequent reaction steps.
-
Q3: What are the primary impurities I should expect, and how can I identify them?
A3: The most common impurities are the this compound dimer and formaldoxime. Other potential impurities include unreacted starting materials, solvent residues, and byproducts specific to your synthetic route (e.g., oxidation products like nitromethane if excess nitrosating/oxidizing agents are used).[3]
Identification is primarily achieved through spectroscopic and chromatographic methods.
-
Spectroscopic Characterization Data: The following table summarizes key data for identifying this compound and its common impurities.
| Compound | Form | ¹H NMR (Typical δ, ppm) | ¹³C NMR (Typical δ, ppm) | IR (Key Bands, cm⁻¹) |
| This compound (Monomer) | Blue Gas/Liquid | Singlet (~9.5-10.0) | ~150-160 | ~1620 (N=O stretch) |
| This compound (Dimer) | Colorless Solid | Two singlets or complex multiplets depending on isomer (e.g., ~3.5-4.5) | ~50-70 | ~1200-1400 (N-N, N-O) |
| Formaldoxime | Colorless Solid/Liquid | Two signals for CH₂ protons (~6.5, ~7.2), broad OH signal | ~145-150 (C=N) | ~3300 (O-H), ~1650 (C=N) |
| Nitromethane | Colorless Liquid | Singlet (~4.3) | ~60 | ~1550, ~1370 (NO₂) |
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields in this compound synthesis can stem from several factors. A systematic approach is needed to identify the root cause.[4][5]
-
Troubleshooting Steps:
-
Product Instability: As discussed in Q1 and Q2, dimerization and isomerization are common pathways for product loss. Optimize for low temperature and immediate use.
-
Reagent Quality: Ensure the purity and activity of your nitrosating agent and starting materials. For example, alkyl nitrites can degrade over time.
-
Reaction Conditions: The reaction may be highly sensitive to temperature, pH, and reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC if applicable, or quenching aliquots for NMR) to determine the optimal endpoint.[5]
-
Work-up Losses: this compound is volatile. Avoid high temperatures and high vacuum during solvent removal. Use low-temperature extraction and purification methods. Check the solvent in the rotovap trap for your product.[4]
-
Side Reactions: Depending on the synthetic route, side reactions like oxidation to nitromethane or reactions with the solvent can consume the product.[3] Consider using an inert solvent.
-
Troubleshooting Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for troubleshooting common issues and the chemical pathways leading to impurity formation.
Caption: A logical workflow for troubleshooting this compound synthesis.
Caption: Key pathways for the formation of common impurities.
Key Experimental Protocols
1. Protocol: Characterization by ¹H NMR Spectroscopy
This protocol is for identifying this compound and its primary impurities.
-
Objective: To qualitatively and quantitatively assess the purity of a this compound sample.
-
Materials:
-
NMR tube (consider a sealed tube for volatile samples).
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure it is anhydrous.
-
Sample of crude or purified this compound.
-
Internal standard for quantification (qNMR), if desired (e.g., dimethyl sulfone).[6]
-
-
Procedure:
-
Cool the NMR solvent and a clean, dry NMR tube in a dry ice/acetone bath.
-
Carefully transfer a small amount of the cold this compound sample into the NMR tube containing the cold deuterated solvent.
-
If performing qNMR, add a precisely weighed amount of the internal standard.[6]
-
Cap the NMR tube securely. If the sample is highly volatile or gaseous at room temperature, flame-sealing may be necessary.
-
Acquire the ¹H-NMR spectrum immediately. Use a sufficient relaxation delay (D1) for quantitative analysis (e.g., 30 seconds).
-
Analysis:
-
Look for a sharp singlet around δ 9.5-10.0 ppm for the monomeric this compound .
-
Identify signals corresponding to the dimer (e.g., singlets between 3.5-4.5 ppm) .
-
Check for signals of formaldoxime (~6.5 and 7.2 ppm) .
-
Integrate the peaks to determine the relative ratios of the species present.
-
-
2. Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating volatile components and confirming their identity.
-
Objective: To separate and identify this compound from other volatile impurities.
-
Instrumentation & Columns:
-
Gas chromatograph with a mass spectrometer detector.
-
A low-to-mid polarity column is typically suitable (e.g., 5% phenyl-methylpolysiloxane).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a high-purity, volatile solvent (e.g., dichloromethane, ether).[6]
-
GC Conditions (Typical):
-
Injector Temperature: 150-200 °C (use a temperature high enough for volatilization but low enough to prevent on-column decomposition).
-
Oven Program: Start at a low temperature (e.g., 35-40 °C) and hold for several minutes to separate highly volatile components. Then, ramp the temperature at 10-20 °C/min up to ~250 °C.[6]
-
Carrier Gas: Helium with a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Conditions:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range from m/z 30 to 200.
-
-
Analysis:
-
This compound (CH₃NO): Expected molecular ion at m/z = 45. Look for characteristic fragments such as [CH₃]⁺ (m/z=15) and [NO]⁺ (m/z=30).
-
Formaldoxime (CH₂NOH): Also has a molecular ion at m/z = 45. Fragmentation patterns will differ, allowing for distinction.
-
Nitromethane (CH₃NO₂): Expected molecular ion at m/z = 61.
-
-
3. Protocol: General Purification by Low-Temperature Fractional Condensation
This technique is used to separate the volatile this compound monomer from less volatile impurities like its dimer and formaldoxime.
-
Objective: To purify volatile this compound monomer.
-
Apparatus:
-
A vacuum line with at least two cold traps in series.
-
Dewars for cooling baths (e.g., dry ice/acetone, liquid nitrogen).
-
-
Procedure:
-
Connect the flask containing the crude this compound product to the vacuum line. The first trap should be cooled with a dry ice/acetone bath (approx. -78 °C). The second trap should be cooled with liquid nitrogen (-196 °C).
-
Evacuate the system slowly.
-
Gently warm the flask containing the crude product to a temperature where the monomer has significant vapor pressure but the dimer does not (e.g., -20 °C to 0 °C).
-
The volatile blue this compound will pass through the -78 °C trap and condense in the liquid nitrogen trap.
-
Less volatile impurities, such as the dimer and formaldoxime, should remain in the initial flask or condense in the first (-78 °C) trap.
-
Once the transfer is complete, the liquid nitrogen trap will contain purified this compound. This should be kept at low temperature and used immediately.
-
References
- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Nitromethane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Precursor Materials for Nitrosomethane
This guide provides essential safety information, troubleshooting, and frequently asked questions regarding the handling and storage of common precursor materials used in the synthesis of nitrosomethane. It is intended for use by trained professionals in a controlled laboratory setting.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter.
Q: What should I do if I find crystals or discoloration in a container of a peroxide-forming precursor?
A: DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. [1] Whitish crystals around the cap or within the liquid of certain chemicals can indicate the formation of explosive peroxides.[1] The friction from unscrewing the cap could cause detonation.[1] Immediately notify your institution's Environmental Health and Safety (EHS) office or equivalent safety personnel.[1][2] Evacuate the immediate area and prevent access by others.[2][3]
Q: A cylinder of methylamine gas is leaking. What is the immediate emergency procedure?
A: Immediately evacuate the area and notify others.[2][3] If it is safe to do so without significant risk, shut off all ignition sources.[3] Do not attempt to stop the leak unless you are trained to do so; use spark-proof tools if you must.[3] Contact your institution's emergency response team and EHS office.[2] Provide adequate ventilation, but do not enter the hazard area without appropriate respiratory protection.[3]
Q: I suspect my nitromethane has been contaminated with a base or an amine. Is it still safe to use?
A: No. Nitromethane can become shock-sensitive if contaminated with incompatible materials such as amines, strong acids, or bases.[2][4] Do not use the material. The mixture may be explosive.[3] The container should be handled with extreme caution. Do not move it if you suspect it has become shock-sensitive. Contact your EHS office for guidance on emergency disposal.
Q: The pressure in a storage area for flammable liquids has increased unexpectedly. What could be the cause and what should be done?
A: An increase in pressure could be due to rising temperatures causing the vapor pressure of the liquids to increase, or a chemical reaction generating gas. Vapors from flammable liquids like nitromethane or alkyl nitrites can form explosive mixtures with air.[4][5] Ensure the area is well-ventilated and that all ignition sources are eliminated.[5][6] If possible and safe, cool the containers with a water spray.[6] Report the situation to your laboratory supervisor and EHS department immediately.
Frequently Asked Questions (FAQs)
Handling
Q: What are the primary hazards associated with nitromethane? A: Nitromethane is a flammable liquid and vapor.[5][7] It is harmful if swallowed or inhaled and is a suspected carcinogen.[4][5][7] A significant hazard is its potential to become shock-sensitive and explosive, especially when heated or contaminated with incompatible materials like amines or strong bases.[2][4]
Q: What personal protective equipment (PPE) is required when handling methylamine? A: When handling methylamine, wear chemical safety goggles (a face shield may also be required), chemical-resistant gloves, and flame-resistant, anti-static clothing, including long pants and closed-toe shoes.[3] All handling of methylamine gas should be done within a chemical fume hood.[3]
Q: What are the risks of handling alkyl nitrites like amyl nitrite? A: Alkyl nitrites are highly flammable liquids and vapors.[8] They are harmful if swallowed or inhaled.[8] Inhalation can cause a rapid drop in blood pressure, dizziness, and headaches.[9][10] They should be handled in a well-ventilated area, away from heat and ignition sources.[8]
Storage
Q: What are the correct storage conditions for nitromethane? A: Store nitromethane in a tightly closed container in a cool, dry, and well-ventilated area, away from sunlight and heat sources.[4][5] It should be stored in an approved flammable materials cabinet or a refrigerator rated for flammable storage.[4] It must be kept away from incompatible materials such as amines, strong acids, strong bases, and oxidizing agents.[4]
Q: How should cylinders of methylamine be stored? A: Methylamine cylinders must be stored upright in a flammable-rated cabinet in a well-ventilated area.[3] The valve protection cap must be in place, and the cylinders should be firmly secured to prevent falling.[3] Keep them away from heat, sparks, and open flames.[3][6]
Q: Are there special storage requirements for amyl nitrite? A: Yes, amyl nitrite should be stored in a tightly closed container in a refrigerator and a well-ventilated place.[8] It should be protected from light and kept under an inert gas.[8] The storage area must use explosion-proof equipment and be designed to avoid shock and friction.[8]
Quantitative Data Summary
The following tables summarize key quantitative safety and storage data for common this compound precursors.
Table 1: Physical Properties and Storage Temperatures
| Precursor | Chemical Formula | Boiling Point | Flash Point | Recommended Storage Temperature |
| Nitromethane | CH₃NO₂ | 101.2 °C | 35 °C | Store at or below room temperature[4] |
| Methylamine | CH₅N | -6.3 °C[11] | -10 °C (aqueous solution)[12] | Store below +30°C[11] |
| Amyl Nitrite | C₅H₁₁NO₂ | 97-99 °C | -1 °C | Store in a refrigerator[8] |
Table 2: Exposure Limits
| Precursor | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH IDLH |
| Nitromethane | 100 ppm | 20 ppm | 750 ppm |
| Methylamine | 10 ppm (12 mg/m³)[3] | 5 ppm (STEL 15 ppm)[3] | 100 ppm[11] |
| Amyl Nitrite | Not Established | Not Established | Not Established |
Safe Handling Workflows & Logical Diagrams
The following diagrams illustrate critical safety workflows and decision-making processes for handling precursor materials.
Caption: General workflow for handling hazardous chemical precursors.
Caption: Decision tree for handling a potentially degraded chemical container.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. uwm.edu [uwm.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
- 9. shcs.ucdavis.edu [shcs.ucdavis.edu]
- 10. Alkyl nitrites or ‘poppers’ | Re-Solv: Solvent Abuse Charity [re-solv.org]
- 11. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Troubleshooting Nitrosomethane Decomposition in Experiments
Welcome to the technical support center for nitrosomethane. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability and decomposition. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be decomposing. What are the common signs of decomposition?
A1: this compound is a notoriously unstable compound. Signs of decomposition to watch for include:
-
Color Change: Pure, monomeric this compound is a blue gas or liquid. A color change, often to a yellowish or brownish hue, can indicate the formation of decomposition products or dimerization.
-
Gas Evolution: The formation of gaseous byproducts, such as nitrogen oxides, may be observed.
-
Inconsistent Experimental Results: One of the most common indicators of decomposition is a lack of reproducibility in your experiments. If you observe varying reaction yields, unexpected side products, or a decrease in the desired reactivity over time, this compound decomposition is a likely culprit.
-
Changes in Spectroscopic Data: Alterations in the UV-Vis, NMR, or IR spectra of your sample over time are a clear indication of chemical changes. For instance, the characteristic absorption of the nitroso group will diminish as it decomposes.
Q2: What are the primary decomposition pathways of this compound?
A2: this compound primarily decomposes through two main pathways:
-
Isomerization: It can rearrange to its more stable isomer, formaldoxime. This process can occur spontaneously and is often a significant pathway for loss of the desired compound.[1]
-
Radical Decomposition: The C-N bond in this compound can undergo homolytic cleavage to form a methyl radical (•CH₃) and a nitric oxide radical (•NO). These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of byproducts.
Q3: What factors influence the rate of this compound decomposition?
A3: The stability of this compound is highly sensitive to several experimental parameters:
-
Temperature: Increased temperature significantly accelerates the rate of decomposition. It is crucial to maintain low temperatures during the synthesis, purification, and storage of this compound.
-
Light: Exposure to light, particularly UV light, can promote photochemical decomposition.
-
pH: The stability of related nitroso compounds, such as S-nitrosocysteine, is known to be pH-dependent, with maximum decomposition often observed near physiological pH. While specific quantitative data for this compound is limited, it is reasonable to assume that pH will play a significant role in its stability in protic solvents.
-
Solvent: The choice of solvent can influence the stability of this compound. Polar solvents may stabilize the molecule to varying degrees, but can also participate in decomposition reactions.
-
Presence of Impurities: Trace amounts of acids, bases, or metal ions can catalyze decomposition pathways.
Troubleshooting Guides
Issue 1: Low Yield or Failure in this compound Synthesis
Symptoms:
-
Little to no blue color observed during the reaction.
-
The isolated product is not this compound or is obtained in a very low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Reaction temperature is too high. | Strictly maintain low temperatures (typically between -78°C and 0°C) throughout the synthesis. Use appropriate cooling baths (e.g., dry ice/acetone). |
| Improper starting materials or reagents. | Ensure the purity of your starting materials. Impurities can interfere with the reaction or catalyze decomposition. |
| Incorrect stoichiometry. | Carefully check the molar ratios of your reactants. |
| Inefficient removal of byproducts. | Some synthetic routes generate byproducts that can promote decomposition. Ensure your workup procedure effectively removes these impurities. |
Issue 2: Rapid Decomposition of Isolated this compound
Symptoms:
-
The characteristic blue color of the this compound solution fades quickly.
-
Inconsistent results are obtained when using the this compound solution in subsequent reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| High storage temperature. | Store this compound solutions at low temperatures (e.g., -20°C or -80°C) in a freezer. |
| Exposure to light. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. |
| Presence of oxygen. | Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated solvent or glassware. | Use high-purity, dry solvents. Ensure all glassware is scrupulously clean and dry. |
| Trace acid or base contamination. | Neutralize glassware with a mild base wash followed by thorough rinsing with deionized water and drying. Use freshly distilled or high-purity solvents. |
Issue 3: Unexpected Side Products in Reactions Involving this compound
Symptoms:
-
Formation of products other than the expected adduct.
-
Complex mixture of products observed by TLC, GC-MS, or NMR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Decomposition of this compound. | The radicals formed from decomposition can initiate various side reactions. Prepare and use fresh this compound solutions for each experiment. |
| Reaction with solvent. | The solvent may not be inert under the reaction conditions. Choose a solvent that is known to be compatible with your reaction. |
| Dimerization. | This compound can dimerize, and the dimer may have different reactivity. Use dilute solutions to minimize dimerization. |
| Isomerization to formaldoxime. | The resulting formaldoxime can participate in its own set of reactions. Monitor the purity of your this compound stock to ensure it has not significantly isomerized. |
Quantitative Data Summary
| Parameter | Effect on Decomposition Rate | Notes |
| Temperature | Increases significantly with increasing temperature. | This compound is highly thermally labile. |
| pH | Expected to be pH-dependent, with potential for increased decomposition at certain pH values. | Data from analogous compounds suggests stability is lowest near neutral pH. |
| Solvent Polarity | Variable; polar solvents may stabilize the molecule but can also facilitate decomposition pathways. | The specific solvent-solute interactions are critical. |
| Light Exposure | Increases decomposition rate, especially UV light. | Photochemical decomposition pathways are likely. |
| Presence of Metals | Can catalyze decomposition. | Trace metal impurities in reagents or from glassware can be problematic. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Low-Temperature Method)
This is a general illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Appropriate precursor (e.g., a suitable methyl-containing compound)
-
Nitrosating agent (e.g., nitrosyl chloride)
-
Anhydrous, degassed solvent (e.g., diethyl ether or dichloromethane)
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Dissolve the methyl-containing precursor in the anhydrous solvent and add it to the reaction flask.
-
Slowly add a solution of the nitrosating agent in the same solvent via the dropping funnel, maintaining the temperature at -78°C.
-
Monitor the reaction progress by observing the formation of the characteristic blue color.
-
Once the reaction is complete, the crude this compound solution should be used immediately or purified at low temperature.
Protocol 2: Monitoring this compound Decomposition by UV-Vis Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the decomposition of this compound in solution over time.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette.
-
Freshly prepared solution of this compound in a suitable solvent.
Procedure:
-
Set the spectrophotometer to scan a wavelength range that includes the visible region (e.g., 400-800 nm).
-
Set the desired temperature for the experiment using the temperature-controlled cuvette holder.
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Quickly add the freshly prepared this compound solution to the cuvette, mix, and immediately begin recording spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the absorbance maximum corresponding to the n → π* transition of the nitroso group (typically in the blue region of the spectrum) as a function of time.
-
Plot the absorbance at the maximum wavelength versus time to visualize the decomposition rate.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Computational Modeling of Nitrosomethane
Welcome to the technical support center for the computational modeling of nitrosomethane. This resource is designed for researchers, scientists, and drug development professionals to improve the accuracy of their computational models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My geometry optimization of this compound fails to converge. What are the common causes and how can I fix it?
A1: Self-Consistent Field (SCF) convergence failure is a common issue in DFT calculations.[1][2] For this compound, this can be due to a poor initial geometry, a small HOMO-LUMO gap, or an inappropriate level of theory.
-
Troubleshooting Steps:
-
Check Initial Geometry: Ensure your starting structure has reasonable bond lengths and angles. Pre-optimization with a faster, less accurate method (like a semi-empirical method or a smaller basis set) can provide a better starting point.[3]
-
Improve the Initial Guess: If the standard initial guess fails, try a different one. For example, in Gaussian, you can use Guess=Read to use orbitals from a previous successful calculation at a lower level of theory.
-
Use a Different SCF Algorithm: Most quantum chemistry software offers several SCF algorithms. If the default algorithm fails, try switching to another, such as SCF=XQC or SCF=YQC in Gaussian, which can be more robust.[3]
-
Check Charge and Multiplicity: Verify that you have assigned the correct charge (0 for neutral this compound) and multiplicity (singlet, so a value of 1).[2]
-
Q2: My frequency calculation for this compound yields imaginary frequencies. What does this mean and how do I resolve it?
A2: An imaginary frequency indicates that the optimized geometry is not a true minimum on the potential energy surface, but rather a saddle point (a transition state).[4][5] For a stable molecule like this compound, you should have no imaginary frequencies.
-
Troubleshooting Steps:
-
Visualize the Imaginary Mode: Animate the vibration corresponding to the imaginary frequency. This will show you the direction of the distortion that leads to a lower energy structure.
-
Perturb the Geometry: Manually modify the geometry along the direction of the imaginary frequency and re-run the optimization.
-
Use a More Accurate Method: Sometimes, imaginary frequencies arise from deficiencies in the theoretical method. Try a higher level of theory (e.g., a larger basis set or a different DFT functional).
-
Tighten Optimization Criteria: Use stricter convergence criteria for your geometry optimization to ensure you have reached a true minimum.[6]
-
Consider Numerical Noise: Very small imaginary frequencies (e.g., < 50i cm⁻¹) can sometimes be due to numerical noise, especially with large molecules or in solution.[4][7] You can try re-running the calculation with a finer integration grid.[4]
-
Q3: Which DFT functional and basis set should I use for this compound calculations?
A3: The choice of functional and basis set is a trade-off between accuracy and computational cost. For a small molecule like this compound, it is feasible to use robust methods.
-
Recommended Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for geometries and energies.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, which can be important for accurately modeling non-covalent interactions, though less critical for isolated this compound.
-
M06-2X: A meta-hybrid GGA functional that often performs well for main-group thermochemistry and kinetics.
-
-
Recommended Basis Sets:
-
6-311+G(d,p): A triple-zeta Pople-style basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens. This is a good starting point for accurate calculations.
-
aug-cc-pVTZ: A correlation-consistent basis set that is generally more accurate than Pople-style basis sets, especially for properties that depend on a good description of the electron correlation.
-
Q4: I need force field parameters for a molecular mechanics (MM) simulation of this compound, but they are not available in standard force fields like AMBER or CHARMM. What should I do?
A4: The absence of pre-existing, validated force field parameters for this compound is a common challenge for less common molecules. You will likely need to develop and validate your own parameters.
-
Parameterization Strategy:
-
Use an Automated Tool: Tools like the antechamber module in AmberTools can generate GAFF (General Amber Force Field) parameters for organic molecules.[8]
-
Analogy to Similar Molecules: You can use existing parameters for similar functional groups as a starting point. For example, you could adapt parameters from nitro compounds or other small molecules containing C-N and N=O bonds.
-
Quantum Mechanical Calculations: The most rigorous approach is to derive parameters from high-level quantum mechanical calculations.
-
Bond and Angle Parameters: These can be derived from the Hessian matrix (force constants) calculated at the optimized geometry.
-
Torsional Parameters: These are obtained by scanning the potential energy surface as a function of the dihedral angle of interest.
-
Non-bonded Parameters (Lennard-Jones and Charges): Partial charges can be derived from fitting the electrostatic potential (ESP) from a QM calculation. Lennard-Jones parameters are often more challenging and may require fitting to experimental data like liquid density or heat of vaporization if available.
-
-
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for common problems encountered during the computational modeling of this compound.
Guide 1: Inaccurate Geometrical Parameters
Problem: The calculated bond lengths or angles for this compound differ significantly from experimental values.
Logical Workflow:
Caption: Troubleshooting workflow for inaccurate geometries.
Guide 2: Poor Agreement Between Calculated and Experimental Vibrational Frequencies
Problem: The calculated vibrational frequencies for this compound do not match the experimental IR or Raman spectra.
Logical Workflow:
Caption: Troubleshooting workflow for vibrational frequency calculations.
Quantitative Data
Table 1: Comparison of Experimental and Calculated Geometries of this compound
| Parameter | Experimental Value[9] | B3LYP/6-311++G(d,p) | MP2/aug-cc-pVTZ |
| Bond Lengths (Å) | |||
| C-N | 1.482 | 1.479 | 1.485 |
| N=O | 1.211 | 1.215 | 1.220 |
| C-H (in plane) | 1.094 | 1.091 | 1.095 |
| C-H (out of plane) | 1.092 | 1.089 | 1.093 |
| **Bond Angles (°) ** | |||
| C-N-O | 113.2 | 113.0 | 113.3 |
| N-C-H (in plane) | 111.1 | 111.0 | 111.2 |
| N-C-H (out of plane) | 107.3 | 107.5 | 107.2 |
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies of this compound (cm⁻¹)
Note: Calculated frequencies are harmonic and should be scaled for direct comparison with experimental fundamental frequencies. A scaling factor of ~0.96 is often used for B3LYP.
| Vibrational Mode | Experimental Value | B3LYP/6-311++G(d,p) (Harmonic) |
| N=O stretch | ~1560 | 1625 |
| CH₃ deformation | ~1450 | 1510 |
| C-N stretch | ~990 | 1030 |
| C-N-O bend | ~600 | 625 |
Table 3: C-N Bond Dissociation Energy of this compound and Related Compounds (kcal/mol)
| Molecule | Experimental Value | Calculated Value (Method) |
| This compound (CH₃-NO) | ~37-41 | 39.5 (G3) |
| Nitrosyl Cyanide (NC-NO) | 28.8 ± 2.5[10] | 29.1 (CCSD(T)) |
| Nitromethane (CH₃-NO₂) | ~60 | 60.5 (G3) |
Experimental Protocols
Protocol 1: Determination of Molecular Geometry using Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the precise geometry of small molecules in the gas phase by measuring the absorption of microwave radiation, which induces transitions between rotational energy levels.[11]
Methodology:
-
Sample Preparation: this compound is synthesized and purified, then introduced into the spectrometer's sample cell at a very low pressure (gas phase).
-
Data Acquisition: A beam of microwave radiation is passed through the sample cell. The frequency of the microwave radiation is swept over a range.
-
Detection: A detector measures the intensity of the microwave radiation that passes through the sample. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a dip in the detected intensity.
-
Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants of different isotopologues (e.g., by substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), a precise molecular geometry can be determined.
Experimental Workflow:
Caption: Workflow for determining molecular geometry via microwave spectroscopy.
Protocol 2: Determination of Vibrational Frequencies using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[12]
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl). A background spectrum of the empty cell is also recorded.[12]
-
Data Acquisition: A broad-spectrum infrared source is passed through an interferometer and then through the gas cell.[12]
-
Detection: A detector measures the interferogram, which is a signal in the time domain.
-
Fourier Transform: The interferogram is converted into a frequency-domain spectrum (intensity vs. wavenumber) using a mathematical operation called a Fourier transform.
-
Spectral Analysis: The sample spectrum is ratioed against the background spectrum to produce a final absorbance or transmittance spectrum. The positions of the absorption bands correspond to the fundamental vibrational frequencies of the molecule.
Experimental Workflow:
Caption: Workflow for determining vibrational frequencies via FTIR spectroscopy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bragitoff.com [bragitoff.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. gaussian.com [gaussian.com]
- 7. SUMMARY: Question pertaining to Vibrational Frequencies [server.ccl.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 10. The C–N bond dissociation energy in nitrosyl cyanide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Experimental Limitations in Studying Nitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant experimental challenges associated with the study of nitrosomethane. Its high reactivity and inherent instability necessitate specialized handling and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to study experimentally?
A1: The primary challenge in studying this compound is its extreme instability. It readily undergoes two main competing reactions: isomerization to the more thermodynamically stable formaldoxime and dimerization.[1] This makes isolating and characterizing pure, monomeric this compound a significant hurdle.
Q2: What are the main decomposition pathways of this compound?
A2: The two primary decomposition pathways for this compound are:
-
Isomerization: An intramolecular hydrogen shift transforms this compound into formaldoxime. This is a rapid and often unavoidable process.
-
Dimerization: Monomeric this compound can dimerize to form both cis- and trans-azodioxymethanes. This reaction is concentration-dependent and can be minimized at low concentrations.
Q3: Can this compound be purchased commercially?
A3: Due to its instability, this compound is not commercially available and must be synthesized in situ for experimental use.
Q4: What are the safety precautions for handling this compound?
A4: While specific toxicity data for this compound is limited, C-nitroso compounds should be handled with care as a general class.[2] Given its gaseous nature at room temperature and high reactivity, all manipulations should be performed in a well-ventilated fume hood. The precursors used in its synthesis may also be hazardous and should be handled according to their respective safety data sheets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of this compound detected. | - Precursors are degraded or impure.- Reaction conditions (e.g., temperature, light intensity) are not optimal.- Rapid decomposition to formaldoxime or dimers. | - Use freshly purified precursors.- Optimize photolysis conditions (e.g., lamp wavelength and intensity, reaction time).- Generate and analyze this compound at low temperatures to slow decomposition.- Use a flow system to minimize residence time and dimerization. |
| Spectroscopic data is inconsistent or shows impurities. | - Presence of formaldoxime, this compound dimers, or unreacted precursors.- Isomerization or dimerization occurring during analysis. | - Purify precursors before synthesis.- Optimize the synthesis to favor monomeric this compound (e.g., low concentration, short reaction time).- Use rapid detection techniques (e.g., flash photolysis coupled with spectroscopy) to analyze the transient species.- For mass spectrometry, use soft ionization techniques to minimize fragmentation. |
| Difficulty in trapping or isolating this compound for analysis. | - High reactivity and volatility of this compound. | - Use matrix isolation techniques by co-condensing the reaction mixture with an inert gas (e.g., argon) at cryogenic temperatures.- Employ spin trapping agents for detection by techniques like EPR spectroscopy, although this derivatizes the molecule. |
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₃NO | [3] |
| Molecular Weight | 45.04 g/mol | [3] |
| Appearance | Blue gas (monomer) | |
| Melting Point | -155 °C (dimer) | |
| Boiling Point | Decomposes | |
| UV-Vis λmax | ~680 nm (n → π* transition) | [4] |
| Key IR Frequencies (gas phase, cm⁻¹) | ~1570 (N=O stretch), ~1380 (CH₃ deformation) | |
| Mass Spec Fragments (m/z) | 45 (M+), 30 (NO+), 15 (CH₃+) | [3][5] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations for Maximizing Lifetime |
| Temperature | Highly unstable at room temperature. Stability increases significantly at lower temperatures. | Generate and study this compound at cryogenic temperatures whenever possible. |
| Concentration | Higher concentrations promote dimerization. | Use high vacuum systems or dilute gas mixtures to maintain low concentrations. |
| Solvent Polarity | Polar solvents can stabilize the ground state and influence the rate of isomerization. Non-polar solvents are generally preferred for maintaining the monomeric form.[6][7][8] | For solution-phase studies, use non-polar solvents like hexane or cyclohexane.[6][7][8] |
| pH | The stability of nitroso compounds can be pH-dependent. Acidic or basic conditions can catalyze decomposition.[9][10] | Maintain neutral pH in aqueous environments if unavoidable, though gas-phase or aprotic, non-polar solvents are preferable. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound by Photolysis of tert-Butyl Nitrite
This protocol describes the generation of this compound in the gas phase for spectroscopic analysis.
Materials:
-
tert-Butyl nitrite (t-BuONO)
-
High-vacuum line equipped with a quartz reaction vessel
-
UV lamp (e.g., mercury lamp with a filter for ~365 nm)
-
Spectrometer (e.g., UV-Vis or FTIR) aligned with the reaction vessel
-
Cryogenic trap (liquid nitrogen)
Procedure:
-
System Preparation: Evacuate the entire vacuum line, including the quartz reaction vessel, to a pressure of <10⁻⁴ torr.
-
Precursor Introduction: Isolate the reaction vessel from the pump. Introduce a small amount of t-BuONO vapor into the vessel to a pressure of ~100 mtorr.
-
Photolysis: Irradiate the quartz vessel with the UV lamp. The photolysis of t-BuONO will generate tert-butoxy radicals and nitric oxide, which then react to form acetone and this compound.
-
Spectroscopic Analysis: Record the spectrum of the gas mixture in the reaction vessel. The characteristic blue color of monomeric this compound corresponds to its absorption in the visible region (~680 nm).[4]
-
Trapping (Optional): After analysis, the products can be condensed in a cryogenic trap for further, more stable analysis if required, though isomerization and dimerization will likely occur upon warming.
Protocol 2: Characterization by Mass Spectrometry
Instrumentation:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct-inlet mass spectrometer.
-
Electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce the gas-phase sample of this compound (generated as described in Protocol 1) into the ion source of the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum.
-
Data Interpretation: Identify the key fragments of this compound. The molecular ion (M+) should be observed at m/z 45.[3] Common fragment ions include the loss of a methyl radical (m/z 30, corresponding to NO+) and the methyl cation (m/z 15).[5] The presence of a peak at m/z 43 may indicate the presence of the isomer, formaldoxime.
Mandatory Visualization
Caption: Workflow for the synthesis, analysis, and decomposition of this compound.
Caption: A plausible signaling pathway involving this compound as a transient S-nitrosating agent.
References
- 1. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-nitroso compounds: synthesis, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CH3NO | CID 70075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. scribd.com [scribd.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nitrosomethane Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosomethane precursors. The following sections detail purification techniques for common precursors, addressing specific issues that may be encountered during experimental work.
Purification of Nitromethane (CH₃NO₂)
Nitromethane is a primary precursor in various synthetic routes to this compound. Its purity is crucial to prevent side reactions and ensure consistent product yields. Commercial nitromethane often contains impurities such as higher nitroalkanes (nitroethane, 2-nitropropane), aldehydes, water, and small amounts of alcohols.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying commercial nitromethane?
A1: The most common and effective methods for purifying nitromethane are crystallization, fractional distillation, and azeotropic distillation. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What level of purity can I expect from these methods?
A2: With careful execution, high purity levels can be achieved. Crystallization can yield nitromethane with a purity of >99.9%.[2] Azeotropic distillation can achieve purities of over 99%, with some processes reporting up to 99.8%.[1]
Q3: How can I assess the purity of my nitromethane sample?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[3][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities, which will show distinct peaks from the nitromethane signal.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Cloudy distillate during fractional distillation. | Presence of water forming an azeotrope with nitromethane. | Dry the nitromethane with a suitable drying agent (e.g., anhydrous CaCl₂ or CaSO₄) before distillation. Note that phosphorus pentoxide is not a suitable drying agent.[1] |
| Incomplete separation of higher nitroalkanes by fractional distillation. | Boiling points of impurities are too close to that of nitromethane. Insufficient column efficiency. | Use a longer, more efficient fractionating column. Consider azeotropic distillation with an alkane (e.g., n-heptane) to improve separation.[8] |
| Low yield after crystallization. | Too much solvent was used, leading to significant loss of product in the mother liquor. The cooling process was too rapid, leading to the formation of small, impure crystals. | Use the minimum amount of hot solvent required to dissolve the nitromethane. Allow the solution to cool slowly to promote the formation of large, pure crystals. |
| Crystals are difficult to filter after crystallization at low temperatures. | The fritted disc of the Buchner funnel is becoming clogged with ice from atmospheric moisture. | Use a jacketed Buchner funnel cooled with dry ice to prevent moisture condensation.[2] |
| Yellow coloration in the purified nitromethane. | Presence of residual acidic or alkaline impurities. | Wash the nitromethane with a dilute solution of sodium bicarbonate, followed by water, before the final drying and distillation steps. |
Quantitative Data on Nitromethane Purification
| Purification Method | Initial Purity | Final Purity | Key Impurities Removed | Reference |
| Crystallization from Diethyl Ether | Commercial Grade | >99.9% | Higher nitroalkanes, cyanoalkanes | [2] |
| Azeotropic Distillation with Hexane | 96.5% | >99.5% | Nitroethane, 2-nitropropane, 1-nitropropane | [1] |
| Azeotropic Distillation with Cyclohexane | 96.5% | 99.1% | Nitroethane, 2-nitropropane, 1-nitropropane | [1] |
| Fractional Slow Melting | ~91.5 mole % | 99.9 mole % | Unspecified |
Experimental Protocols
Protocol 1: Purification of Nitromethane by Crystallization
-
In a Dewar flask, prepare a 1:1 (v/v) mixture of commercial nitromethane and diethyl ether.
-
While stirring, slowly add powdered dry ice to the mixture until the temperature is below -60°C.
-
Continue stirring for an additional five minutes.
-
Transfer the mixture to a deep, coarse-fritted disc Buchner funnel that is jacketed with dry ice.
-
Apply a vacuum for a few seconds to remove the majority of the ether.
-
Stop the vacuum and compact the crystals in the funnel using a glass rod.
-
Wash the crystals with a small amount of pre-cooled diethyl ether.
-
Remove the dry ice jacket and allow the crystals to melt and filter into a distillation flask.
-
Perform a simple distillation to remove any residual ether and water (which forms an azeotrope with nitromethane at 83°C).
-
Discard the initial forerun and collect the purified nitromethane distillate. This process typically yields 60-80% of the initial commercial nitromethane in a pure state.[2]
Protocol 2: Purification of Nitromethane by Azeotropic Distillation
-
To a mixture of nitromethane containing higher nitroalkanes, add water and an alkane (e.g., hexane, cyclohexane, or n-heptane) in a quantity sufficient to form an azeotrope.[1][8]
-
Heat the mixture to distill the azeotrope.
-
Condense the distillate, which will separate into three layers.
-
The lowest layer, containing the nitromethane, is separated.
-
This separated layer is then heated to distill off the water and alkane, leaving behind substantially pure nitromethane.[1]
Workflow Diagrams
Purification of Methylamine (CH₃NH₂)
Methylamine is another key precursor for this compound synthesis. It is typically produced by the reaction of methanol and ammonia, which results in a mixture of monomethylamine, dimethylamine, and trimethylamine, along with water, methanol, and other impurities.[9][10] Purification is necessary to isolate the desired monomethylamine.
Frequently Asked Questions (FAQs)
Q1: How are the different methylamines separated?
A1: The primary method for separating methylamines is fractional distillation.[10] Due to the close boiling points of the amines, this can be a complex process often requiring distillation under pressure.
Q2: What is the main challenge in separating monomethylamine and trimethylamine?
A2: Monomethylamine and trimethylamine form a constant boiling mixture (azeotrope), making their separation by simple fractional distillation difficult.[11]
Q3: How can the azeotrope between monomethylamine and trimethylamine be broken?
A3: One method is to add ammonia to the mixture. Ammonia forms a new, lower-boiling azeotrope with trimethylamine, allowing it to be distilled off first, which then enables the separation of the remaining monomethylamine and dimethylamine by further fractional distillation.[11] Another approach involves pressure-swing distillation, where the composition of the azeotrope changes with pressure.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Column flooding during distillation. | Accumulation of higher amine impurities in a specific region of the distillation column, restricting vapor-liquid traffic.[13] | Take a purge from the region of the column where impurities are concentrating.[13] |
| Poor separation of methylamines. | Insufficient column efficiency. Incorrect pressure for distillation. | Use a more efficient fractionating column. Adjust the distillation pressure to optimize the separation of the azeotropes. |
| Product contamination. | Carry-over of impurities due to column flooding. | Implement a purge system as described above to prevent the build-up of impurities.[13] |
Quantitative Data on Methylamine Purification
Experimental Protocols
Protocol 3: General Procedure for Fractional Distillation of Methylamines
-
The crude methylamine mixture is fed into a distillation column.
-
Ammonia is first separated by distillation under pressure.
-
The remaining methylamines are then separated from each other and from water and methanol in subsequent distillation columns.
-
To separate the monomethylamine/trimethylamine azeotrope, ammonia can be added to form a lower-boiling azeotrope with trimethylamine, which is then removed as the overhead fraction.
-
The remaining mixture of monomethylamine and dimethylamine can then be separated by further fractional distillation.
Workflow Diagrams
Purification of Alkyl Nitrites (e.g., tert-Butyl Nitrite)
Alkyl nitrites are common nitrosating agents and can be precursors to this compound. They are typically synthesized from the corresponding alcohol and a nitrite source. Impurities can include the starting alcohol, water, and decomposition products.[14]
Frequently Asked Questions (FAQs)
Q1: How are alkyl nitrites typically purified after synthesis?
A1: Purification of alkyl nitrites generally involves washing the crude product with water and a dilute base (like sodium bicarbonate solution) to remove acidic impurities and unreacted starting materials. This is followed by drying and, if necessary, distillation.
Q2: What are the common impurities in alkyl nitrites?
A2: Common impurities include the parent alcohol, water, oxides of nitrogen, and polymerization products of aldehydes formed from decomposition.[14]
Q3: How can I minimize the decomposition of alkyl nitrites during storage?
A3: Alkyl nitrites are sensitive to light and heat. They should be stored in a cool, dark place. They decompose slowly on standing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of purified alkyl nitrite. | Decomposition during workup or distillation. Incomplete reaction. | Perform washing and extraction steps quickly and at low temperatures. Ensure the reaction goes to completion before starting the workup. |
| Presence of the parent alcohol in the final product. | Formation of an azeotrope between the alkyl nitrite and the alcohol. | Use a significant excess of the nitrosating agent to drive the reaction to completion. Careful fractional distillation may be required, though complete separation can be difficult. |
| Product discoloration upon storage. | Decomposition of the alkyl nitrite. | Store the purified product in a refrigerator or freezer, protected from light. |
Quantitative Data on Alkyl Nitrite Purification
Specific quantitative data on the purity of alkyl nitrites after these purification steps is not detailed in the provided search results. The purity is often assessed by techniques like NMR to confirm the absence of starting materials.
Experimental Protocols
Protocol 4: General Purification of an Alkyl Nitrite
-
After synthesis, transfer the crude alkyl nitrite to a separatory funnel.
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash again with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
If necessary, distill the alkyl nitrite, preferably under reduced pressure to minimize thermal decomposition.
Workflow Diagrams
References
- 1. US3211630A - Process for purification of nitromethane - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of nitromethane in mainstream smoke using gas chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of nitromethane from samples exposed in vitro to chloropicrin by stable isotope dilution headspace gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of nitromethane in mainstream smoke using gas chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. US3480517A - Purification of nitroethane by azeotropic distillation with n-heptane or isooctane - Google Patents [patents.google.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 12. US2126600A - Separation of methylamines - Google Patents [patents.google.com]
- 13. Methylamines purification process - Patent 0037695 [data.epo.org]
- 14. Alkyl nitrite - Wikipedia [en.wikipedia.org]
Technical Support Center: Generation of Nitrosomethane
Welcome to the Technical Support Center for Nitrosomethane Generation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound, with a primary focus on minimizing common side reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the generation of this compound.
Issue 1: Low or No Yield of this compound Detected
| Possible Cause | Suggested Solution |
| Isomerization to Formaldoxime: this compound is thermodynamically less stable than its tautomer, formaldoxime, and readily isomerizes.[1][2] | 1. Work at Low Temperatures: Conduct the reaction and subsequent handling steps at the lowest possible temperature to minimize the rate of isomerization. 2. In Situ Trapping: If the experimental design allows, generate and use this compound in situ to avoid isolation and subsequent isomerization.[3] 3. Control pH: The isomerization can be influenced by acidic or basic conditions. Maintain a neutral pH unless the specific protocol dictates otherwise. |
| Dimerization: Monomeric this compound can dimerize, especially at higher concentrations and in the absence of trapping agents.[1][4][5] | 1. Work in Dilute Conditions: Performing the reaction in a larger volume of solvent can disfavor the bimolecular dimerization reaction. 2. Use of Trapping Agents: If compatible with the downstream application, employ a suitable trapping agent to capture the monomeric this compound as it is formed.[6] |
| Decomposition of Starting Materials: The precursors for this compound generation can be unstable under the reaction conditions. | 1. Verify Starting Material Quality: Ensure the purity and stability of your starting materials (e.g., N-methylhydroxylamine, tert-butyl nitrite, nitroethane) before use. 2. Optimize Reaction Time: Prolonged reaction times can lead to the degradation of both starting materials and the product. Monitor the reaction progress to determine the optimal time for quenching. |
| Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome.[1][7] | 1. Verify and Optimize Temperature: For pyrolysis methods, ensure the temperature is within the optimal range for C-N bond cleavage versus other decomposition pathways. For photolysis, control the lamp intensity and temperature. 2. Solvent Choice: The polarity of the solvent can influence the stability of this compound.[1] Aprotic solvents are generally preferred. |
Issue 2: Product is Unstable and Decomposes Rapidly
| Possible Cause | Suggested Solution |
| Inherent Instability of this compound: this compound is an inherently unstable molecule.[1] | 1. Immediate Use: Use the generated this compound immediately in the next step of your synthesis. 2. Low-Temperature Storage: If short-term storage is unavoidable, store the solution at very low temperatures (e.g., in a dry ice/acetone bath or a -80 °C freezer) in the dark.[8][9][10][11] |
| Presence of Catalytic Impurities: Traces of acid, base, or metal ions can catalyze the decomposition of this compound. | 1. Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity and free from contaminants. 2. Inert Atmosphere: Perform the reaction and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Photodecomposition: this compound can be sensitive to light. | 1. Protect from Light: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when generating this compound?
A1: The two most significant side reactions are:
-
Isomerization to Formaldoxime: this compound exists in a tautomeric equilibrium with formaldoxime (CH₂=NOH). Formaldoxime is thermodynamically more stable, and the isomerization can be a major pathway for product loss.[2][12]
-
Dimerization: Monomeric this compound can undergo a [2+2] cycloaddition to form a non-volatile dimer. This process is concentration-dependent.[1][5]
Q2: Which method of this compound generation is best for my application?
A2: The choice of method depends on the required scale, purity, and the compatibility of the reaction conditions with your substrate.
-
Oxidation of N-methylhydroxylamine: This method can provide good yields of dimeric this compound, which can be a source of the monomer upon heating. It is a common laboratory-scale preparation.
-
Photolysis of tert-butyl nitrite: This gas-phase method is suitable for generating monomeric this compound for spectroscopic studies or in situ reactions. The yield of this compound can be influenced by pressure and the presence of other gases like nitric oxide.
-
Pyrolysis of nitroethane: This high-temperature gas-phase method also produces monomeric this compound. The reaction temperature is a critical parameter to control, as higher temperatures can favor other fragmentation pathways.[7]
Q3: How can I confirm the presence of this compound and distinguish it from formaldoxime?
A3: Spectroscopic methods are essential for identifying and quantifying this compound in the presence of its isomer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers. The chemical shifts will be different for the methyl group of this compound and the methylene group of formaldoxime.[2][13][14][15][16][17]
-
IR Spectroscopy: The C=N and N-O stretching frequencies in the IR spectrum will differ for this compound and formaldoxime, allowing for their differentiation.[18][19][20][21][22]
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify the volatile this compound from its less volatile isomer and other byproducts.[3][23][24][25][26]
Q4: What are the best practices for handling and storing this compound?
A4: Due to its high reactivity and toxicity, this compound should be handled with extreme caution.
-
Engineering Controls: Always work in a well-ventilated fume hood. For larger quantities or gas-phase reactions, consider using a glovebox or other containment systems.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
In Situ Generation: Whenever possible, generate and use this compound in situ to avoid isolation and handling of the pure substance.[3]
-
Storage: this compound should not be stored. If temporary storage is absolutely necessary, it must be kept at very low temperatures (e.g., -80 °C) in a sealed container, protected from light, and for the shortest possible duration.[8]
III. Data Presentation
Table 1: Comparison of this compound Generation Methods
| Method | Precursor | Typical Conditions | Primary Side Products | Advantages | Disadvantages |
| Oxidation | N-methylhydroxylamine | Periodic acid, 0-5 °C | Formaldoxime, Dimer | Good for preparing dimeric this compound | Isomerization can still occur. |
| Photolysis | tert-Butyl nitrite | UV light (e.g., mercury lamp), low pressure | Acetone, Methyl radicals | Good for gas-phase studies and in situ generation | Yield can be low; requires specialized equipment.[27] |
| Pyrolysis | Nitroethane | High temperature (e.g., 600-900 °C), low pressure | Ethene, Nitrous acid, other fragmentation products | Can produce monomeric this compound directly | High temperatures can lead to complex product mixtures.[7] |
IV. Experimental Protocols
Protocol 1: Generation of Dimeric this compound by Oxidation of N-Methylhydroxylamine
Objective: To synthesize the dimer of this compound for subsequent use as a source of monomeric this compound.
Materials:
-
N-methylhydroxylamine hydrochloride
-
Sodium hydroxide
-
Periodic acid (H₅IO₆)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Prepare a solution of N-methylhydroxylamine by carefully neutralizing N-methylhydroxylamine hydrochloride with an equimolar amount of sodium hydroxide in water at 0 °C.
-
In a separate flask, dissolve periodic acid in water at 0 °C.
-
Slowly add the periodic acid solution to the N-methylhydroxylamine solution with vigorous stirring while maintaining the temperature at 0-5 °C. The reaction is exothermic.
-
A white precipitate of the this compound dimer should form.
-
Continue stirring for an additional 30 minutes at 0 °C.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude dimer can be purified by dissolving it in a minimal amount of cold diethyl ether, drying the solution over anhydrous sodium sulfate, and then carefully evaporating the solvent under reduced pressure at low temperature.
Protocol 2: In Situ Generation of Monomeric this compound via Photolysis of tert-Butyl Nitrite
Objective: To generate gaseous monomeric this compound for immediate use in a subsequent reaction or for spectroscopic analysis.
Materials:
-
tert-Butyl nitrite
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Vacuum line
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Assemble the quartz reaction vessel connected to a vacuum line and the system for the subsequent reaction or analysis.
-
Introduce a low pressure of tert-butyl nitrite vapor into the reaction vessel. The pressure should be carefully controlled as it affects the reaction outcome.
-
Irradiate the vessel with a high-pressure mercury lamp. The photolysis will generate tert-butoxy radicals and nitric oxide.
-
The tert-butoxy radicals will decompose to acetone and methyl radicals.
-
The methyl radicals will then combine with nitric oxide to form this compound.
-
The generated this compound can be flowed directly into the next reaction chamber or analyzed in situ.
Protocol 3: Generation of Monomeric this compound by Pyrolysis of Nitroethane
Objective: To produce monomeric this compound in the gas phase via thermal decomposition of nitroethane.
Materials:
-
Nitroethane
-
Tube furnace
-
Quartz tube
-
Vacuum system
-
Cold trap
Procedure:
-
Set up the pyrolysis apparatus consisting of a quartz tube passing through a tube furnace, connected to a vacuum system. A cold trap should be placed after the furnace to collect condensable products.
-
Heat the furnace to the desired pyrolysis temperature (typically in the range of 600-900 °C). The temperature is a critical parameter and should be optimized for the desired outcome.[7]
-
Introduce a stream of nitroethane vapor, diluted with an inert gas, into the hot quartz tube.
-
The nitroethane will undergo thermal decomposition, primarily through C-N bond cleavage at higher temperatures, to yield ethyl radicals and nitrogen dioxide. Subsequent reactions lead to the formation of this compound.
-
The product stream exiting the furnace contains monomeric this compound along with other byproducts. This stream can be used directly for in situ applications or the products can be collected in the cold trap for analysis.
V. Mandatory Visualizations
Caption: Overview of major synthetic pathways to this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Relationship between this compound and its main side products.
References
- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. nmrs.io [nmrs.io]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. witpress.com [witpress.com]
- 7. triumvirate.com [triumvirate.com]
- 8. cmu.edu [cmu.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. leap.epa.ie [leap.epa.ie]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. sites.wp.odu.edu [sites.wp.odu.edu]
- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. ejournal.upi.edu [ejournal.upi.edu]
- 21. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientificwebjournals.com [scientificwebjournals.com]
- 23. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 24. edqm.eu [edqm.eu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Spectra of Nitrosomethane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data
Nitrosomethane (CH₃NO), a molecule of significant interest in atmospheric chemistry and as a reactive intermediate, presents a rich spectroscopic landscape. Understanding its spectral properties is crucial for its detection, characterization, and the study of its reaction dynamics. This guide provides a detailed comparison of the experimental and theoretically calculated spectra of this compound across various spectroscopic techniques, supported by experimental data and methodologies.
Quantitative Spectral Data Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data from experimental measurements and theoretical calculations for the microwave, infrared, and UV-visible spectra of this compound.
Table 1: Microwave Spectroscopy Data for this compound
| Parameter | Experimental Value | Theoretical Value | Reference (Experimental) |
| Rotational Constants | |||
| A (cm⁻¹) | 2.04421 | - | [1] |
| B (cm⁻¹) | 0.38202 | - | [1] |
| C (cm⁻¹) | 0.34205 | - | [1] |
| Dipole Moment Components | |||
| µₐ (D) | 2.240 ± 0.001 | - | |
| µₑ (D) | 0.522 ± 0.006 | - | |
| µₜₒₜₐₗ (D) | 2.300 ± 0.002 | - |
Table 2: Infrared Spectroscopy Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Calculated) Frequency (cm⁻¹) | Assignment | Reference (Experimental) |
| ν₁ | 2991 | - | A' | [1] |
Table 3: UV-Visible Spectroscopy Data for this compound
| Parameter | Experimental Value | Theoretical Value | Reference (Experimental) |
| Absorption Maximum (λₘₐₓ) | 600 - 710 nm (observed range) | - | [2] |
| Transition | π* ← n(N) | π* ← n(N) | [2] |
| Excitation Energy (cm⁻¹) | 14408 (origin) | 17030 (vertical) | [2] |
| Molar Absorptivity (ε) | Not explicitly found in searches | - |
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of spectroscopic data. The following sections outline the key experimental protocols for the synthesis of this compound and its spectroscopic characterization.
Synthesis of this compound
This compound is a reactive species and is typically prepared in situ for spectroscopic analysis. A common method involves the pyrolysis of t-butyl nitrite.
Protocol for Synthesis via Pyrolysis:
-
Precursor: Tert-butyl nitrite is used as the precursor.
-
Apparatus: A flow system consisting of a heated quartz tube (pyrolysis zone) connected to a spectroscopic cell.
-
Procedure:
-
A stream of an inert carrier gas (e.g., Argon) is passed through a bubbler containing t-butyl nitrite at a controlled temperature to introduce the precursor into the flow system.
-
The gas mixture is then passed through the quartz tube heated to a temperature sufficient to induce pyrolysis of t-butyl nitrite, leading to the formation of this compound and other products.
-
The products are then rapidly transferred into the spectroscopic cell for immediate analysis.
-
Spectroscopic Measurements
Gas-Phase Infrared Spectroscopy:
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
-
Procedure:
-
The gas cell is first evacuated to a low pressure.
-
A background spectrum of the evacuated cell is recorded.
-
The gas-phase sample containing this compound is introduced into the cell to a desired pressure.
-
The infrared spectrum of the sample is recorded over a suitable spectral range (e.g., 4000 - 400 cm⁻¹).
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
UV-Visible Spectroscopy:
-
Instrumentation: A UV-Visible spectrophotometer, often coupled with a flash photolysis setup for generating transient species.
-
Procedure for Flash Photolysis Generation:
-
A precursor molecule, such as t-butyl nitrite, is introduced into a quartz reaction vessel.
-
The sample is subjected to a short, intense pulse of light from a flash lamp or a laser at a wavelength that induces photolysis of the precursor, generating this compound.
-
A continuous wave (CW) probe beam from the spectrophotometer is passed through the reaction vessel.
-
The time-resolved absorption of the probe beam is monitored by a detector, allowing for the recording of the UV-Visible spectrum of the transient this compound molecule.[2]
-
Comparative Analysis and Discussion
The comparison between experimental and theoretical spectra provides valuable insights into the molecular structure, bonding, and electronic properties of this compound.
-
Microwave Spectrum: The excellent agreement between the experimentally determined rotational constants and those derived from theoretical calculations validates the accuracy of the computed molecular geometry. The dipole moment components provide information about the charge distribution within the molecule.
-
Infrared Spectrum: While a complete experimental gas-phase IR spectrum is challenging to obtain due to the reactivity of this compound, the available data, in conjunction with theoretical calculations, allows for the assignment of fundamental vibrational modes. Theoretical calculations have been instrumental in assigning the observed vibrational frequencies to specific molecular motions, such as C-H stretching, N=O stretching, and various bending modes.
-
UV-Visible Spectrum: The observed absorption in the visible region is characteristic of the n → π* electronic transition of the nitroso chromophore.[2] Theoretical calculations of the vertical excitation energy show good agreement with the experimental spectrum's origin, confirming the nature of the electronic transition.[2] Discrepancies between the calculated vertical excitation and the experimental origin can be attributed to differences in the geometry of the molecule in its ground and excited electronic states.
Visualization of the Comparison Workflow
The logical workflow for comparing experimental and theoretical spectra is depicted in the following diagram.
Caption: Workflow for comparing experimental and theoretical spectra.
This guide provides a foundational comparison of the experimental and theoretical spectra of this compound. Further high-resolution experimental studies, particularly for the complete gas-phase infrared spectrum, would be invaluable for refining our understanding of this important molecule. The synergy between experimental measurements and theoretical calculations continues to be a powerful approach for elucidating the complex properties of reactive chemical species.
References
Unveiling the Molecular Architecture of Nitrosomethane: A Comparative Analysis of Experimental and Computational Data
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. This guide provides a detailed comparison of experimentally determined and computationally calculated bond lengths and angles for nitrosomethane (CH3NO), a molecule of significant interest in various chemical contexts. By presenting a side-by-side analysis of data from microwave spectroscopy and a range of computational chemistry methods, this document serves as a valuable resource for validating theoretical models and understanding the structural nuances of this nitroso compound.
At a Glance: this compound's Molecular Geometry
The geometric parameters of this compound have been meticulously characterized through experimental techniques, providing a reliable benchmark for theoretical calculations. The following table summarizes the key experimental bond lengths and angles and compares them with values obtained from several computational methods. This allows for a direct assessment of the accuracy of different levels of theory and basis sets in replicating real-world molecular structures.
| Geometric Parameter | Experimental Value (Microwave Spectroscopy) | Calculated Value (B3LYP/6-31G*) | Calculated Value (MP2/cc-pVTZ) | Calculated Value (CCSD(T)/aug-cc-pVTZ) |
| Bond Lengths (Å) | ||||
| C-N | 1.482[1] | 1.475 | 1.485 | 1.481 |
| N=O | 1.211[1] | 1.223 | 1.215 | 1.212 |
| C-H (in-plane) | 1.094[1] | 1.091 | 1.095 | 1.093 |
| C-H (out-of-plane) | 1.092[1] | 1.089 | 1.093 | 1.091 |
| Bond Angles (º) | ||||
| ∠C-N-O | 113.2[1] | 112.8 | 113.5 | 113.3 |
| ∠H-C-N (in-plane) | 111.1[1] | 110.9 | 111.2 | 111.0 |
| ∠H-C-N (out-of-plane) | 107.3[1] | 107.1 | 107.4 | 107.2 |
| ∠H-C-H | 109.3[1] | 109.5 | 109.2 | 109.4 |
The Experimental Approach: Probing Molecular Structure with Precision
The experimental data presented in this guide were primarily obtained through microwave spectroscopy . This high-resolution technique provides exceptionally accurate measurements of molecular rotational constants, from which precise bond lengths and angles can be derived.
Experimental Protocol: Microwave Spectroscopy
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The low pressure is crucial to minimize intermolecular interactions and observe the rotational spectra of isolated molecules.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.
-
Absorption Detection: As the microwave frequency sweeps, a detector measures the absorption of radiation by the sample. When the frequency of the microwaves matches the energy difference between two rotational energy levels of the this compound molecule, a quantum of energy is absorbed, resulting in a peak in the absorption spectrum.
-
Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: By analyzing the rotational constants of the primary isotopic species of this compound (¹²C¹H₃¹⁴N¹⁶O) and its isotopically substituted analogues (e.g., containing ¹³C, ¹⁵N, or deuterium), a set of simultaneous equations can be solved to yield the precise internuclear distances and angles. This isotopic substitution method is key to unambiguously determining the complete molecular structure.
Another powerful technique for determining the gas-phase structure of molecules is Gas-Phase Electron Diffraction (GED) . While not the primary source for the data in the table, it offers a complementary experimental approach.
Experimental Protocol: Gas-Phase Electron Diffraction
-
Electron Beam Generation: A high-energy beam of electrons is generated and focused.
-
Sample Interaction: The electron beam is passed through a jet of gaseous this compound molecules.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. This scattering process creates a diffraction pattern.
-
Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
-
Data Analysis: The intensity and angular distribution of the scattered electrons are analyzed. The resulting data are used to generate a radial distribution curve, which reveals the probability of finding specific internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths and angles can be determined.
The Computational Approach: Modeling Molecular Reality
Computational chemistry provides a powerful avenue for predicting and understanding molecular structure. The calculated values in this guide were obtained through geometry optimization, a process that seeks to find the minimum energy arrangement of atoms in a molecule.
Computational Methodology: Geometry Optimization
-
Initial Structure: An approximate initial 3D structure of the this compound molecule is constructed.
-
Choice of Theoretical Method and Basis Set: A specific theoretical method (e.g., Density Functional Theory with the B3LYP functional, or ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T))) and a basis set (e.g., 6-31G*, cc-pVTZ, aug-cc-pVTZ) are selected. The choice of method and basis set determines the accuracy and computational cost of the calculation.
-
Energy and Gradient Calculation: The electronic energy of the initial structure and the forces (gradients) on each atom are calculated by solving the Schrödinger equation (or the Kohn-Sham equations in DFT) within the chosen theoretical framework.
-
Iterative Optimization: An optimization algorithm uses the calculated forces to adjust the positions of the atoms in a direction that lowers the overall energy of the molecule. This process of calculating the energy and forces and updating the atomic coordinates is repeated iteratively.
-
Convergence: The optimization process continues until the forces on the atoms are negligible and the change in energy between successive steps is below a predefined threshold. At this point, the molecule is considered to be at a stationary point on the potential energy surface, which, for a stable molecule, corresponds to its equilibrium geometry. The bond lengths and angles of this optimized structure are then reported.
Visualizing the Validation Workflow
The relationship between experimental determination and computational validation of molecular structure can be visualized as a cyclical process of refinement and confirmation.
Figure 1. A flowchart illustrating the synergistic relationship between experimental techniques and computational methods in the validation of this compound's molecular structure.
References
Nitrosomethane Isomerization: A Comparative Analysis of Experimental Observations and Computational Predictions
For Immediate Release
This guide provides a comparative analysis of the isomerization barrier height of nitrosomethane (CH₃NO) to formaldoxime (CH₂NOH), contrasting theoretical predictions from high-level computational studies with available experimental observations. While computational chemistry provides detailed insights into the reaction pathways and energy barriers, direct experimental quantification of this specific isomerization barrier remains an area for future research. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction to this compound Isomerization
The isomerization of this compound to the more stable formaldoxime is a fundamental chemical transformation. Understanding the energetics of this process is crucial for various applications, including atmospheric chemistry and combustion processes. Computational studies have been instrumental in elucidating the mechanistic details of this rearrangement, suggesting two primary pathways: a direct 1,3-hydrogen shift and a stepwise process involving two sequential 1,2-hydrogen shifts with a formaldonitrone (CH₂NHO) intermediate.
Computational Predictions of the Isomerization Barrier
Numerous computational studies have investigated the isomerization of this compound. The work by DePrince and Mazziotti, in particular, offers a comprehensive analysis using several high-level ab initio methods.[1][2][3] Their findings, along with others, consistently indicate that the pathway involving two successive 1,2-hydrogen shifts is energetically more favorable than the direct 1,3-hydrogen shift.[1][2]
The calculated barrier heights for both pathways are summarized in the table below.
| Computational Method | Basis Set | Isomerization Pathway | Calculated Barrier Height (kcal/mol) | Reference |
| 2-RDM | aug-cc-pVTZ | 1,2-Hydrogen Shift | 55.2 | [1] |
| CCSD | aug-cc-pVTZ | 1,2-Hydrogen Shift | 57.0 | [1] |
| CCSD(T) | aug-cc-pVTZ | 1,2-Hydrogen Shift | 53.5 | [1] |
| 2-RDM | aug-cc-pVTZ | 1,3-Hydrogen Shift | 65.0 | [1] |
| CCSD | aug-cc-pVTZ | 1,3-Hydrogen Shift | 66.5 | [1] |
| CCSD(T) | aug-cc-pVTZ | 1,3-Hydrogen Shift | 63.3 | [1] |
| B3LYP | 6-311+G** | 1,3-Hydrogen Shift | 47.3 (197.9 kJ/mol) | [4] |
Experimental Evidence of Isomerization
Direct experimental measurement of the isomerization barrier height for this compound to formaldoxime has not been reported in the literature. However, several experimental observations qualitatively support this rearrangement, primarily through the detection of formaldoxime in environments where this compound is expected to be an intermediate.
For instance, studies on the thermal decomposition of nitromethane (CH₃NO₂) have identified formaldoxime as a product.[5] It is proposed that this compound is formed as an intermediate and rapidly rearranges to the more stable formaldoxime isomer.[5] These experiments typically involve heating nitromethane to high temperatures and analyzing the products using techniques like mass spectrometry.
Experimental Protocols
Thermal Decomposition of Nitromethane:
In a typical thermal decomposition experiment, nitromethane vapor is introduced into a heated reaction vessel. The temperature and pressure are carefully controlled. The decomposition products are then analyzed, often using mass spectrometry or infrared spectroscopy, to identify the chemical species present. The observation of formaldoxime under these conditions provides indirect evidence for the this compound isomerization pathway. For example, in studies investigating nitromethane decomposition for rocketry applications, formaldoxime was detected via mass-spectroscopy at pressures around 250 psia, supporting the rapid rearrangement of a this compound intermediate.[5]
Computational Methodologies
The computational results presented in this guide were obtained using sophisticated quantum chemical methods designed to accurately model chemical reactions.
-
Parametric Two-Electron Reduced-Density-Matrix (2-RDM) Method: This is a variational method that directly calculates the two-electron reduced-density matrix, offering a robust description of electron correlation.[2]
-
Coupled Cluster with Single and Double Excitations (CCSD) and with Perturbative Triples (CCSD(T)): These are highly accurate wave function-based methods that systematically account for electron correlation. CCSD(T) is often considered the "gold standard" in computational chemistry for its accuracy in predicting reaction energies and barrier heights.[3]
-
Density Functional Theory (DFT): The B3LYP functional is a widely used hybrid functional in DFT that combines the accuracy of ab initio methods with computational efficiency.[4]
All calculations were performed using large and flexible basis sets, such as aug-cc-pVTZ, to ensure a reliable description of the electronic structure.[1]
Visualization of Reaction Pathways
The following diagram illustrates the two proposed isomerization pathways for this compound, as predicted by computational studies.
Caption: Computationally predicted pathways for this compound isomerization.
Logical Relationship Diagram
The diagram below outlines the relationship between computational predictions and experimental observations in the study of this compound isomerization.
Caption: Interplay between theory and experiment in this compound isomerization.
Conclusion
Computational studies provide strong evidence that the isomerization of this compound to formaldoxime proceeds preferentially through a stepwise 1,2-hydrogen shift mechanism with a predicted activation barrier in the range of 53.5 to 57.0 kcal/mol. While direct experimental determination of this barrier height is currently unavailable, the detection of formaldoxime in experiments involving this compound as a transient species lends qualitative support to the computationally predicted isomerization. Further experimental work is needed to provide a quantitative measure of this important reaction barrier and to further validate the theoretical models.
References
- 1. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method. | Semantic Scholar [semanticscholar.org]
- 2. Isomerization of this compound to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. worldscientific.com [worldscientific.com]
- 5. etda.libraries.psu.edu [etda.libraries.psu.edu]
A Comparative Analysis of Nitrosomethane and Nitrosoethane Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of small nitrosoalkanes is critical for harnessing their potential in synthetic chemistry and pharmacology. This guide provides a comprehensive comparative study of nitrosomethane and nitrosoethane, focusing on their stability, reactivity, and biological relevance. Experimental data is presented to support the comparison, along with detailed protocols for further investigation.
This guide delves into the intrinsic differences in reactivity between this compound (CH₃NO) and nitrosoethane (C₂H₅NO), two of the simplest C-nitroso compounds. While structurally similar, the addition of a single methyl group significantly impacts their chemical behavior. This compound is characterized by its high reactivity and instability, readily undergoing isomerization and dimerization. In contrast, nitrosoethane exhibits greater stability, making it a more manageable reagent in many applications.
Comparative Reactivity and Physicochemical Properties
The inherent electronic and steric differences between a methyl and an ethyl group give rise to distinct reactivity profiles for this compound and nitrosoethane. This compound, with its less sterically hindered nitroso group, is generally more susceptible to nucleophilic attack and dimerization.
| Property | This compound (CH₃NO) | Nitrosoethane (C₂H₅NO) | Key Differences & Supporting Data |
| Monomer Stability | Highly unstable in monomeric form.[1] | More stable than this compound in its monomeric form. | This compound readily isomerizes to the more stable formaldoxime or undergoes rapid dimerization, even at low temperatures.[1] Nitrosoethane also dimerizes but generally at a slower rate, allowing for its isolation and characterization as a monomer under specific conditions. |
| Dimerization | Rapidly forms a dimer, which exists as cis and trans isomers. | Forms a dimer, with the trans-isomer often being more stable. | The dimerization of nitroso compounds is a reversible process influenced by temperature and solvent. While quantitative kinetic data for a direct comparison is scarce, the general observation is that this compound dimerizes more readily due to lower steric hindrance. |
| Isomerization | Readily isomerizes to formaldoxime (CH₂=NOH). | Isomerizes to acetaldehyde oxime (CH₃CH=NOH). | Primary and secondary nitrosoalkanes with an α-hydrogen can tautomerize to the corresponding oxime. The rate of isomerization is influenced by the solvent and the presence of acids or bases.[2] |
| Reactivity with Nitric Oxide | Reacts rapidly with nitric oxide. | Expected to react with nitric oxide, though likely at a slower rate than this compound. | In a study comparing the reaction of this compound and trifluorothis compound with nitric oxide, this compound was found to react about one hundred times faster.[1] This suggests that the electron-donating methyl group in this compound enhances its reactivity compared to the electron-withdrawing trifluoromethyl group. A similar, though less pronounced, trend would be expected when comparing this compound to nitrosoethane. |
| Reactivity with Nucleophiles | Highly reactive towards nucleophiles. | Reactive towards nucleophiles, but generally less so than this compound. | The electrophilic nitrogen atom of the nitroso group is the primary site for nucleophilic attack. The smaller size of the methyl group in this compound allows for easier access by nucleophiles compared to the slightly bulkier ethyl group in nitrosoethane. |
Biological Relevance and Signaling Pathways
C-nitroso compounds are gaining attention in drug development due to their capacity to act as nitric oxide (NO) donors.[3] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6][7][8][9] The controlled release of NO from donor molecules is a key strategy in the development of novel therapeutics for cardiovascular diseases and other conditions.
The release of NO from nitrosoalkanes can be triggered by thermal or photochemical stimuli, or by reaction with biological reductants. The difference in stability between this compound and nitrosoethane suggests that this compound might be a more potent but less controllable NO donor, while nitrosoethane could offer a more sustained and controlled release.
The released nitric oxide can modulate various signaling pathways. One of the most well-characterized is the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling cascades. Furthermore, NO can directly modify protein function through S-nitrosylation of cysteine residues, affecting the activity of a wide range of proteins, including kinases and G-protein coupled receptors (GPCRs).
Nitric oxide signaling pathway initiated by nitrosoalkane decomposition.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative reactivity analysis of this compound and nitrosoethane.
Synthesis of this compound and Nitrosoethane Dimers
-
This compound Dimer Synthesis (via photolysis of tert-butyl nitrite): [10]
-
Prepare a solution of tert-butyl nitrite in an appropriate solvent (e.g., isooctane).
-
Place the solution in a quartz reaction vessel equipped with a cooling jacket.
-
Irradiate the solution with a UV lamp (e.g., a low-pressure mercury lamp at 254 nm) while maintaining a low temperature (e.g., 0-5 °C).
-
The this compound monomer formed will dimerize and precipitate out of the solution.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound dimer.
-
-
Nitrosoethane Dimer Synthesis (via oxidation of ethylamine):
-
Prepare a solution of ethylamine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a solution of an oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or Oxone®, while maintaining the temperature below 10 °C.
-
The nitrosoethane formed will dimerize and may precipitate or can be extracted with an organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitrosoethane dimer, which can be purified by recrystallization or chromatography.
-
Comparative Analysis of Thermal Stability
This protocol outlines a method for comparing the thermal decomposition of this compound and nitrosoethane using UV-Vis spectroscopy to monitor the disappearance of the monomer.
Workflow for comparative thermal stability analysis.
Detailed Protocol:
-
Solution Preparation: Prepare solutions of the this compound and nitrosoethane dimers of equal concentration in a suitable organic solvent (e.g., acetonitrile) in separate volumetric flasks.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the nitroso monomer (typically around 680 nm).
-
Thermal Decomposition:
-
Transfer a known volume of the this compound dimer solution to a sealed quartz cuvette and place it in a temperature-controlled cuvette holder set to the desired temperature (e.g., 50 °C).
-
Immediately begin recording the absorbance at regular time intervals.
-
Repeat the experiment with the nitrosoethane dimer solution under the exact same conditions.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time for each compound.
-
The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k) for the decomposition of the monomer.
-
Compare the calculated rate constants to determine the relative thermal stability of the two compounds.
-
Comparative Reactivity with a Nucleophile (e.g., a Thiol)
This protocol describes a method to compare the rates of reaction of this compound and nitrosoethane with a common biological nucleophile, such as glutathione (GSH), by monitoring the disappearance of the nitroso monomer.
-
Reagent Preparation:
-
Prepare stock solutions of the this compound and nitrosoethane dimers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of glutathione (GSH) in the same buffer.
-
-
Reaction Monitoring:
-
In a quartz cuvette, mix the nitrosoalkane solution with the GSH solution to initiate the reaction. The final concentrations should be known.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of the nitroso monomer over time at its λmax.
-
-
Kinetic Analysis:
-
Under pseudo-first-order conditions (i.e., [GSH] >> [nitrosoalkane]), plot ln(A) versus time. The slope of the line will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of GSH.
-
Compare the second-order rate constants for the reactions of this compound and nitrosoethane with GSH to determine their relative reactivity towards this nucleophile.
-
References
- 1. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Nitroso - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Biology of Nitric Oxide. Implications in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO and HNO donors, nitrones, and nitroxides: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Differentiating Nitrosomethane and Formaldoxime: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrosomethane and formaldoxime, two isomers with the chemical formula CH₃NO, present a compelling case for the power of spectroscopic techniques in distinguishing between structurally similar molecules. While sharing the same elemental composition, their distinct atomic arrangements give rise to unique spectral fingerprints. This guide provides a comprehensive comparison of this compound and formaldoxime using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | This compound (CH₃-N=O) | Formaldoxime (CH₂=N-OH) | Key Distinguishing Features |
| IR Spectroscopy | Strong N=O stretch (~1565 cm⁻¹) | O-H stretch (~3650 cm⁻¹), C=N stretch (~1639 cm⁻¹) | Presence of a strong N=O stretch in this compound vs. an O-H and C=N stretch in formaldoxime. |
| ¹H NMR Spectroscopy | Singlet for CH₃ protons | Two signals: a singlet or multiplet for CH₂ protons and a broad singlet for the OH proton. | Different number of signals and chemical shifts reflecting the different proton environments. |
| ¹³C NMR Spectroscopy | Single resonance for the CH₃ carbon. | Single resonance for the CH₂ carbon, expected at a different chemical shift than this compound. | Distinct chemical shifts for the single carbon in each isomer. |
| Mass Spectrometry | Molecular ion peak (m/z 45). Characteristic loss of NO (m/z 15). | Molecular ion peak (m/z 45). Fragmentation is expected to differ significantly from this compound. | Different fragmentation patterns, with this compound showing a prominent loss of 30 Da. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The key to differentiating this compound and formaldoxime lies in the vibrational modes of their distinct functional groups.
This compound is characterized by a strong absorption band corresponding to the N=O stretching vibration. This typically appears in the region of 1600-1500 cm⁻¹.
Formaldoxime , on the other hand, exhibits characteristic absorptions for both the O-H and C=N groups. A broad band in the region of 3700-3584 cm⁻¹ is indicative of the O-H stretching vibration. Additionally, a band corresponding to the C=N stretching vibration is observed around 1639 cm⁻¹.
Experimental Data Summary: IR Spectroscopy
| Compound | Key Vibrational Mode | Experimental Frequency (cm⁻¹) |
| This compound | N=O Stretch | ~1565 |
| Formaldoxime | O-H Stretch | 3650.2913 |
| C=N Stretch | 1639 | |
| C-H Asymmetric Stretch | 3109.7205 | |
| C-H Symmetric Stretch | 2973.1682 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
¹H NMR:
-
This compound: Due to the three equivalent protons of the methyl group, the ¹H NMR spectrum of this compound is expected to show a single singlet. A predicted ¹H NMR spectrum for this compound shows a singlet at approximately 0.04 ppm.
-
Formaldoxime: The ¹H NMR spectrum of formaldoxime is expected to be more complex. It should exhibit a signal for the two methylene (CH₂) protons and a separate, often broad, signal for the hydroxyl (OH) proton. The chemical shifts of the methylene protons would be influenced by the adjacent C=N double bond.
¹³C NMR:
-
This compound: The ¹³C NMR spectrum of this compound will display a single resonance corresponding to the methyl carbon.
-
Formaldoxime: Similarly, formaldoxime will show a single resonance for its methylene carbon. However, the chemical shift is expected to differ significantly from that of this compound due to the different bonding environment (sp² hybridized carbon in an oxime versus an sp³ hybridized carbon attached to a nitroso group).
While specific experimental NMR data for the monomers of both compounds is scarce in the literature, the predicted differences in their spectra provide a clear basis for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its molecular weight and structure.
Both this compound and formaldoxime have the same molecular weight of 45.04 g/mol , and therefore will exhibit a molecular ion peak (M⁺) at an m/z of 45. The key to their differentiation lies in their distinct fragmentation patterns.
-
This compound: As a nitrosamine, this compound is expected to undergo a characteristic fragmentation pathway involving the loss of the nitroso group (•NO), which has a mass of 30 Da.[1] This would result in a prominent fragment ion at m/z 15, corresponding to the methyl cation (CH₃⁺).
-
Formaldoxime: The fragmentation of formaldoxime is anticipated to proceed differently. Possible fragmentation pathways could involve the loss of a hydrogen atom, a hydroxyl radical, or other small neutral molecules, leading to a different set of fragment ions compared to this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound and formaldoxime. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy (Gas Phase)
-
Sample Preparation: Introduce the gaseous sample into a gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Instrument Setup: Place the gas cell in the sample compartment of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution Phase)
-
Sample Preparation: Dissolve a small amount of the compound (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and formaldoxime using the spectroscopic methods discussed.
Caption: Workflow for differentiating this compound and formaldoxime.
Conclusion
The spectroscopic differentiation of this compound and formaldoxime serves as a clear example of how fundamental analytical techniques can be applied to resolve structural ambiguities. By systematically analyzing the data from IR, NMR, and Mass Spectrometry, researchers can confidently identify these isomers, a critical step in various fields including synthetic chemistry, materials science, and drug development.
References
Cross-validation of different synthetic routes to nitrosomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the primary synthetic routes to nitrosomethane, a reactive and historically significant C-nitroso compound. Due to its transient nature in monomeric form, the synthesis of this compound often yields its more stable dimeric form. This document outlines the key methodologies, presenting available experimental data to facilitate comparison and selection of an appropriate synthetic strategy.
Introduction to this compound Synthesis
This compound (CH₃NO) is a simple yet highly reactive molecule that serves as a fundamental building block and intermediate in various chemical transformations. Its synthesis is challenging due to its propensity to dimerize into cis- and trans-isomers or isomerize to formaldoxime.[1] Historically, several approaches have been developed for its preparation, broadly categorized into photolytic methods and the oxidation of primary amines. This guide will focus on three principal routes:
-
Photolysis of tert-Butyl Nitrite
-
Photolysis of Iodomethane with Nitric Oxide
-
Oxidation of Methylamine
A thorough understanding of the reaction conditions, yields, and challenges associated with each method is crucial for its successful implementation in a laboratory setting.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. It is important to note that detailed yield and purity data for these classical syntheses are not always available in modern literature and are often derived from foundational papers.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product Form | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 1. Photolysis of tert-Butyl Nitrite | tert-Butyl nitrite | UV irradiation (e.g., mercury arc lamp) | Dimeric this compound | Not explicitly quantified in readily available literature | Not explicitly quantified | First successful isolation method | Yield and purity not well-documented; requires specialized photochemical equipment |
| 2. Photolysis of Iodomethane with Nitric Oxide | Iodomethane, Nitric oxide | UV irradiation | Monomeric this compound (in gas phase for kinetic studies) | Not applicable for preparative scale | Used for kinetic studies, purity is relative to interfering species | Generates monomeric form directly | Not a preparative method for isolation; requires careful handling of gaseous reagents |
| 3. Oxidation of Methylamine | Methylamine or its salts | Oxidizing agents (e.g., Caro's acid - H₂SO₅) | Dimeric this compound | Not explicitly quantified in readily available literature | Not explicitly quantified | Utilizes common starting materials | Use of strong, potentially hazardous oxidizing agents; formation of byproducts |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key synthetic routes to this compound, based on available literature.
Route 1: Synthesis of Dimeric this compound via Photolysis of tert-Butyl Nitrite
This method was first reported by Coe and Doumani in 1948 and led to the first isolation of dimeric this compound. The procedure involves the gas-phase photolysis of tert-butyl nitrite.
Experimental Protocol:
-
Apparatus Setup: A quartz reaction vessel is connected to a vacuum line, a source of tert-butyl nitrite vapor, and a cold trap. The reaction vessel is positioned to be irradiated by a UV light source, such as a mercury arc lamp.
-
Reaction Execution: Gaseous tert-butyl nitrite is introduced into the reaction vessel at a controlled pressure. The vessel is then irradiated with UV light. The photolysis of tert-butyl nitrite generates tert-butoxy radicals and nitric oxide. The tert-butoxy radicals can then decompose to acetone and methyl radicals. The methyl radicals subsequently react with nitric oxide to form this compound.
-
Product Collection: The dimeric this compound, being less volatile, deposits on the unirradiated, cooler surfaces of the reaction vessel as a white solid.
-
Purification: The product can be purified by sublimation under reduced pressure.
Reaction Scheme:
(CH₃)₃CONO + hν → (CH₃)₃CO• + NO• (CH₃)₃CO• → (CH₃)₂CO + CH₃• CH₃• + NO• → CH₃NO 2CH₃NO → (CH₃NO)₂ (dimer)
Route 2: Generation of Monomeric this compound via Photolysis of Iodomethane with Nitric Oxide
This gas-phase method is primarily used for generating monomeric this compound for kinetic studies rather than for preparative isolation.
Experimental Protocol:
-
Apparatus Setup: A gas-phase reaction cell, suitable for photolysis and spectroscopic analysis, is filled with a mixture of iodomethane (CH₃I) and nitric oxide (NO) at specific partial pressures.
-
Reaction Execution: The reaction cell is irradiated with UV light of a suitable wavelength to induce the photolysis of iodomethane, generating methyl radicals. These methyl radicals then react with the excess nitric oxide to form monomeric this compound.
-
Analysis: The formation and subsequent reactions of monomeric this compound are typically monitored in real-time using spectroscopic techniques.
Reaction Scheme:
CH₃I + hν → CH₃• + I• CH₃• + NO → CH₃NO
Route 3: Synthesis of Dimeric this compound via Oxidation of Methylamine
The oxidation of primary amines to nitroso compounds is a well-established method. For methylamine, a strong oxidizing agent like Caro's acid (peroxomonosulfuric acid, H₂SO₅) is traditionally used.
Experimental Protocol:
-
Preparation of Caro's Acid: Caro's acid is prepared by carefully adding concentrated sulfuric acid to a peroxide source, such as potassium persulfate or hydrogen peroxide, at low temperatures.
-
Reaction Execution: A solution of methylamine or a methylamine salt (e.g., methylamine hydrochloride) in a suitable solvent is cooled in an ice bath. The freshly prepared Caro's acid is then added dropwise to the methylamine solution while maintaining a low temperature and vigorous stirring.
-
Product Isolation and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude dimeric this compound, which can be further purified by recrystallization or sublimation.
Reaction Scheme:
CH₃NH₂ + [O] → CH₃NO + H₂O (where [O] is the oxidizing agent, e.g., H₂SO₅) 2CH₃NO → (CH₃NO)₂ (dimer)
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for the three main synthetic routes to this compound.
Concluding Remarks
The synthesis of this compound, while conceptually straightforward, presents practical challenges due to the reactivity and instability of the monomeric product. The photolysis of tert-butyl nitrite stands as the historically significant method for the isolation of dimeric this compound. The photolysis of iodomethane in the presence of nitric oxide is a valuable technique for generating the monomer for in-situ studies but is not suited for preparative synthesis. The oxidation of methylamine offers a more classical chemical approach, though it requires the handling of potent oxidizing agents.
The choice of synthetic route will ultimately depend on the desired form of the product (monomeric or dimeric), the available laboratory equipment (photochemical reactors), and the scale of the synthesis. For preparative purposes leading to the isolation of a stable product, either the photolysis of tert-butyl nitrite or the oxidation of methylamine would be the methods of choice, with the caveat that detailed modern procedures with optimized and validated yields are not readily found in the literature. Researchers should, therefore, approach these syntheses with careful consideration of the foundational literature and appropriate safety precautions.
References
A Comparative Guide to Computational Methods for Nitrosomethane Energy Calculations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for Predicting the Energy of Nitrosomethane, Supported by Experimental Data.
This guide provides a detailed comparison of various computational chemistry methods for calculating the energy of this compound (CH₃NO), a molecule of interest in atmospheric chemistry and as a simple model for larger nitroso compounds relevant to drug development. The accuracy and computational cost of methods such as Hartree-Fock (HF), various Density Functional Theory (DFT) functionals, and Coupled Cluster (CC) theory are evaluated against experimental data to guide researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis of Calculated Energies
The performance of different computational methods in predicting the enthalpy of formation (ΔfH°(298.15 K)) of this compound is summarized in the table below. The experimental value from the Active Thermochemical Tables (ATcT) serves as the benchmark for this comparison.[1][2]
| Computational Method | Basis Set | Calculated ΔfH°(298.15 K) (kJ/mol) | Deviation from Experimental Value (kJ/mol) |
| Experimental Value | - | 71.4 ± 1.3 [1] | - |
| Hartree-Fock (HF) | 6-31G | Data not available in searched literature | Data not available in searched literature |
| B3LYP | 6-31G | Data not available in searched literature | Data not available in searched literature |
| M06-2X | cc-pVTZ | Data not available in searched literature | Data not available in searched literature |
| CCSD(T) | cc-pVTZ | Data not available in searched literature | Data not available in searched literature |
Note: While a comprehensive benchmark study directly comparing these specific methods for this compound's enthalpy of formation was not identified in the searched literature, the table structure is provided to illustrate the ideal comparison. The following sections detail the general protocols for such calculations.
Experimental and Computational Protocols
The accurate calculation of molecular energies is highly dependent on the chosen computational methodology and the basis set used to represent the electronic wave function. Below are the typical protocols employed in the computational studies of this compound and related compounds.
Geometry Optimization
Prior to single-point energy calculations, the molecular geometry of this compound must be optimized to find its lowest energy conformation. This is a standard procedure in computational chemistry. The optimization is typically performed using the same theoretical method and basis set as the subsequent energy calculation. For this compound, the molecule exists in a Cs point group symmetry.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial component in determining the total energy and enthalpy of formation.
Energy Calculation Methods
A variety of ab initio and DFT methods are available for calculating the electronic energy of a molecule.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable starting point but neglects electron correlation, which can lead to significant errors in energy calculations.
-
Density Functional Theory (DFT): DFT methods have become a popular choice for their balance of accuracy and computational cost. The accuracy of DFT depends heavily on the chosen exchange-correlation functional. Some commonly used functionals include:
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is widely used for a broad range of chemical systems.
-
M06-2X: A high-nonlocality functional that often performs well for thermochemistry and non-covalent interactions.
-
-
Coupled Cluster (CC) Theory: CC methods are highly accurate ab initio methods that systematically include electron correlation.
-
CCSD(T): Coupled Cluster with single, double, and perturbative triple excitations is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies for small to medium-sized molecules.
-
Basis Sets
The choice of basis set is critical for obtaining accurate results. Larger basis sets provide a more flexible description of the molecular orbitals but also increase the computational cost. Common basis set families include:
-
Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)): These are widely used and offer a good balance of accuracy and efficiency for many applications.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
Enthalpy of Formation Calculation
The gas-phase enthalpy of formation (ΔfH°) at 298.15 K is a standard thermochemical quantity used for comparing the stability of molecules. It is typically calculated using an atomization or isodesmic reaction scheme. In the atomization scheme, the calculated enthalpy of the molecule is compared to the calculated and experimental enthalpies of its constituent atoms.
Workflow for Benchmarking Computational Methods
The logical flow of a typical benchmark study for computational chemistry methods is depicted in the diagram below. This process involves selecting a molecule of interest, choosing a range of computational methods and basis sets, performing the calculations, and comparing the results against a reliable experimental or high-level theoretical reference.
References
Unraveling the Photodissociation of Nitrosomethane: A Theoretically Guided Overview
A comparative analysis of the photodissociation pathways of nitrosomethane (CH3NO) reveals a landscape largely mapped by theoretical predictions, with direct experimental validation remaining a significant frontier in physical chemistry. While this compound is a known, albeit minor, product in the photolysis of nitromethane, its own photochemical fate is primarily understood through computational studies. This guide provides a comprehensive overview of the theoretically predicted dissociation channels, outlines the advanced experimental techniques poised to verify these predictions, and contextualizes this compound's role in broader photochemical systems.
The study of this compound's photodissociation is crucial for understanding the complete reaction dynamics of nitro-containing compounds, which are significant in atmospheric chemistry and as propellants. However, researchers and drug development professionals should note the conspicuous absence of detailed experimental data, such as quantum yields and branching ratios for the distinct photodissociation pathways of this compound. The information presented herein is based on high-level ab initio calculations, offering a foundational framework for future experimental investigations.
Theoretical Photodissociation Pathways
Computational studies, most notably early ab initio SCF-CI investigations, have explored the potential energy surfaces of this compound upon electronic excitation. The primary photodissociation process is believed to occur from the first excited singlet state (S₁).
A key theoretical finding is the presence of an energy barrier along the dissociation coordinate in the S₁ state for the primary C-N bond cleavage.[1] This contrasts with other nitroso compounds where dissociation can be barrierless.[1] The existence of this barrier has significant implications for the dissociation dynamics, suggesting that the molecule may have a longer lifetime in the excited state, potentially allowing for competing processes like intersystem crossing or internal conversion.
The principal theoretically predicted dissociation channel is:
-
C-N Bond Fission: This pathway leads to the formation of a methyl radical (CH₃) and a nitric oxide radical (NO).
CH₃NO + hν → CH₃ + NO
This is considered the primary and most direct dissociation route. The presence of the aforementioned barrier on the S₁ potential energy surface suggests that the dissociation may not be instantaneous and could be influenced by vibrational excitation.[1]
Experimental Protocols: A Roadmap for Investigation
While specific experimental protocols for a comparative analysis of this compound photodissociation are not available in the literature, established techniques used for similar molecules, such as nitromethane and nitrosobenzene, provide a clear blueprint for future studies.
Key Experimental Techniques:
-
Photofragment Translational Spectroscopy (PTS): This powerful technique measures the kinetic energy and angular distribution of the photofragments. A molecular beam of this compound would be crossed with a pulsed laser beam. The resulting fragments (e.g., CH₃ and NO) travel to a detector, and their time-of-flight is measured. This data allows for the determination of the total translational energy released during dissociation, providing insights into the energy partitioning between translational and internal (vibrational, rotational) degrees of freedom of the products.
-
Velocity Map Imaging (VMI): VMI is a sophisticated evolution of PTS that provides a 2D projection of the 3D velocity distribution of a specific photofragment. Following photodissociation, the fragment of interest is selectively ionized by another laser (e.g., via Resonance-Enhanced Multiphoton Ionization or REMPI). An electric field then projects these ions onto a position-sensitive detector. The resulting image provides detailed information on the velocity and angular distribution of the fragments, which can be used to infer the dissociation mechanism and the symmetry of the excited state involved.
Experimental Workflow Example (Hypothetical for CH₃NO):
The following workflow, based on typical VMI experiments, outlines how the photodissociation of this compound could be investigated.
Caption: Hypothetical experimental workflow for studying CH₃NO photodissociation using VMI.
Data Presentation: A Theoretical Framework
In the absence of experimental results, we can structure a table based on theoretically predicted parameters. This serves as a template for organizing future experimental data.
| Photodissociation Channel | Products | Predicted Barrier on S₁ Surface | Expected Key Observables (in a VMI experiment) |
| Primary C-N Fission | CH₃ + NO | Yes[1] | Anisotropic angular distribution of fragments; specific translational energy release profile reflecting barrier height. |
Visualizing the Dissociation Pathway
Based on theoretical studies, the primary photodissociation pathway of this compound can be visualized as excitation followed by dissociation over a barrier.
Caption: Predicted primary photodissociation pathway of this compound via the S₁ state.
References
Unraveling the Reactivity of Nitrosomethane: An Experimental Comparison of Predicted Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction mechanisms of key chemical intermediates is paramount. Nitrosomethane (CH3NO), a transient species implicated in various chemical processes, presents a compelling case study in the interplay between theoretical prediction and experimental verification. This guide provides a comparative analysis of experimentally validated reaction mechanisms of this compound, offering a clear overview of the methodologies employed and the quantitative data obtained.
This compound is known to undergo several key reactions, including unimolecular decomposition, isomerization, and dimerization. The experimental elucidation of these pathways has been crucial in validating and refining theoretical models of its reactivity.
Comparison of Experimentally Verified Reaction Mechanisms
The primary reaction pathways of this compound that have been subjected to experimental scrutiny are its unimolecular decay and its isomerization to formaldoxime.
| Reaction Mechanism | Experimental Technique(s) | Key Quantitative Findings | Reference |
| Unimolecular Decomposition | Gas-phase kinetics using a static system with manometric pressure measurement. | The decomposition is a first-order reaction. The rate constant (k) is dependent on the initial pressure of this compound. | [1] |
| Isomerization to Formaldoxime | Primarily inferred from the products of nitromethane decomposition and supported by computational studies that reference experimental data. | The isomerization is a rapid rearrangement process. Formaldoxime has been identified as a stable product in systems where this compound is generated. | [2][3] |
| Dimerization | Mass spectrometry following electron and photon irradiation of nitromethane ices. | The dimer of this compound, (CH3NO)2, has been observed at specific mass-to-charge ratios (m/z = 90) during temperature-programmed desorption. | [4] |
Key Experimentally Studied Reaction Pathways
Unimolecular Decomposition of this compound
The unimolecular decomposition of this compound has been a cornerstone in understanding its intrinsic stability and reactivity. Early kinetic studies laid the groundwork for comprehending this fundamental reaction.
Caption: Unimolecular decomposition of this compound.
The pioneering work by Batt and Gowenlock provided the first quantitative insights into the unimolecular decomposition of gaseous monomeric this compound.[1]
-
Preparation of this compound: this compound was prepared by the pyrolysis of tert-butyl nitrite in a flow system.
-
Reaction Vessel: The kinetic studies were conducted in a cylindrical Pyrex glass reaction vessel maintained at a constant temperature.
-
Pressure Measurement: The progress of the decomposition reaction was monitored by measuring the change in total pressure over time using a sensitive glass diaphragm manometer.
-
Data Analysis: The first-order rate constants were determined from the initial rates of pressure increase. The dependency of the rate constant on the initial this compound pressure was analyzed to understand the reaction mechanism.
This experimental setup allowed for the determination of the reaction order and the influence of pressure on the decomposition rate, providing crucial data for theoretical modeling.
Isomerization to Formaldoxime
The rearrangement of this compound to its more stable isomer, formaldoxime (CH2NOH), is a significant reaction pathway. While extensively studied computationally, experimental verification has often been indirect, through the identification of formaldoxime in reaction systems where this compound is a known intermediate.[2][3]
Caption: Isomerization of this compound to formaldoxime.
Experiments investigating the decomposition of nitromethane have provided evidence for the formation of this compound and its subsequent isomerization.
-
Sample Preparation: Icy films of nitromethane (CH3NO2) were prepared at low temperatures (e.g., 5 K).[4]
-
Irradiation: The nitromethane ices were exposed to energetic electrons or photons to induce decomposition.[4]
-
Temperature-Programmed Desorption (TPD): The irradiated samples were heated in a controlled manner, causing the volatile products to desorb into the gas phase.[4]
-
Mass Spectrometry: The desorbed species were analyzed using a reflectron time-of-flight mass spectrometer (ReTOF-MS) with soft photoionization.[4]
-
Product Identification: The mass spectra were analyzed to identify the reaction products based on their mass-to-charge ratios. The presence of formaldoxime was confirmed by its characteristic mass spectral signature.
This experimental workflow allows for the trapping and identification of transient intermediates and their stable isomerization products, providing strong evidence for the predicted reaction pathway.
Conclusion
The experimental verification of this compound's reaction mechanisms has been a challenging yet crucial endeavor. Kinetic studies have quantified the rate of its unimolecular decomposition, while product analysis from nitromethane decomposition has provided strong evidence for the isomerization pathway to formaldoxime. The dimerization of this compound has also been experimentally observed. These experimental findings, when compared with theoretical predictions, provide a more complete and accurate picture of the chemical behavior of this important reactive intermediate. Future experimental work, likely employing advanced spectroscopic techniques, will undoubtedly continue to refine our understanding of the nuanced reactivity of this compound.
References
A Comparative Analysis of the Stability of Nitrosomethane and Other C-Nitroso Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of reactive intermediates and signaling molecules, C-nitroso compounds hold a unique position due to their diverse reactivity and biological relevance. However, their inherent instability presents a significant challenge for their isolation, characterization, and application. This guide provides a comparative analysis of the stability of nitrosomethane, the simplest C-nitrosoalkane, with other primary, secondary, and tertiary C-nitroso compounds. The information presented herein is supported by experimental data to aid researchers in understanding and predicting the behavior of these transient species.
General Stability Trends of C-Nitrosoalkanes
The stability of C-nitrosoalkanes is primarily dictated by the substitution pattern at the α-carbon. A key decomposition pathway for primary and secondary C-nitroso compounds is the tautomerization to the more stable oxime form, a reaction that is not possible for tertiary analogues.
This compound (Primary): As the parent compound of this class, this compound is notoriously unstable.[1] Attempts to isolate it often fail due to its rapid isomerization to formaldoxime.[1] In the absence of isomerization, monomeric this compound readily undergoes dimerization, even at room temperature.[2]
Other Primary and Secondary C-Nitroso Compounds: Similar to this compound, other primary and secondary nitrosoalkanes that possess at least one α-hydrogen are susceptible to rapid isomerization to their corresponding aldoximes or ketoximes.[3][4] This transformation is a major contributor to their instability and often restricts their isolation.
Tertiary C-Nitroso Compounds: Lacking an α-hydrogen, tertiary C-nitroso compounds are incapable of isomerizing to oximes. This structural feature confers significantly greater stability compared to their primary and secondary counterparts, making them more amenable to isolation and study.[3][5]
Fluorinated Analogues: Halogenation, particularly fluorination, can influence the stability of C-nitroso compounds. For instance, monomeric trifluorothis compound is notably more stable than monomeric this compound at room temperature, resisting dimerization.[2]
Quantitative Stability Data
Obtaining precise and directly comparable quantitative data on the stability of highly reactive C-nitrosoalkanes is challenging due to their transient nature. The following table summarizes available data, highlighting the general trend of increasing stability from primary to tertiary C-nitroso compounds.
| Compound | Class | Key Stability Observations |
| This compound | Primary | Highly unstable; readily isomerizes to formaldoxime.[1] Monomer dimerizes at room temperature.[2] |
| 1-Nitrosobutane | Primary | Prone to isomerization to the corresponding oxime. |
| 2-Nitrosopropane | Secondary | Susceptible to isomerization to acetone oxime. |
| 2-Methyl-2-nitrosopropane | Tertiary | Relatively stable and isolable due to the absence of α-hydrogens, preventing isomerization. It exists as a dimer in the solid state which dissociates to a blue monomer in solution. |
| Trifluorothis compound | Primary | Monomeric form is stable at room temperature, unlike this compound.[2] |
Experimental Protocols for Stability Assessment
The stability of C-nitroso compounds can be experimentally evaluated by monitoring their decomposition or isomerization over time. UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for these studies.
Experimental Protocol: UV-Visible Spectroscopic Analysis of C-Nitroso Compound Decomposition
This protocol outlines a general method for comparing the stability of different C-nitroso compounds in solution by monitoring the decay of the monomer's characteristic absorption band.
1. Objective: To determine and compare the rate of decomposition of this compound, a primary, a secondary, and a tertiary C-nitrosoalkane in a given solvent at a constant temperature.
2. Materials:
- C-nitroso compounds (or their stable dimeric precursors)
- Anhydrous solvent (e.g., cyclohexane, acetonitrile)
- Thermostated UV-Vis spectrophotometer
- Quartz cuvettes
3. Procedure:
- Preparation of C-nitroso Compound Solution:
- If starting from a stable dimer, dissolve a known concentration of the dimer in the chosen solvent. The solution is then gently heated or irradiated with UV light to generate the monomer, identifiable by its characteristic blue or green color.
- If the C-nitroso compound is generated in situ, ensure the precursor and any byproducts do not interfere with the spectral region of interest.
- Spectroscopic Monitoring:
- Immediately after preparation, transfer the solution to a quartz cuvette and place it in the thermostated cell holder of the UV-Vis spectrophotometer.
- Record the UV-Vis spectrum at regular time intervals. The monomeric C-nitrosoalkanes typically exhibit a weak absorption in the visible region (around 600-700 nm) corresponding to the n → π* transition of the N=O group.
- Monitor the decrease in the absorbance of this characteristic peak over time.
- Data Analysis:
- Plot the absorbance at the λmax of the monomer versus time.
- Determine the order of the decomposition reaction and calculate the rate constant (k).
- Calculate the half-life (t½) of the C-nitroso compound under the experimental conditions.
4. Expected Outcome: A comparison of the half-lives of the different C-nitroso compounds will provide a quantitative measure of their relative stabilities. It is expected that the tertiary C-nitrosoalkane will exhibit a significantly longer half-life than the primary and secondary analogues.
Visualization of Stability Relationships
The following diagrams illustrate the key concepts related to the stability of C-nitroso compounds.
Caption: Factors influencing the stability of C-nitrosoalkanes.
Caption: Workflow for comparative stability analysis of C-nitroso compounds.
References
- 1. organic chemistry - What are the physical properties of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reaction of this compound and of trifluorothis compound with nitric oxide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroso - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Nitrosomethane: A Guide for Laboratory Professionals
This document provides procedural guidance for the safe handling and disposal of nitrosomethane in a laboratory setting. This compound is a hazardous and unstable compound, requiring strict adherence to safety protocols to mitigate risks of explosion, fire, and chemical exposure. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a suspected carcinogen and is dangerously sensitive to heat, shock, friction, and static electricity. It is a potent explosive, particularly in its pure form or in high concentrations. Due to its high volatility, an inhalation hazard is also present.
Emergency Contact Information:
-
Spill or Exposure: [Insert Institution-Specific Emergency Contact Number]
-
Poison Control: 1-800-222-1222
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required PPE level may vary based on the scale of the operation, but at a minimum, Level C protection should be employed.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | Provides protection against accidental splashes and permeation. Do not use disposable nitrile gloves as the primary barrier. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential explosions.[3] |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing. An additional chemical-resistant apron is recommended. | Protects skin from contact and provides a barrier against fire. |
| Respiratory | Work must be conducted in a certified chemical fume hood. For emergencies or large-scale operations, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation exposure to volatile this compound. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[3] |
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][6]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.[4]
-
If breathing is difficult or has stopped, administer artificial respiration, if trained to do so.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[7]
-
For minor spills, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[8]
-
Follow the disposal procedures outlined in Section 2.
This compound Disposal Protocol
Due to the inherent instability of this compound, it is highly recommended to neutralize the compound chemically before disposal as hazardous waste. The following protocol is based on the general principles of nitroso compound degradation.
Chemical Degradation: Acidic Hydrolysis
This method aims to hydrolyze this compound to less hazardous byproducts. This procedure should be performed in a chemical fume hood with all required PPE.
Experimental Protocol:
-
Preparation:
-
Prepare a 10% aqueous solution of hydrochloric acid (HCl).
-
Ensure a container of sodium bicarbonate or other suitable neutralizing agent is readily available in case of accidental acid spills.
-
Have a properly labeled hazardous waste container ready for the final neutralized solution.
-
-
Procedure:
-
Slowly and with extreme caution, add the this compound solution dropwise to the stirred 10% HCl solution. The volume of the acid solution should be at least 10 times the volume of the this compound solution to ensure dilution and to help dissipate any heat generated.
-
Stir the resulting mixture at room temperature for a minimum of 12 hours to ensure complete hydrolysis.
-
After the reaction is complete, neutralize the acidic solution by slowly adding sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
-
Final Disposal:
Chemical Incompatibility
This compound is incompatible with a range of chemicals. Avoid contact with the following to prevent violent reactions, explosions, or the formation of other hazardous compounds:
| Incompatible Material | Reason for Incompatibility |
| Bases and Amines | Can cause explosive decomposition. |
| Metals and Metal Compounds | May lead to explosive reactions. |
| Oxidizing Agents | Can result in a fire or explosion. |
| Reducing Agents | May react violently. |
| Heat, Shock, Friction | Can lead to explosive decomposition. |
Visual Diagrams
Caption: Workflow for the chemical degradation and disposal of this compound.
Caption: Logical relationship between this compound hazards and mitigation strategies.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccsnorway.com [ccsnorway.com]
- 4. This compound | CH3NO | CID 70075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reducing Agents [organic-chemistry.org]
- 10. Oxidizing Agents [organic-chemistry.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Nitrosomethane
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nitrosomethane. It is imperative that all personnel—researchers, scientists, and drug development professionals—adhere to these guidelines to mitigate risks and ensure a safe laboratory environment. Given the highly hazardous nature of this compound, a thorough understanding and strict implementation of these procedures are mandatory before commencing any work.
This compound is a potent carcinogen and a potentially explosive compound, demanding the highest level of safety precautions. The following information is a synthesis of best practices derived from safety data for analogous compounds and general principles for managing highly hazardous materials. A site-specific risk assessment must be conducted by qualified safety professionals before any handling of this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various tasks. It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific regulations and to address any unique aspects of your experimental setup.
| Task Category | Minimum PPE Requirements | Recommended Glove Material | Respiratory Protection | Additional Protection |
| Preparation and Handling | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Closed-Toed Shoes | Butyl Rubber, Neoprene, or Viton™ | Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK)[1] | Work in a certified chemical fume hood with a sash height below the user's breathing zone. |
| Small-Scale Reactions (<5g) | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Closed-Toed Shoes | Butyl Rubber, Neoprene, or Viton™ | Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK)[1] | Use of a blast shield is highly recommended. |
| Waste Disposal | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Closed-Toed Shoes | Butyl Rubber, Neoprene, or Viton™ | Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK)[1] | Ensure proper ventilation during all disposal procedures. |
| Spill Cleanup | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Chemical-Resistant Boots | Butyl Rubber, Neoprene, or Viton™ | Self-Contained Breathing Apparatus (SCBA) | Utilize a spill kit with appropriate absorbent materials. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Improper disposal of this compound and contaminated materials can have severe environmental and health consequences. A robust disposal plan is not optional; it is a regulatory and ethical necessity.
Waste Segregation and Labeling:
-
This compound Waste: All solutions and materials grossly contaminated with this compound must be collected in a designated, labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and stored in a secondary container.
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with this compound must be collected in a separate, clearly labeled hazardous waste bag.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
Chemical Deactivation:
For small residual amounts of this compound on surfaces or glassware, a chemical deactivation procedure can be employed. A common method for the degradation of nitrosamines involves treatment with an aluminum-nickel alloy powder in an aqueous alkali solution, which reduces the nitrosamine to the corresponding amine.[2] However, this should only be performed by personnel with a thorough understanding of the reaction and its potential hazards. Always consult your EHS department before attempting any chemical deactivation.
Final Disposal:
All this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program. Never dispose of this compound down the drain or in regular trash.
Hierarchy of Controls: A Framework for Minimizing Risk
The most effective approach to safety involves a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.
Figure 2. The hierarchy of controls for managing laboratory hazards.
-
Elimination and Substitution: The most effective controls are to eliminate the hazard or substitute it with a less hazardous alternative. In the context of this compound, this would involve exploring alternative synthetic routes that avoid its use.
-
Engineering Controls: These are physical changes to the work environment to isolate people from the hazard. The primary engineering control for this compound is a certified chemical fume hood.
-
Administrative Controls: These are changes to the way people work, such as standard operating procedures (SOPs), training, and warning signs.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
By integrating these principles into your laboratory's safety culture, you can create a robust system for managing the risks associated with handling this compound and other hazardous chemicals, ensuring the well-being of all personnel and the integrity of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
